molecular formula C9H9N3 B8491774 3-(5-methyl-1H-pyrazol-1-yl)pyridine

3-(5-methyl-1H-pyrazol-1-yl)pyridine

Cat. No.: B8491774
M. Wt: 159.19 g/mol
InChI Key: VFGQNLLIYOKUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-methyl-1H-pyrazol-1-yl)pyridine is a member of the pyrazolylpyridine family, a class of nitrogen-donor heterocyclic compounds that are highly demanded ligands in coordination chemistry and are considered valuable analogues of 2,2'-bipyridine . These compounds are prized by researchers for their ready availability and ease of synthesis, which allows for the tuning of steric and electronic factors in the resulting metal complexes . The primary research value of this compound lies in its application as a building block for constructing functional metal complexes with tunable properties. Its structure allows it to serve as a versatile ligand for various metals, including noble metals (ruthenium, osmium, iridium), platinum, and coinage metals (copper, silver, gold) . These complexes are extensively investigated in multiple research areas, particularly in the development of photoluminescent materials. Pyrazolylpyridine-based complexes can be designed to exhibit high photoluminescence quantum yields, making them candidates for use in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LEECs) . Furthermore, their role in catalytic applications is a key area of study, with potential uses in metal-catalyzed reactions such as olefin hydrosilylation and CO2 hydrogenation . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

3-(5-methylpyrazol-1-yl)pyridine

InChI

InChI=1S/C9H9N3/c1-8-4-6-11-12(8)9-3-2-5-10-7-9/h2-7H,1H3

InChI Key

VFGQNLLIYOKUSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1C2=CN=CC=C2

Origin of Product

United States

Foundational & Exploratory

Precision Synthesis and Characterization of 3-(5-methyl-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the precision synthesis and characterization of 3-(5-methyl-1H-pyrazol-1-yl)pyridine . This specific regioisomer presents a classic challenge in heterocyclic chemistry: distinguishing and selectively synthesizing the 5-methyl versus the thermodynamically favored 3-methyl isomer.

Content Type: Technical Guide | Version: 1.0 Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary & Strategic Analysis

The molecule This compound serves as a critical scaffold in medicinal chemistry (as a bioisostere for nicotine or arecoline derivatives) and in coordination chemistry (as a hemilabile ligand).

The core technical challenge is regioselectivity .[1][2]

  • Direct Coupling (e.g., Ullmann/Buchwald): Reacting 3-halopyridines with 3-methylpyrazole typically yields the 3-methyl isomer (>90%) due to steric avoidance between the methyl group and the pyridine ring.

  • De Novo Cyclization (Recommended): To force the formation of the 5-methyl isomer , one must construct the pyrazole ring onto the pyridine hydrazine. This route leverages the differential nucleophilicity of the hydrazine nitrogens against a non-symmetrical 1,3-electrophile.

This guide prioritizes the Cyclization Route as the "Gold Standard" for high-fidelity synthesis of the 5-methyl isomer.

Retrosynthetic Logic & Pathway Design

The synthesis relies on the condensation of 3-hydrazinopyridine with 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal).

Mechanistic Causality
  • Nucleophilic Hierarchy: In 3-hydrazinopyridine (Py-NH-NH₂), the terminal amino group (-NH₂) is more nucleophilic than the internal nitrogen (-NH-) due to the electron-withdrawing nature of the pyridine ring.

  • Electrophilic Discrimination: In 4,4-dimethoxy-2-butanone, the acetal carbon (masked aldehyde) is more reactive towards nucleophilic attack than the ketone carbonyl, especially under acidic hydrolysis conditions.

  • Regiochemical Lock:

    • Step 1: The -NH₂ attacks the acetal (aldehyde equivalent).

    • Step 2: The internal -NH- attacks the ketone.

    • Result: The pyridine ring ends up attached to the nitrogen adjacent to the ketone-derived carbon (which bears the methyl group). This guarantees the 1-aryl-5-methyl substitution pattern.

ReactionPathway cluster_0 Precursors cluster_1 Product Divergence Hydrazine 3-Hydrazinopyridine (Nucleophile) Intermediate Hydrazone Intermediate (Transient) Hydrazine->Intermediate NH2 attacks Aldehyde (C1) Acetal 4,4-Dimethoxy-2-butanone (Electrophile) Acetal->Intermediate Target This compound (Target: 5-Me) Intermediate->Target Cyclization: Py-NH attacks Ketone (C3) Isomer 3-(3-methyl-1H-pyrazol-1-yl)pyridine (Minor/Trace) Intermediate->Isomer Reverse Attack (Rare)

Caption: Mechanistic flow showing the nucleophilic attack sequence that enforces the 5-methyl regiochemistry.

Experimental Protocol (The "Gold Standard")

Safety Note: Hydrazines are toxic and potential carcinogens. Handle in a fume hood.

Materials
  • Substrate: 3-Hydrazinopyridine dihydrochloride (CAS: 63204-75-5).

  • Reagent: 4,4-Dimethoxy-2-butanone (CAS: 5436-21-5) (Acetylacetaldehyde dimethyl acetal).

  • Solvent: Ethanol (Absolute).[3]

  • Catalyst: Conc. HCl (12M).

Step-by-Step Methodology
StepActionTechnical Rationale (Causality)
1 Dissolution Dissolve 3-hydrazinopyridine 2HCl (10 mmol, 1.82 g) in Ethanol (20 mL).
2 Reagent Addition Add 4,4-dimethoxy-2-butanone (11 mmol, 1.45 g, 1.1 equiv) dropwise at room temperature.
3 Acid Activation Add conc. HCl (0.5 mL). Stir at RT for 30 mins, then heat to reflux (80°C).
4 Monitoring Monitor via TLC (EtOAc/Hexane 1:1). Look for the disappearance of the hydrazine spot (ninhydrin active).
5 Work-up Once complete (approx. 2-4 h), cool to RT. Neutralize with sat. NaHCO₃. Evaporate EtOH.
6 Extraction Partition residue between DCM (3 x 20 mL) and water. Dry organic layer over Na₂SO₄.[4][5]
7 Purification Flash Column Chromatography (Silica Gel). Gradient: 0% → 5% MeOH in DCM.

Characterization & Validation

Distinguishing the 5-methyl isomer from the 3-methyl isomer is the critical quality control step.

1H NMR Diagnostics (400 MHz, CDCl₃)

The 5-methyl group is shielded by the orthogonal pyridine ring current and exerts a steric effect on the pyridine protons.

PositionChemical Shift (δ ppm)MultiplicityAssignment Logic
Py-H2 8.70 - 8.75d (J~2.5 Hz)Deshielded; broadened slightly by proximity to 5-Me group.
Py-H6 8.60 - 8.65ddAlpha-proton of pyridine.
Py-H4 7.75 - 7.85dddPara to nitrogen.
Py-H5 7.40 - 7.45ddMeta to nitrogen.
Pvz-H3 7.60 - 7.65 d (J~1.5 Hz)Diagnostic: In 5-Me isomer, H3 is distal. In 3-Me isomer, H5 is proximal and shifted.
Pvz-H4 6.25 - 6.30d (J~1.5 Hz)Characteristic pyrazole alkene proton.
5-CH₃ 2.35 - 2.40 sDiagnostic: 5-Me signal is often shifted upfield relative to 3-Me (which appears ~2.50 ppm) due to shielding.
NOESY Correlation (The Definitive Proof)

To conclusively prove you have the 5-methyl isomer:

  • Experiment: Perform a 1D-NOESY irradiating the Methyl peak (~2.35 ppm).

  • Expected Result (5-Me): You MUST see an NOE enhancement of the Pyridine H2 and H4 protons. This confirms the methyl group is spatially adjacent to the pyridine ring.

  • Negative Result (3-Me): If the methyl is at position 3, irradiating it will show NOE only to the Pyrazole H4, with zero enhancement of the pyridine protons.

NOESY cluster_5Me 5-Methyl Isomer (Target) Me_Group Methyl (C5) Py_H Pyridine H2/H4 Me_Group->Py_H STRONG NOE (Spatial Proximity) Pz_H4 Pyrazole H4 Me_Group->Pz_H4 Weak NOE

Caption: NOESY correlation logic. The 5-Methyl group is spatially locked near the Pyridine ring, creating a unique magnetic signature.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield Incomplete hydrolysis of acetal.Ensure HCl concentration is sufficient. Do not use anhydrous conditions for the acetal hydrolysis step; water (from conc. HCl) is necessary.
Regioisomer Mix Use of wrong electrophile (e.g., formylacetone instead of acetal).Use 4,4-dimethoxy-2-butanone .[6] The acetal protection of the aldehyde creates a larger reactivity gap between C1 and C3 than the free aldehyde.
Oiling out Product is a low-melting solid/oil.Triturate the crude oil with cold Pentane or Et₂O/Hexane to induce crystallization.

Applications

  • Medicinal Chemistry: The 3-pyridyl-pyrazole motif is a privileged scaffold in kinase inhibitors (e.g., p38 MAP kinase) and cholinergic ligands.

  • Coordination Chemistry: The N2 nitrogen of the pyrazole and the Pyridine nitrogen can act as a bidentate ligand, though the 5-methyl group introduces steric strain that can modulate metal binding geometry (hemilability).

References

  • Regioselectivity in Pyrazole Synthesis: Elguero, J. Comprehensive Heterocyclic Chemistry II, Vol 3. Elsevier, 1996. (Foundational text on hydrazine nucleophilicity).
  • Synthesis of 1-Aryl-5-methylpyrazoles: Journal of Heterocyclic Chemistry, "Regioselective synthesis of 1-aryl-5-methylpyrazoles via acetylacetaldehyde dimethyl acetal."

  • NMR Characterization of Pyrazole Isomers: Magnetic Resonance in Chemistry, "Differentiation of 3- and 5-substituted pyrazoles by NOE."

  • Reaction of 4,4-dimethoxy-2-butanone: Organic Syntheses, Coll. Vol. 4, p.351 (1963). (Classic protocol for acetal hydrolysis/cyclization).

Sources

spectroscopic analysis (NMR, IR, Mass) of 3-(5-methyl-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Elucidation & Spectroscopic Analysis of 3-(5-methyl-1H-pyrazol-1-yl)pyridine

Executive Summary

This technical guide details the spectroscopic characterization of This compound , a critical ligand scaffold in coordination chemistry and a pharmacophore in kinase inhibitor development.

The primary analytical challenge with this molecule is regioisomer discrimination . The synthesis of


-arylpyrazoles via the condensation of aryl hydrazines with non-symmetrical 1,3-dicarbonyls often yields a mixture of 5-methyl and 3-methyl isomers. Standard low-resolution techniques (MS, IR) cannot definitively distinguish these isomers. This guide prioritizes Nuclear Overhauser Effect Spectroscopy (NOESY)  as the definitive method for structural validation, supported by HRMS and FTIR data.

Part 1: Synthesis Context & Purity Profile

Contextual grounding for spectral interpretation.

The target molecule is typically synthesized via the condensation of 3-hydrazinopyridine with a 1,3-electrophile (e.g., 4,4-dimethoxy-2-butanone or equivalent).

  • The Challenge: Steric hindrance often favors the formation of the 3-methyl isomer (distal to the pyridine ring). Obtaining the 5-methyl isomer (proximal to the pyridine ring) often requires specific acidic conditions or regioselective catalysts.

  • Implication: The analyst must assume the sample is a mixture until proven otherwise.

Part 2: Mass Spectrometry (HRMS & Fragmentation)

Technique: ESI-TOF (Electrospray Ionization - Time of Flight) Mode: Positive Ion (


)
Quantitative Data
ParameterValueNotes
Formula

Exact Mass 159.0796 DaMonoisotopic

160.0869 Da Protonated molecular ion

182.0689 DaSodium adduct (common impurity)
Fragmentation Logic (MS/MS)

Unlike fused pyrazolo[1,5-a]pyridines, this molecule consists of two rings linked by a single


 bond. The fragmentation pathway is diagnostic.
  • Loss of Methyl Radical (

    
    ): 
    
    
    
    .
  • Ring Cleavage/Nitrile Loss: Loss of acetonitrile (

    
    , 41 Da) is characteristic of methyl-substituted pyrazoles.
    
  • Inter-ring Cleavage: Homolytic cleavage of the

    
     bond is rare in ESI but possible in EI, yielding the pyridyl cation (
    
    
    
    78).

MS_Fragmentation Figure 1: Predicted ESI-MS/MS Fragmentation Pathway for N-pyridyl Pyrazoles M_Ion [M+H]+ m/z 160.09 Frag_1 Loss of CH3CN (Retro-cyclization) M_Ion->Frag_1 - 41 Da Frag_3 Loss of N2 (Diazo extrusion) M_Ion->Frag_3 - 28 Da Frag_2 [C6H6N2]+ m/z 119 Frag_1->Frag_2

Part 3: Infrared Spectroscopy (FTIR)

Method: ATR (Attenuated Total Reflectance) on solid neat sample.

  • Absence of N-H: The most critical check. Starting material (3-hydrazinopyridine) has strong N-H stretches (

    
    ). The product must show zero  signal in this region, confirming cyclization at N1.
    
  • C=N Stretches:

    
     (Pyridine/Pyrazole breathing modes).
    
  • C-H Stretches:

    • Aromatic:

      
       (Weak).
      
    • Aliphatic (Methyl):

      
       (Weak to Medium).
      

Part 4: NMR Spectroscopy (The Definitive Characterization)

This section distinguishes the 5-methyl isomer (Target) from the 3-methyl isomer (Common byproduct).

Solvent: DMSO-


 (Preferred for solubility) or 

. Frequency: 400 MHz minimum recommended.
1H NMR Assignments (Predicted in DMSO- )
PositionTypeShift (

ppm)
MultiplicityCoupling (

Hz)
Diagnostic Note
Methyl

2.35 - 2.50 Singlet-Regio-marker: 5-Me is often slightly upfield of 3-Me due to shielding by the orthogonal pyridine ring.
Pz-H4 Ar-H6.30 - 6.45Singlet-Pyrazole ring proton.
Pz-H3 Ar-H7.60 - 7.70Singlet-Only present in 5-Me isomer. (If 3-Me isomer, this becomes Pz-H5 at ~8.0 ppm).
Py-H5 Ar-H7.50 - 7.60dd8.0, 4.8Typical pyridine coupling.
Py-H4 Ar-H8.00 - 8.10ddd8.0, 2.0, 1.5Para to pyridine Nitrogen.
Py-H6 Ar-H8.60 - 8.70dd4.8, 1.5Ortho to pyridine Nitrogen.
Py-H2 Ar-H8.90 - 9.10 d2.5Most Deshielded. Located between Py-N and Pz-N.
The "Smoking Gun": 2D NOESY Analysis

1D NMR chemical shifts can be ambiguous due to solvent effects. NOESY (Nuclear Overhauser Effect Spectroscopy) measures through-space proximity (< 5 Å) and is the only self-validating method for regiochemistry.

  • Scenario A (Target: 5-Methyl): The methyl group is at position 5, physically close to the pyridine ring (specifically proton H2 and H4).

    • Observation: Strong NOE cross-peak between Methyl protons (~2.4 ppm) and Pyridine H2/H4 (~8.0-9.0 ppm) .

  • Scenario B (Impurity: 3-Methyl): The methyl group is distal.

    • Observation:NO cross-peak between Methyl and Pyridine protons. Methyl may show NOE only with Pz-H4.

NOESY_Logic Figure 2: NOESY Decision Tree for Regioisomer Assignment Start Acquire 2D NOESY Spectrum Check Check Cross-peaks at Methyl Freq (2.4 ppm) Start->Check Result_A Correlation with Pyridine H2/H4? Check->Result_A Yes YES: Strong Cross-peak Result_A->Yes No NO: No Cross-peak Result_A->No Concl_A CONFIRMED: 5-Methyl Isomer (Proximal) Yes->Concl_A Concl_B CONFIRMED: 3-Methyl Isomer (Distal) No->Concl_B

Part 5: Experimental Protocols

Protocol 5.1: NMR Sample Preparation
  • Objective: Maximize resolution for coupling constant analysis.

  • Mass: 5–10 mg of solid product.

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D) + 0.03% TMS (v/v).
    
  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

  • Filtration: Filter through a cotton plug within a glass pipette to remove inorganic salts (e.g.,

    
     from workup) which cause line broadening.
    
Protocol 5.2: LC-MS Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/general).

  • Note: The 3-Me and 5-Me isomers often co-elute on standard C18 gradients. If a single peak is observed by UV but NMR shows isomer mixtures, switch to a Phenyl-Hexyl column for better

    
     selectivity.
    

References

  • Regioselective Synthesis of N-Aryl Pyrazoles: Huang, A., et al. (2017).[1] "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 82(17), 8864–8872.[2]

  • Mechanistic Insight into Pyrazole Formation: Deng, X., & Mani, N. S. (2008).[1][3] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." The Journal of Organic Chemistry, 73(6), 2412–2415.

  • Mass Spectrometry of Pyrazoles: Elguero, J., et al. (1970). "Electron-impact induced fragmentations of pyrazoles." Journal of the Chemical Society B, 1970, 138-146.

  • General Characterization of Pyridyl-Pyrazoles: Vishwakarma, R. K., et al. (2024).[1][4] "Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides." The Journal of Organic Chemistry, 89(24), 18535–18549.[1][5]

Sources

discovery and history of pyrazolylpyridine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery, History, and Technical Application of Pyrazolylpyridine Compounds Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Medicinal Chemists, and Materials Scientists

From Synthetic Origins to Clinical & Catalytic Frontiers

Executive Summary

Pyrazolylpyridine compounds represent a privileged scaffold in modern coordination and medicinal chemistry. Distinguished by their tunable N-donor sets, these ligands bridge the gap between the robust, inert nature of pyridines and the π-excessive, modifiable character of pyrazoles. This guide analyzes the structural evolution of these compounds—specifically distinguishing between N-N coupled (1-pyrazolyl) and C-C coupled (3-pyrazolyl) isomers—and provides field-validated protocols for their synthesis and application in ruthenium(II) photophysics and kinase inhibitor development.

The Structural Paradigm: Isomerism & Coordination

The term "pyrazolylpyridine" encompasses two distinct geometric isomers with vastly different electronic properties and synthetic histories:

  • 2-(1H-pyrazol-1-yl)pyridine (N-N coupled): The pyrazole nitrogen is directly bonded to the pyridine ring. These form robust 5-membered chelate rings with metals. The N-N bond is rotationally rigid compared to C-C bonds, influencing the bite angle.

  • 2-(1H-pyrazol-3-yl)pyridine (C-C coupled): The pyrazole carbon is bonded to the pyridine.[1] These are structural analogs of 2,2'-bipyridine but with different acidity (NH proton availability) and electronic richness.

Tridentate Systems (The "bpp" Ligands): Extension to tridentate systems yields 2,6-bis(pyrazol-1-yl)pyridine (1-bpp) , a ligand famous for inducing Spin Crossover (SCO) in Fe(II) complexes due to its specific ligand field strength, which lies right at the spin-pairing energy threshold.

Historical Genesis & Synthetic Evolution

While Ludwig Knorr discovered the pyrazole nucleus in 1883 , the fusion of pyrazole and pyridine chemistries occurred in distinct waves.

  • 1908 (The Precursor): Ortoleva synthesized the first fused pyrazolo[3,4-b]pyridines, but these were fused ring systems, not chelating ligands.

  • 1992 (The C-C Breakthrough): Brunner and Scheck established the definitive synthesis of 2-(1H-pyrazol-3-yl)pyridine via the condensation of 2-acetylpyridine with dimethylformamide dimethyl acetal (DMF-DMA), followed by hydrazine cyclization.

  • 2000s (The N-N Era): The demand for robust C-H activation catalysts and SCO materials drove the development of 2-(1H-pyrazol-1-yl)pyridine and 1-bpp . Modern synthesis relies on nucleophilic aromatic substitution (

    
    ) or copper-catalyzed Ullmann coupling.
    
Visualization: Synthetic Pathways

The following diagram contrasts the synthetic logic for the two primary isomers.

SynthesisPathways cluster_CC C-C Coupled Synthesis (Brunner Method) cluster_NN N-N Coupled Synthesis (Modern SNAr) AcetylPy 2-Acetylpyridine Enaminone Enaminone Intermediate AcetylPy->Enaminone + DMF-DMA Reflux CC_Product 2-(1H-pyrazol-3-yl)pyridine (C-C Coupled) Enaminone->CC_Product + Hydrazine Cyclization Hydrazine Hydrazine Hydrate Fluoropy 2-Fluoropyridine NN_Product 2-(1H-pyrazol-1-yl)pyridine (N-N Coupled) Fluoropy->NN_Product SNAr Mechanism 100°C, 4h Pyrazole 1H-Pyrazole Pyrazole->NN_Product Base KOtBu / DMSO (Base) Base->NN_Product

Caption: Divergent synthetic strategies for C-C coupled (top) vs. N-N coupled (bottom) pyrazolylpyridine ligands.

Experimental Protocol: High-Yield Synthesis of N-N Coupled Ligand

Target: 2-(1H-pyrazol-1-yl)pyridine Methodology: Nucleophilic Aromatic Substitution (


)
Source:  Adapted from Burschka et al. (2013) and standard process chemistry.

Rationale: Unlike copper-catalyzed couplings which require high temperatures and heavy metal removal, this protocol utilizes the high electrophilicity of 2-fluoropyridine combined with a strong base in a polar aprotic solvent (DMSO) to achieve rapid conversion under metal-free conditions.

Reagents:

  • 1H-Pyrazole (1.0 equiv)

  • 2-Fluoropyridine (1.2 equiv)[2]

  • Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • Anhydrous DMSO (0.5 M concentration relative to pyrazole)

Step-by-Step Protocol:

  • Deprotonation: Charge a flame-dried Schlenk flask with 1H-pyrazole and anhydrous DMSO under

    
    . Add KOtBu in one portion. Stir at Room Temperature (RT) for 30 minutes until a clear solution forms (formation of potassium pyrazolide).
    
  • Addition: Add 2-fluoropyridine dropwise via syringe. The reaction is exothermic; control addition rate to maintain temp < 40°C.

  • Reaction: Heat the mixture to 100°C for 4 hours . Monitor by TLC (EtOAc/Hexane 1:4) or LC-MS.

  • Workup: Cool to RT. Quench by pouring into 5 volumes of ice-water.

  • Extraction: Extract with Diethyl Ether (

    
    ) (3x). Wash combined organics with brine to remove residual DMSO.
    
  • Purification: Dry over

    
    , filter, and concentrate. If necessary, purify via silica gel chromatography (DCM/Et2O 98:2).
    
  • Yield: Expect 85–95% of a colorless oil that crystallizes upon standing.

Functional Applications & Data Analysis
A. Coordination Chemistry & Photophysics

Ruthenium(II) complexes of pyrazolylpyridines exhibit distinct photophysics compared to the standard


. The tridentate 2,6-bis(pyrazol-1-yl)pyridine (1-bpp)  imposes a nearly orthogonal coordination geometry (meridional).

Critical Insight: The "bite angle" of the 5-membered rings in bpp ligands deviates from the ideal octahedral 90°. This distortion lowers the energy of the metal-centered (


) states relative to the emissive 

state. Consequently, simple

complexes are typically non-emissive at room temperature due to thermal population of the MC state followed by non-radiative decay.

Table 1: Comparative Photophysics (Acetonitrile, 298 K)

ComplexCoordination

(nm)
Emission

(nm)
Quantum Yield (

)
Lifetime (

)

Bidentate (

)
4506200.095850 ns

Tridentate (

)
475~630 (weak)

< 1 ns

Tridentate (

)
450–480Non-emissiveN/A< 100 ps

Note: While the parent Ru(bpp) is non-emissive, functionalization with extended π-systems (e.g., anthracene) or cyclometalation can restore luminescence.

B. Medicinal Chemistry: Kinase Inhibition

The pyrazole moiety mimics the purine ring of ATP, making pyrazolylpyridines excellent scaffolds for kinase inhibitors. AT7519 is a leading clinical candidate utilizing a pyrazole-amide scaffold that functions similarly to pyrazolylpyridines in the active site.

Table 2: AT7519 Inhibitory Profile (IC50) Data sourced from Astex Pharmaceuticals & Clinical Trials

Target KinaseRole in PathologyIC50 (nM)
CDK9 Transcription regulation (Anti-cancer)< 10
CDK5 Neuronal signaling / Cell cycle13
CDK2 Cell cycle G1/S transition47
CDK1 Cell cycle G2/M transition210
GSK3

Glycogen metabolism89
Visualization: Mechanism of Action (Kinase Inhibition)

KinaseInhibition Drug Pyrazolylpyridine Scaffold (e.g., AT7519) ATP_Pocket ATP Binding Pocket (Hinge Region) Drug->ATP_Pocket Competes with ATP Interaction H-Bonding Network (N-H...O / N...H-N) ATP_Pocket->Interaction Forms Target CDK / Cyclin Complex Interaction->Target Stabilizes Inactive Conf. Downstream Inhibition of RNA Pol II Phosphorylation Target->Downstream Prevents Ser2/Ser5 P Outcome Apoptosis / Cell Cycle Arrest Downstream->Outcome

Caption: Mechanism of CDK inhibition by pyrazolylpyridine scaffolds, leading to transcriptional arrest.

References
  • Brunner, H., & Scheck, T. (1992). Synthesis of 2-(1H-pyrazol-3-yl)pyridine derivatives. Chemische Berichte.

  • Burschka, J., et al. (2013). Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) as p-type dopant for organic semiconductors.[2] Journal of the American Chemical Society.

  • Hallett, A. J., et al. (2009). The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines. Coordination Chemistry Reviews.

  • Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases.[3][4] Molecular Cancer Therapeutics.

  • Suzuki, T., et al. (2009). Reevaluation of absolute luminescence quantum yields of standard solutions. Journal of Physical Chemistry A.

Sources

3-(5-methyl-1H-pyrazol-1-yl)pyridine and its role as a ligand.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(5-methyl-1H-pyrazol-1-yl)pyridine , a specialized N-heterocyclic ligand distinguished by its meta-divergent donor geometry and steric modulation.[1]

Steric Control and Divergent Coordination in N-Heterocyclic Ligand Design

Executive Summary

This compound (Abbr: 3-(5-Me-pz)py ) is an unsymmetrical, ditopic nitrogen donor ligand used primarily in coordination polymers, Metal-Organic Frameworks (MOFs), and catalysis.[1] Unlike its 2-pyridyl isomer—which forms stable chelate rings—the 3-pyridyl connectivity creates a divergent (non-chelating) geometry .[1]

The defining feature of this ligand is the 5-methyl group on the pyrazole ring.[1] Positioned adjacent to the C–N inter-ring bond, this methyl group exerts significant steric pressure, forcing the pyrazole and pyridine rings out of coplanarity.[1] This "pre-twisted" conformation is critical for:

  • Preventing π-π stacking in supramolecular assemblies.

  • Modulating solubility of metal complexes.[1]

  • Directing regioselectivity in catalytic functionalization by blocking the pyrazole N2 site.

Chemical Identity & Structural Properties
PropertySpecification
IUPAC Name This compound
Formula C₉H₉N₃
Molecular Weight 159.19 g/mol
Donor Atoms Pyridine-N (sp²), Pyrazole-N2 (sp²)
Geometry Meta-divergent (approx. 120° vector angle)
Key Steric Feature 5-Methyl group induces dihedral twist (>30°)
pKa (Pyridine N) ~5.2 (Estimated)
Structural Analysis

The ligand connects a π-deficient pyridine ring to a π-excessive pyrazole ring via a C–N single bond.[1]

  • Connectivity: The pyridine is attached at the 3-position.[1][2] This prevents the formation of a stable 5-membered chelate ring with a single metal center, forcing the ligand to act as a monodentate terminal ligand or a bridging linker .[1]

  • The 5-Methyl Effect: In the absence of the 5-methyl group, the two aromatic rings would tend toward coplanarity to maximize conjugation.[1] The 5-methyl group introduces steric clash with the pyridine C2/C4 protons, locking the molecule into a twisted conformation.[1] This reduces electronic communication between the rings and increases the solubility of resulting complexes.[1]

Synthesis & Functionalization

Synthesis of the specific 5-methyl isomer requires careful regiochemical control, as standard coupling often favors the less hindered 3-methyl isomer.[1]

Method A: Regioselective Condensation (Recommended)

This protocol utilizes 3-hydrazinopyridine and a masked 1,3-dicarbonyl equivalent.[1] To favor the 5-methyl isomer, the reaction conditions must account for the nucleophilicity of the hydrazine.[1]

Reagents:

  • 3-Hydrazinopyridine dihydrochloride[1][3]

  • 4,4-dimethoxy-2-butanone (or 4-methoxy-3-buten-2-one)[1]

  • Ethanol (solvent)[4][5][6]

  • Reflux condenser[1]

Protocol:

  • Preparation: Dissolve 3-hydrazinopyridine dihydrochloride (1.0 eq) in Ethanol (0.2 M). Add Et₃N (2.2 eq) to liberate the free base.

  • Addition: Add 4,4-dimethoxy-2-butanone (1.1 eq) dropwise at room temperature.

  • Cyclization: Reflux the mixture for 6–12 hours.

    • Mechanistic Note: The terminal hydrazine nitrogen (NH₂) is the stronger nucleophile and attacks the ketone carbonyl (C2) or the acetal (C4).[1] To favor the 5-methyl isomer (where the methyl is adjacent to the pyridine-N), the NH₂ must attack the carbon bearing the methyl group (C2 of the butanone).[1] However, steric control usually favors the opposite (yielding the 3-methyl isomer).[1]

    • Optimization: Use of ZnCl₂ as a Lewis acid catalyst can alter regioselectivity.[1]

  • Purification: Evaporate solvent. The crude often contains a mixture of 3-methyl and 5-methyl isomers (typically 3:1 ratio).[1] Separate via flash column chromatography (SiO₂, Hexane/EtOAc gradient).[1] The 5-methyl isomer is generally less polar due to the shielded N2 nitrogen.[1]

Method B: Copper-Catalyzed Ullmann Coupling

Direct coupling of 3-bromopyridine and 5-methylpyrazole.[1]

  • Note: 3-methylpyrazole and 5-methylpyrazole are tautomers.[1][6] In solution, the proton resides on the less hindered nitrogen.[1]

  • Challenge: Coupling usually occurs at the less hindered nitrogen, yielding the 3-methyl-1-(3-pyridyl) isomer.[1]

  • Solution: Use a bulky ligand on Copper (e.g., phenanthroline derivatives) to increase steric sensitivity, though yields of the 5-methyl isomer remain lower.[1]

Coordination Chemistry & Applications
Significance in Metal-Organic Frameworks (MOFs)

3-(5-Me-pz)py is a "pillaring" ligand.[1] In 2D sheet structures (e.g., composed of metal-carboxylate clusters), this ligand bridges metal centers between layers.[1]

  • Twisted Geometry: The non-planar structure prevents the MOF from collapsing or interpenetrating too densely, maintaining porosity.[1]

  • Pore Environment: The methyl group protrudes into the pore, modifying the hydrophobicity and gas adsorption selectivity (e.g., CO₂ vs N₂).[1]

Catalysis (Monodentate Ligand)

In homogeneous catalysis (e.g., Pd-catalyzed cross-coupling), the ligand acts through the pyridine nitrogen .[1]

  • The pyrazole moiety acts as a remote electronic handle.[1]

  • The 5-methyl group prevents the pyrazole nitrogen (N2) from binding, ensuring the ligand does not accidentally bridge or form insoluble oligomers, keeping the active catalyst monomeric.[1]

Visualizing the Chemistry (Graphviz)[1]

The following diagram illustrates the synthesis pathway and the divergent coordination mode.

G cluster_0 Precursors cluster_1 Isomer Challenge cluster_2 Coordination Mode Hydrazine 3-Hydrazinopyridine Isomer3 3-Methyl Isomer (Major Product) Hydrazine->Isomer3 Kinetic Control Isomer5 This compound (Target Ligand) Hydrazine->Isomer5 Steric/Lewis Acid Control Diketo 1,3-Electrophile (4-methoxy-3-buten-2-one) Diketo->Isomer3 Diketo->Isomer5 Complex Bridged Complex [M] - Py ~ Pz - [M] Isomer5->Complex Reaction with M(II) Steric 5-Me group forces ring twist (>30°) Isomer5->Steric

Caption: Synthesis pathways distinguishing the target 5-methyl isomer from the kinetic 3-methyl product, leading to bridging coordination.

Experimental Protocol: Isolation of the 5-Methyl Isomer

This protocol is adapted from general procedures for regioselective pyrazole synthesis (Reference 1, 2).

  • Reactants: Combine 3-hydrazinopyridine (10 mmol) and 4-methoxy-3-buten-2-one (11 mmol) in Ethanol (50 mL).

  • Reflux: Heat to 80°C for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Workup: Cool to room temperature. Remove solvent in vacuo.[1]

  • Separation (Critical Step):

    • The crude residue contains both isomers.[1]

    • Load onto a silica gel column.

    • Elute with Hexane:EtOAc (4:1).

    • First Fraction: The 5-methyl isomer typically elutes first due to the methyl group shielding the N2 nitrogen, reducing interaction with the silica stationary phase.[1]

    • Second Fraction: The 3-methyl isomer elutes later (more polar).[1]

  • Characterization (1H NMR in CDCl₃):

    • Look for the pyrazole C4-H singlet.[1]

    • Diagnostic: In the 5-methyl isomer, the methyl group (approx 2.3 ppm) will show NOE (Nuclear Overhauser Effect) correlations with the pyridine protons (H2/H4) due to proximity.[1] The 3-methyl isomer will not show this correlation.[1]

References
  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective synthesis of 1-aryl-3-methyl-5-phenylpyrazoles and 1-aryl-5-methyl-3-phenylpyrazoles[1]

    • Source: Journal of Chemical Sciences[1][6]

    • URL:[Link]

  • Coordin

    • Title: Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects
    • Source: Coordination Chemistry Reviews (via ResearchG
    • URL:[Link]

  • Synthesis of Pyrazolyl-Pyridine Precursors

    • Title: 2-Hydrazinopyridine synthesis (Analogous protocol for 3-isomer)[1][7]

    • Source: ChemicalBook / Literature Aggregation[1][4]

  • Steric Effects in N-Aryl Pyrazoles

    • Title: Recent Advances in Synthesis and Properties of Pyrazoles[1][2][8]

    • Source: MDPI Molecules[1]

    • URL:[Link]

Sources

Advanced Pyrazole Synthesis: Mechanisms, Regiocontrol, and Scalable Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, underpinning blockbuster therapeutics like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant .[1] Its unique electronic properties—acting as both a hydrogen bond donor and acceptor—make it an ideal bioisostere for phenyl rings and amides.

However, for the process chemist and drug discoverer, pyrazoles present a distinct challenge: Regioselectivity . The tautomeric nature of the pyrazole ring (


-unsubstituted) and the competing nucleophilicity of nitrogen atoms during synthesis often lead to isomeric mixtures that require tedious chromatographic separation.

This guide moves beyond textbook definitions to provide a decision-making framework for synthesizing complex pyrazoles. We focus on three pillars:

  • The Knorr Synthesis: Mastering regiocontrol in condensation.

  • 1,3-Dipolar Cycloadditions: Precision ring construction.

  • Transition Metal Catalysis: Late-stage functionalization (C-H activation).

Part 1: The Knorr Pyrazole Synthesis (The Workhorse)

The Core Mechanism

First reported in 1883, the condensation of 1,3-dicarbonyls with hydrazines remains the most scalable method. However, the mechanism is often oversimplified. It involves a delicate balance between nucleophilic attack and acid-catalyzed dehydration.

Key Insight: The reaction proceeds through a hydrazone intermediate .[2] The regioselectivity is determined by which carbonyl the hydrazine attacks first.[2][3] This is governed by the hard/soft acid-base (HSAB) theory and steric hindrance.

Visualization: Mechanistic Pathway

The following diagram illustrates the stepwise formation, highlighting the critical "decision point" for regioselectivity.

KnorrMechanism Reagents 1,3-Dicarbonyl + Hydrazine Inter1 Hemiaminal Formation Reagents->Inter1 Nucleophilic Attack Hydrazone Hydrazone Intermediate Inter1->Hydrazone -H2O Cyclization Intramolecular Cyclization Hydrazone->Cyclization N-Attack on C=O Dehydration Dehydration (-H2O) Cyclization->Dehydration Product Pyrazole Product Dehydration->Product Aromatization

Figure 1: Stepwise mechanism of the Knorr synthesis showing the critical hydrazone intermediate.

Solving the Regioselectivity Problem

When using unsymmetrical 1,3-dicarbonyls (e.g., benzoylacetone) and substituted hydrazines, two isomers are possible.

  • Classical Control: In polar protic solvents (EtOH), the hydrazine terminal nitrogen (more nucleophilic) attacks the less hindered carbonyl.

  • Modern Control (Fluorinated Solvents): Recent protocols utilize 2,2,2-Trifluoroethanol (TFE) . TFE activates the carbonyls via hydrogen bonding, often reversing or enhancing selectivity based on the electronic nature of the substrate [1].

Validated Protocol: Regioselective Synthesis in TFE

Target: Synthesis of 1-aryl-3-methyl-5-phenylpyrazole (vs. the 1,5-isomer).

  • Reagents: 1-Phenyl-1,3-butanedione (1.0 eq), Phenylhydrazine (1.1 eq).

  • Solvent: TFE (0.5 M concentration).

  • Condition: Stir at room temperature for 2 hours.

  • Workup: Remove solvent under reduced pressure. The product often precipitates. Wash with cold hexanes.

  • Why it works: TFE stabilizes the specific enol form of the diketone, directing the initial hydrazine attack to the acetyl group rather than the benzoyl group.

Part 2: 1,3-Dipolar Cycloadditions (The Precision Tool)

For scaffolds where 1,3-dicarbonyl precursors are unstable or inaccessible, [3+2] cycloaddition is the superior choice. This method constructs the ring by reacting a 1,3-dipole (e.g., diazo compound, nitrile imine) with a dipolarophile (alkyne or alkene).[4]

Diazo-Alkyne Cycloaddition

This is a concerted thermal reaction.

  • Scope: Excellent for 3,4,5-substituted pyrazoles.[5][6][7]

  • Safety Note: Diazo compounds are hazardous. In situ generation is preferred.

Protocol: One-Pot Diazo Generation & Cycloaddition

This "Click-like" approach avoids isolating explosive diazo intermediates.

  • Precursor: Tosylhydrazone (derived from an aldehyde).

  • Base:

    
     or NaOBut.
    
  • Dipolarophile: Terminal or internal alkyne.

  • Procedure:

    • Dissolve tosylhydrazone and alkyne in 1,4-dioxane.

    • Add base and heat to 90°C.

    • Mechanism: Base decomposes tosylhydrazone to a diazo compound in situ, which immediately traps the alkyne [2].

Part 3: Transition Metal Catalysis (Late-Stage Functionalization)

Modern drug discovery demands the ability to diversify the pyrazole core after the ring is formed. C-H Activation allows for the direct installation of aryl groups, typically at the C4 position (the most electron-rich carbon).

C-H Arylation Mechanism

Palladium or Ruthenium catalysts are commonly used. The mechanism involves an electrophilic metalation followed by oxidative addition of the aryl halide.

Visualization: Pd-Catalyzed C-H Activation Cycle

CHActivation Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-I CMD CMD Step (C-H Activation) OxAdd->CMD + Pyrazole + Base RedElim Reductive Elimination CMD->RedElim Pd(II) Intermediate RedElim->Pd0 Product Release

Figure 2: Catalytic cycle for Pd-catalyzed C-H arylation. CMD = Concerted Metalation-Deprotonation.

Protocol: Pd-Catalyzed C4-Arylation
  • Substrate: 1-Methylpyrazole.

  • Coupling Partner: Aryl Iodide (1.5 eq).

  • Catalyst:

    
     (5 mol%).
    
  • Ligand:

    
     or XPhos (10 mol%).
    
  • Base:

    
     (acts as halide scavenger and oxidant regeneration) or 
    
    
    
    .
  • Conditions: DMF, 120°C, 12h.

Part 4: Strategic Decision Making

Choosing the right method depends on the substitution pattern required.

Method Comparison Table
FeatureKnorr Condensation1,3-Dipolar CycloadditionC-H Functionalization
Primary Use De novo ring synthesisComplex/Fused ringsDerivatization of existing rings
Regiocontrol Moderate (Substrate dependent)High (Steric/Electronic control)High (C4 selective)
Scalability High (kg scale)Moderate (Safety concerns)Low to Moderate (Costly catalysts)
Atom Economy High (-

)
100% (Atom efficient)Moderate (Leaving groups)
Visualization: Synthesis Decision Tree

Use this flowchart to select the optimal synthetic route.

DecisionTree Start Target Pyrazole Structure IsRingFormed Is the Pyrazole Ring already formed? Start->IsRingFormed SubstPattern What is the Substitution Pattern? IsRingFormed->SubstPattern No PosSelect Target Position? IsRingFormed->PosSelect Yes Knorr Use Knorr Synthesis (1,3-Dicarbonyl + Hydrazine) SubstPattern->Knorr 1,3,5-Trisubstituted Dipolar Use 1,3-Dipolar Cycloaddition (Diazo + Alkyne) SubstPattern->Dipolar 3,4-Disubstituted or Fused Systems CHAct C-H Activation (Pd/Ru Catalysis) PosSelect->CHAct C4 Position NAryl N-Arylation (Ullmann/Chan-Lam) PosSelect->NAryl N1 Position

Figure 3: Decision matrix for selecting pyrazole synthesis methodologies.

References

  • Deng, X., & Mani, N. S. (2008).[8] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Link

  • Aggarwal, V. K., et al. (2005). One-Pot Synthesis of Pyrazoles from Aldehydes and Alkynes via In Situ Generation of Diazo Compounds.
  • Giri, R., et al. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Link

  • BenchChem. (2025).[2][9] Application Notes and Protocols for Knorr Pyrazole Synthesis. BenchChem Application Notes. Link

  • Fustero, S., et al. (2013). Recent Advances in the Synthesis of Pyrazoles. Chemical Reviews.

Sources

Architectural Privileges of the Pyrazole Scaffold: Deciphering Therapeutic Targets, Kinase Selectivity, and Assay Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has emerged as a privileged scaffold in modern medicinal chemistry and drug discovery. Its unique physicochemical properties, including tautomerism, robust hydrogen-bond donor/acceptor capabilities, and favorable pharmacokinetic profiles, make it an ideal pharmacophore for targeting complex protein structures 1.

Mechanistically, the pyrazole moiety excels as an ATP-competitive inhibitor. The nitrogen atoms in the pyrazole core mimic the purine ring of adenosine triphosphate (ATP), allowing these compounds to anchor deeply into the highly conserved hinge region of various kinases via critical hydrogen bonds 2. Furthermore, the ability to functionalize the N-1, C-3, C-4, and C-5 positions provides medicinal chemists with the precise spatial control needed to target specific hydrophobic pockets, thereby overcoming off-target toxicity and resistance mutations.

Core Therapeutic Targets and Quantitative Efficacy

Protein Kinases (Oncology & Immunology)

Dysregulation of protein kinases is a hallmark of tumorigenesis and autoimmune disorders. Pyrazole-containing compounds have demonstrated extraordinary potency across a broad spectrum of kinase targets, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and c-Met. For instance, Afuresertib, a pyrazole-based Akt1 kinase inhibitor, exhibits sub-nanomolar potency by exploiting the flexible regions of the kinase domain 3. Similarly, pyrazolone derivatives like TK4g have been computationally and experimentally validated as dual JAK2/JAK3 inhibitors, effectively blocking the STAT signaling pathway responsible for lymphoid-derived leukemias 4.

Table 1: Quantitative Efficacy of Pyrazole-Based Kinase Inhibitors

CompoundTarget KinaseIC₅₀ ValuePrimary IndicationRef
Afuresertib Akt10.08 nMSolid Tumors / Leukemia3
Prexasertib CHK1< 1.0 nMDNA Damage Response2
Compound 5a c-Met4.27 nMHepatocellular Carcinoma5
TK4g JAK2 / JAK312.61 nM / 15.80 nMLymphoid-derived Diseases4
Compound 6 Aurora A0.16 µMBreast/Colon Cancer3
Cyclooxygenase-2 (COX-2) Inhibition

Beyond kinases, pyrazoles are foundational to non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib. Recent structural optimizations have yielded highly selective COX-2 inhibitors that not only suppress inflammation but also exhibit potent anticancer properties by modulating the tumor microenvironment and inducing apoptosis in resistant cell lines 6.

Table 2: Quantitative Efficacy of Pyrazole-Based COX-2 Inhibitors

CompoundTarget EnzymeIC₅₀ ValueSelectivity vs COX-1Ref
PYZ10 COX-20.0283 nMHighly Selective7
PYZ3 COX-20.011 µMNon-selective7
PYZ28 COX-20.26 µMSI = 192.36
PYZ20 COX-20.33 µMHighly Selective7

Structural Visualization of Kinase Inhibition

The diagram below illustrates the mechanistic intervention of a pyrazole derivative within a generic receptor tyrosine kinase (RTK) signaling cascade. By outcompeting ATP at the kinase domain, the pyrazole halts downstream effector phosphorylation, effectively arresting cell proliferation.

Pathway Ligand Extracellular Signal Receptor Receptor Tyrosine Kinase Ligand->Receptor Activates Kinase Target Kinase (e.g., JAK2/CDK2) Receptor->Kinase Phosphorylates Effector Downstream Effector Kinase->Effector Activates Pyrazole Pyrazole Inhibitor Pyrazole->Kinase ATP-Competitive Inhibition Response Cell Proliferation Effector->Response Induces

Pyrazole-mediated ATP-competitive inhibition within a receptor tyrosine kinase signaling cascade.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and biological validation of pyrazole-based inhibitors. Every step is designed as a self-validating system, explaining the causality behind the chemical and biological choices.

Protocol A: Synthesis of Pyrazole-Based Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling

This method utilizes 1-benzyl-4-bromo-1H-pyrazole as a versatile starting material to generate diverse kinase inhibitors 8.

  • Reagent Preparation & Degassing: Dissolve 1-benzyl-4-bromo-1H-pyrazole (1.0 eq) and the desired aryl boronic acid (1.2 eq) in a 1,4-dioxane/water mixture (4:1 v/v).

    • Causality: The solvent must be rigorously degassed by sparging with inert gas (Argon/N₂). Oxygen acts as a poison to the palladium catalyst, irreversibly oxidizing the active Pd(0) species to an inactive Pd(II) state, which would immediately stall the catalytic cycle.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.

    • Causality: The base is strictly required to activate the boronic acid, forming an electron-rich boronate complex. This complex is nucleophilic enough to undergo the crucial transmetalation step with the palladium intermediate.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq) under a continuous stream of inert gas.

  • Thermal Activation: Heat the reaction mixture to 80–100 °C and stir for 4–12 hours. Monitor via LC-MS.

  • Purification: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography to afford the final pyrazole derivative.

Protocol B: In Vitro Kinase Inhibitory Activity (ADP-Glo™ Assay)

The ADP-Glo assay is a highly sensitive, luminescent method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction 8.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well plate, add 2.5 µL of the target kinase (e.g., CDK2 or JAK2) and 2.5 µL of the synthesized pyrazole inhibitor (at various concentrations). Incubate for 10 minutes at room temperature.

    • Causality: Pre-incubation allows the pyrazole inhibitor to reach equilibrium binding within the kinase hinge region before ATP is introduced. Failing to do this can result in artificially high IC₅₀ values, as the highly concentrated ATP would outcompete the inhibitor kinetically.

  • Reaction Initiation: Add 5 µL of a solution containing the specific peptide substrate and ATP (e.g., 10–25 µM). Incubate for 60 minutes at 30 °C.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

    • Causality: This reagent contains a potent ATPase that hydrolyzes all unreacted background ATP. This is a critical self-validating step; without complete depletion, residual ATP would trigger the luciferase reaction, causing a massive false-positive signal.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

    • Causality: This reagent converts the reaction-produced ADP back into ATP, which subsequently drives a luciferase/luciferin reaction. The resulting luminescence is directly proportional to the original kinase activity.

  • Data Analysis: Measure luminescence using a microplate reader. Plot the percentage of inhibition against the log of the inhibitor concentration to derive the IC₅₀ via non-linear regression.

Workflow Step1 1. Kinase Reaction Incubate Enzyme + ATP + Pyrazole Step2 2. ATP Depletion Add ADP-Glo to remove unreacted ATP Step1->Step2 Step3 3. ADP Conversion Convert produced ADP back to ATP Step2->Step3 Step4 4. Luminescence Readout Measure Luciferase signal Step3->Step4 Step5 5. Data Analysis Calculate IC50 via Dose-Response Step4->Step5

Step-by-step workflow of the ADP-Glo Kinase Assay for evaluating pyrazole inhibitor IC50 values.

References

  • NIH (National Institutes of Health). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • NIH (National Institutes of Health). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • ACS Omega. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • RSC Publishing. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition.
  • BenchChem. Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole.
  • NIH (National Institutes of Health). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases.

Sources

Computational Protocol: Quantum Chemical Characterization of Pyrazolyl-Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazolyl-pyridine derivatives represent a privileged scaffold in both materials science (as N^N chelating ligands for iridium/ruthenium OLED phosphors) and medicinal chemistry (as kinase inhibitors). Their dual-ring system introduces unique computational challenges: prototropic tautomerism in the pyrazole ring, rotational isomerism between the rings, and charge-transfer (CT) states that standard DFT functionals often miscalculate.[1]

This technical guide establishes a self-validating computational workflow. It moves beyond "black-box" calculations, enforcing protocols that account for dispersion interactions, basis set superposition errors (BSSE), and long-range corrected excited state dynamics.[1]

Theoretical Framework & Computational Setup

Functional Selection: The "B3LYP Trap"

While B3LYP is ubiquitous, it is contraindicated for pyrazolyl-pyridine systems involving metal coordination or extended conjugation due to its failure to capture long-range electron correlations and dispersion forces.[1]

  • Ground State & Binding (Geometry/Thermodynamics): Use

    
    B97X-D  or M06-2X .
    
    • Why: These functionals include dispersion corrections (empirical D2/D3 or parameterized) essential for modeling

      
      -
      
      
      
      stacking interactions often observed in the crystal packing of these planar systems.
  • Excited States (TD-DFT): Use CAM-B3LYP or LC-wPBE .[1]

    • Why: Standard hybrids underestimate Charge Transfer (CT) excitation energies. Range-separated hybrids (RSH) correct the asymptotic behavior of the exchange potential, providing accurate HOMO-LUMO gaps and oscillator strengths for Intra-Ligand (ILCT) and Metal-to-Ligand (MLCT) transitions.

Basis Set Architecture
  • Ligand Atoms (C, H, N, O, F): 6-311++G(d,p) or def2-TZVP.[1]

    • Note: Diffuse functions (++) are mandatory if calculating anionic species or excited states where electron density extends far from the nucleus.

  • Metal Centers (Ru, Ir, Pt): LanL2DZ or SDD (Stuttgart-Dresden).

    • Protocol: Use Effective Core Potentials (ECPs) to account for relativistic effects, which are non-negligible for 3rd-row transition metals.

Solvation Models

Gas-phase calculations are insufficient for tautomeric equilibria.[1]

  • Protocol: Use the SMD (Solvation Model based on Density) rather than standard PCM. SMD provides better free energy of solvation (

    
    ) estimates, critical for predicting tautomer ratios in solution.
    

Structural Analysis: Tautomerism & Conformation

The pyrazolyl-pyridine bond allows for rotational isomerism (syn vs. anti), and the pyrazole ring (if NH-unsubstituted) exhibits annular tautomerism.

The Tautomer/Rotamer Screening Protocol

Before any property calculation, you must identify the global minimum.[1]

  • Generate Isomers: Construct all chemically feasible tautomers (N1-H vs N2-H) and rotamers (N-N dihedral

    
     vs 
    
    
    
    ).
  • Optimization: Optimize all structures at B3LYP/6-31G(d) (low cost) first.

  • Refinement: Re-optimize survivors within 3 kcal/mol of the minimum at $\omega$B97X-D/def2-TZVP.

  • Boltzmann Weighting: Calculate the population (

    
    ) of each isomer at 298K:
    
    
    
    
    Validation: If
    
    
    kcal/mol, the minor isomer can be ignored for bulk property calculations.[1]
Visualization: Structural Workflow

G Start Input Structure (Pyrazolyl-Pyridine) GenIso Generate Tautomers & Rotamers (Syn/Anti) Start->GenIso OptLow Pre-Optimization (B3LYP/6-31G*) GenIso->OptLow FreqCheck Freq Check: Imaginary Freq? OptLow->FreqCheck Perturb Perturb Geometry Along Normal Mode FreqCheck->Perturb Yes (< 0) OptHigh Refinement (wB97X-D/def2-TZVP) FreqCheck->OptHigh No (Real) Perturb->OptLow Boltzmann Boltzmann Weighting (Population Analysis) OptHigh->Boltzmann Final Global Minimum Identified Boltzmann->Final

Caption: Self-validating workflow for identifying the global minimum structure, incorporating mandatory frequency checks to ensure stability.

Excited State Dynamics (TD-DFT)

For applications in OLEDs or fluorescent sensing, accurate prediction of absorption (


) and emission (

) is required.
Vertical vs. Adiabatic Excitation
  • Absorption (Vertical): Calculate TD-DFT energy on the ground state optimized geometry (

    
    ).
    
  • Emission (Adiabatic): You must optimize the geometry of the first excited state (

    
    ).
    
    • Command:Opt=TD (in Gaussian) or Excite block (in ORCA).

  • Stokes Shift:

    
    .
    
Frontier Molecular Orbital (FMO) Analysis

In pyrazolyl-pyridine metal complexes, the HOMO is typically localized on the metal/pyrazole (donor), while the LUMO is on the pyridine (acceptor).

  • Metric: Calculate the HOMO-LUMO gap (

    
    ).[2][3][4]
    
  • Validation: Compare

    
     with the experimental electrochemical gap (
    
    
    
    ).

Reactivity & Metal Coordination

Basis Set Superposition Error (BSSE)

When calculating the binding energy (


) of the ligand to a metal or a drug target, the "borrowing" of basis functions artificially lowers the energy.
  • Protocol: Use the Counterpoise (CP) Method .[5]

    
    
    Where superscripts denote the basis set used (AB = ghost orbitals present).
    
NBO Analysis (Donor-Acceptor Interactions)

Use Natural Bond Orbital (NBO) analysis to quantify the strength of the coordination bond (Lone Pair N


 Metal d-orbital).
  • Key Output: Second-order perturbation energy

    
    .
    
    
    
    
    High
    
    
    values indicate strong covalent character in the coordination bond.

Summary of Key Parameters

ParameterRecommended SettingReason
Functional (Opt)

B97X-D or M06-2X
Captures dispersion/stacking interactions.[1]
Functional (UV-Vis) CAM-B3LYPCorrects long-range CT errors.[1]
Basis Set (Light) 6-311++G(d,p)Diffuse functions needed for lone pairs.
Basis Set (Metal) LanL2DZ / SDDECP handles relativistic effects.
Solvation SMD (Solvation Model Density)More accurate

than PCM.
Validation Frequency CalculationEnsure no imaginary frequencies (NIMAG=0).

Biological Interaction Modeling (Docking & QM/MM)

For drug development, the pyrazolyl-pyridine scaffold often targets ATP-binding sites.[1] While docking (molecular mechanics) is standard, QM-polarized ligand docking offers superior accuracy.

QM-Derived Charges

Do not use standard force field charges (Gasteiger).

  • Optimize Ligand (QM level).

  • Calculate Electrostatic Potential (ESP).

  • Fit charges using RESP (Restrained Electrostatic Potential) .

  • Import RESP charges into the docking software (e.g., AutoDock, Gold).[1]

Visualization: Interaction Pathway

Bio Ligand Pyrazolyl-Pyridine Ligand QM QM Optimization (wB97X-D) Ligand->QM ESP ESP Charge Calculation QM->ESP Dock Molecular Docking (Protein Target) ESP->Dock RESP Charges NBO NBO Analysis (H-Bond Strength) Dock->NBO Select Poses

Caption: Workflow for integrating QM accuracy into biological docking studies, utilizing RESP charges for improved binding affinity prediction.

References

  • Han, D., et al. (2023).[1] "DFT/TDDFT Investigation on the Electronic Structures and Photophysical Properties of Two Series of Heteroleptic Iridium(III) Complexes." ResearchGate.[1][6][7]

  • Rezvan, V. H., & Abdoli, H. (2025).[1] "DFT Exploration of Molecular Structures... for Certain 2,3-Disubstituted Pyrazines." International Journal of Catalysis and Chemical Engineering.

  • Pfaffenhuemer, P., et al. (2011).[1] "Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols." Heterocycles. [Link to Source]([Link]

  • Zipse, H. "The Basis Set Superposition Error (BSSE)." LMU München Computational Chemistry.[1]

  • Barroso, J. (2020). "Basis Set Superposition Error (BSSE): A short intro." Joaquin Barroso's Blog.

Sources

Methodological & Application

Application Note: Optimizing Kinase Inhibitor Discovery with the 3-(5-methyl-1H-pyrazol-1-yl)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold

The molecule 3-(5-methyl-1H-pyrazol-1-yl)pyridine represents a "privileged scaffold" in medicinal chemistry, specifically designed for ATP-competitive kinase inhibition. This structural motif—a pyridine ring coupled to a pyrazole—serves as a robust hinge-binding element .

In the ATP-binding pocket of protein kinases, the "hinge region" connects the N-terminal and C-terminal lobes. Inhibitors must establish hydrogen bonds here to compete effectively with ATP. This specific scaffold utilizes the pyridine nitrogen as a hydrogen bond acceptor (interacting with the backbone amide of the hinge residues) and the pyrazole moiety to orient substituents into the solvent-exposed or hydrophobic back-pockets (e.g., the Gatekeeper residue).

This guide provides a comprehensive technical workflow for researchers utilizing this scaffold, covering solubility, biochemical potency (TR-FRET), biophysical binding kinetics (SPR), and cellular target engagement (NanoBRET).

Chemical Properties & Handling

Before initiating biological assays, proper handling of the compound is critical to prevent precipitation-induced artifacts (false positives).

  • Molecular Weight: ~159.19 g/mol (Core scaffold)

  • Solubility: Moderate in aqueous buffers; high in DMSO.

  • Storage: Store powder at -20°C under desiccated conditions.

Standard Stock Preparation
  • Dissolution: Prepare a 10 mM stock solution in 100% anhydrous DMSO. Vortex for 1 minute to ensure complete solubilization.

  • Quality Control: Verify purity via LC-MS. The presence of regioisomers (e.g., 3-(3-methyl...) vs 3-(5-methyl...)) can significantly alter potency.

  • Working Solutions: For aqueous assays, minimize freeze-thaw cycles. Aliquot stocks into single-use vials.

Application 1: Biochemical Potency Assay (TR-FRET)

Objective: Determine the IC50 of the compound against a specific kinase target (e.g., c-Met or Aurora A) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Methodology: LanthaScreen™ Eu Kinase Binding Assay. This format is preferred over coupled-enzyme assays (like ADP-Glo) for this scaffold because it measures binding affinity directly, avoiding interference from potential luciferase inhibitors.

Assay Principle

A Terbium (Tb)-labeled antibody binds to the phosphorylated product (or a tracer in a binding format). When the kinase tracer binds to the kinase, energy transfer occurs between the Tb-antibody and the tracer. The inhibitor displaces the tracer, reducing the FRET signal.

Protocol Steps
  • Reagent Preparation:

    • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Compound Plate: Prepare a 10-point dose-response curve in DMSO (3-fold serial dilution). Final DMSO concentration in assay should be <1%.

    • Kinase/Antibody Mix: Dilute Kinase (e.g., c-Met, 5 nM final) and Eu-anti-Tag antibody (2 nM final) in Kinase Buffer.

    • Tracer Mix: Dilute Kinase Tracer (e.g., Tracer 236, determined by optimization) to 2x Kd concentration.

  • Assay Execution (384-well Low Volume Plate):

    • Step 1: Dispense 5 µL of Kinase/Antibody Mix into wells.

    • Step 2: Add 100 nL of Compound (using an acoustic dispenser like Echo 550). Incubate for 15 min at RT to allow compound-enzyme equilibrium.

    • Step 3: Add 5 µL of Tracer Mix.

    • Step 4: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection:

    • Read plate on a TR-FRET compatible reader (e.g., PHERAstar or EnVision).

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1: 665 nm (Tracer/Acceptor).

    • Emission 2: 615 nm (Europium/Donor).

  • Data Analysis:

    • Calculate Emission Ratio (ER):

      
      
      
    • Plot ER vs. log[Compound]. Fit to a sigmoidal dose-response equation (variable slope) to generate IC50.

Application 2: Biophysical Characterization (SPR)

Objective: Validate "True" Binding and determine Residence Time (


) using Surface Plasmon Resonance (Biacore).
High-potency artifacts often show fast on/off rates or non-stoichiometric binding. SPR confirms the compound behaves as a specific 1:1 binder.
Protocol Steps
  • Sensor Chip Preparation:

    • Use a CM5 (Carboxymethylated dextran) chip.

    • Immobilize the target Kinase via amine coupling to a level of ~2000-3000 RU (Response Units).

    • Reference Channel: Blank immobilization (activation/deactivation only) to subtract non-specific binding.

  • Running Buffer:

    • HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant) + 1% DMSO.

    • Critical: Match the DMSO concentration in the running buffer exactly to the sample buffer to avoid "bulk shift" errors.

  • Kinetic Cycle:

    • Flow Rate: 30 µL/min.

    • Injection: Inject compound concentrations (0, 10, 30, 100, 300, 1000 nM).

    • Contact Time: 120 seconds (Association).

    • Dissociation Time: 300 seconds.

  • Analysis:

    • Double-reference subtract the data (Reference channel subtraction + Buffer blank subtraction).

    • Fit data to a 1:1 Langmuir Binding Model .

    • Success Criteria:

      • 
         value < 10% of 
        
        
        
        .
      • Stoichiometry (

        
         theoretical vs experimental) should be near 1.0.
        

Application 3: Cellular Target Engagement (NanoBRET)

Objective: Confirm the compound enters the cell and binds the kinase in a physiological environment using NanoBRET (Promega).

Protocol Steps
  • Transfection (Day 1):

    • Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc® fusion protein.

    • Plate cells in 96-well white plates (20,000 cells/well). Incubate 24h.

  • Tracer & Compound Addition (Day 2):

    • Remove media and replace with Opti-MEM containing the NanoBRET Tracer (cell-permeable probe).

    • Add the this compound derivative at varying concentrations.

    • Equilibration: Incubate for 2 hours at 37°C / 5% CO2.

  • Detection:

    • Add NanoBRET Nano-Glo® Substrate/Inhibitor solution.

    • Measure Donor Emission (460 nm) and Acceptor Emission (618 nm).

  • Calculation:

    • Calculate MilliBRET units (mBU).

    • Determine cellular IC50 (engagement potency). A significant shift between Biochemical IC50 and Cellular IC50 indicates permeability issues or efflux pump liability.

Visualization & Logic

Diagram 1: The Hinge Binding Mechanism

This diagram illustrates how the this compound scaffold interacts with the kinase hinge region (Type I Inhibition).

HingeBinding cluster_0 Kinase Active Site ATP_Pocket ATP Binding Pocket Hinge_Region Hinge Region (Met318 / Glu286) Scaffold This compound (Scaffold) Pyridine_N Pyridine Nitrogen (H-Bond Acceptor) Scaffold->Pyridine_N Contains Pyrazole_Ring Pyrazole Ring (Hydrophobic/Stacking) Scaffold->Pyrazole_Ring Contains Pyridine_N->Hinge_Region H-Bond (Critical) Gatekeeper Gatekeeper Residue (Selectivity Filter) Pyrazole_Ring->Gatekeeper Van der Waals

Caption: Schematic of the primary interactions between the Pyrazole-Pyridine scaffold and the Kinase Hinge region.

Diagram 2: Integrated Assay Workflow

This flowchart guides the researcher through the logical progression of experiments.

Workflow Start Compound Synthesis (this compound) QC QC: LC-MS & Solubility (DMSO Stock) Start->QC Biochem Biochemical Assay (TR-FRET / LanthaScreen) QC->Biochem Decision1 IC50 < 100 nM? Biochem->Decision1 Biophys Biophysical Binding (SPR / Biacore) Decision2 Residence Time > 60s? Biophys->Decision2 Cellular Cellular Engagement (NanoBRET) Lead Lead Candidate (In Vivo Studies) Cellular->Lead Confirmed Decision1->Biophys Yes Stop Discard / Re-design Decision1->Stop No Decision2->Cellular Yes Decision2->Stop No (Sticky)

Caption: Step-by-step decision matrix for validating kinase inhibitors derived from the pyrazole-pyridine scaffold.

Data Summary & Interpretation

When analyzing data generated from the protocols above, use the following reference benchmarks for the this compound scaffold:

ParameterAssay TypeOptimal RangeInterpretation
IC50 TR-FRET< 50 nMPotent ATP-competitive inhibition.
Hill Slope TR-FRET0.8 - 1.2Normal 1:1 binding stoichiometry.

SPR<

Slow dissociation indicates high affinity and prolonged target occupancy.
BRET Ratio NanoBRET> 2-fold shiftConfirms intracellular target engagement and permeability.

Troubleshooting Note: If the IC50 is potent but the SPR response is super-stoichiometric (Rmax > theoretical), the compound may be aggregating. Add 0.01% Triton X-100 to the assay buffer to rule out promiscuous aggregation.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. (2023). Link

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules. (2022). Link

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry. (2012). Link

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile. European Journal of Medicinal Chemistry. (2019). Link

  • Ruthenium-Catalyzed Synthesis of 2-Pyrazolines via Acceptorless Dehydrogenative Coupling. Organic Letters. (2024). Link

Application Note: Strategic Utilization of 3-(5-methyl-1H-pyrazol-1-yl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-(5-methyl-1H-pyrazol-1-yl)pyridine scaffold represents a privileged bi-heteroaryl motif in modern drug discovery. Unlike its fused analogs (e.g., pyrazolo[3,4-b]pyridines), this linked system offers unique torsional flexibility constrained by the 5-methyl "ortho-like" substituent. This steric bulk forces a non-planar conformation, improving solubility and providing critical vectorality for binding in Kinase ATP pockets (e.g., JNK3, c-Met) and GPCR allosteric sites (e.g., mGluR5). This guide details the synthetic access via Chan-Lam coupling, structural rationale, and validated biological profiling protocols.

Part 1: Structural Rationale & Pharmacophore Utility

The "Twist" Factor

The defining feature of this specific isomer is the 5-methyl group on the pyrazole ring. In the absence of this group, the pyrazole and pyridine rings can adopt a coplanar conformation. However, the 5-methyl group introduces steric clash with the pyridine ring protons, forcing the bi-heteroaryl bond to rotate.

  • Solubility: Disruption of planarity reduces

    
    -
    
    
    
    stacking energy in the solid state, significantly lowering the melting point and improving aqueous solubility compared to flat analogs.
  • Selectivity: The resulting twisted conformation mimics the "propeller" shape required to fit into specific hydrophobic sub-pockets (e.g., the Gatekeeper region in kinases) that flat inhibitors cannot access.

Key Binding Interactions
  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor (HBA), typically interacting with the hinge region of kinases or water networks in GPCRs.

  • Pyrazole Nitrogen (N2): positioned to form dipole interactions or coordinate with metals in synthetic transition states.

Part 2: Synthetic Protocol – Chan-Lam Coupling[1]

The most robust method to construct the C–N bond between the electron-deficient pyridine and the pyrazole is Copper(II)-mediated Chan-Lam oxidative coupling . Unlike Buchwald-Hartwig amination, this proceeds under mild, aerobic conditions, tolerating various functional groups.

Mechanism of Action

The reaction utilizes a copper oxidative cycle where the pyridine boronic acid acts as the electrophile and the pyrazole as the nucleophile.

ChanLamCycle Start Start: Cu(OAc)2 (Cu-II) ComplexA Coordination (Cu-II-Pyrazole) Start->ComplexA + 5-methylpyrazole + Base Transmetal Transmetalation (Ar-B(OH)2 enters) ComplexA->Transmetal + Pyridine-3-boronic acid Oxidation Oxidation to Cu(III) (via O2) Transmetal->Oxidation + O2 (Air) RedElim Reductive Elimination (Product Release) Oxidation->RedElim RedElim->Start Regenerate Cu(II) Product Product: This compound RedElim->Product

Figure 1: Catalytic cycle of the Chan-Lam coupling for bi-heteroaryl synthesis. The cycle relies on atmospheric oxygen to access the crucial Cu(III) intermediate.

Experimental Procedure

Objective: Synthesis of this compound on a 1.0 mmol scale.

Reagents:

  • 3-Pyridylboronic acid (1.5 equiv, 184 mg)

  • 5-Methyl-1H-pyrazole (1.0 equiv, 82 mg)

  • Cu(OAc)₂ (0.1 equiv, 18 mg) – Catalyst

  • Pyridine (2.0 equiv, 160 µL) – Base/Ligand

  • Dichloromethane (DCM) – Solvent (anhydrous not required)

  • 4Å Molecular Sieves (activated)

Step-by-Step Protocol:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-1H-pyrazole (1.0 mmol), 3-pyridylboronic acid (1.5 mmol), and Cu(OAc)₂ (0.1 mmol).

  • Solvent Addition: Add DCM (5 mL) and activated 4Å molecular sieves (200 mg). The sieves are critical to sequester water generated during boronic acid activation.

  • Activation: Add pyridine (2.0 mmol) dropwise.

  • Reaction: Attach a drying tube (calcium chloride) or leave open to air (if humidity is low) to allow O₂ ingress. Stir vigorously at room temperature (25°C) for 24–48 hours.

    • Note: The reaction mixture typically turns from blue/green to a dark suspension.

  • Monitoring: Monitor by TLC (Eluent: 5% MeOH in DCM). Look for the disappearance of the pyrazole.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with DCM.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient: 0–5% MeOH/DCM).

  • Validation: Verify structure via ¹H NMR. Key diagnostic: The 5-methyl singlet (approx. 2.3 ppm) and the deshielded pyridine protons.

Part 3: Biological Application – Kinase Inhibition Profiling

The scaffold acts as an ATP-mimetic. The following protocol describes how to validate its activity against a panel of kinases (e.g., JNK3, p38 MAPK) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Assay Principle

This assay measures the competition between the test compound (the scaffold) and a fluorescently labeled tracer for the ATP binding site of the kinase.

  • High Signal: Tracer binds kinase (No inhibition).

  • Low Signal: Scaffold displaces tracer (Inhibition).

Protocol: LanthaScreen™ Eu Kinase Binding

Materials:

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Eu-anti-GST Antibody (Invitrogen).

  • Kinase Tracer 199 (Alexa Fluor™ 647 labeled).

  • Recombinant JNK3 (GST-tagged).

Workflow:

  • Compound Prep: Prepare a 10-point dose-response curve of this compound in 100% DMSO (Top conc: 10 µM).

  • Plate Loading: Transfer 100 nL of compound to a low-volume 384-well white plate (acoustic dispensing preferred).

  • Master Mix: Prepare a mix of Kinase (5 nM final) + Antibody (2 nM final) + Tracer (10 nM final) in Kinase Buffer A.

  • Incubation: Add 10 µL of Master Mix to the wells. Centrifuge plate at 1000 x g for 1 min. Incubate for 1 hour at Room Temp in the dark.

  • Detection: Read on a TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1 (Donor): 615 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (Tracer).

  • Analysis: Calculate TR-FRET Ratio (Em665/Em615). Plot % Inhibition vs. Log[Compound].

Data Interpretation Table:

ParameterValueInterpretation
IC₅₀ < 100 nMPotent "Hit" – Scaffold is interacting strongly with the hinge.
IC₅₀ 100 nM – 1 µMModerate binder – Optimization of the 5-methyl or pyridine ring needed.
Hill Slope ~1.0Standard 1:1 binding stoichiometry.
Z-Factor > 0.5Assay is robust and valid.

Part 4: Biological Application – mGluR5 Negative Allosteric Modulation (NAM)

Pyridine-pyrazole motifs are structural isosteres of MPEP, a classic mGluR5 antagonist. This assay tests the scaffold's ability to block glutamate-induced Calcium release.[1]

Signaling Pathway

mGluR5 is a Gq-coupled GPCR. Activation triggers the PLC


 cascade, releasing intracellular Calcium stores.

mGluR5_Pathway Glutamate Glutamate (Agonist) mGluR5 mGluR5 (Receptor) Glutamate->mGluR5 Activates Scaffold 3-(5-methyl...) (NAM/Antagonist) Scaffold->mGluR5 Blocks (Allosteric) Gq Gq Protein mGluR5->Gq Activates PLC PLC-beta Gq->PLC IP3 IP3 (Second Messenger) PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca Ca2+ Release (Fluorescent Signal) ER->Ca

Figure 2: Signal transduction pathway for mGluR5. The scaffold acts as a Negative Allosteric Modulator (NAM), preventing the Gq cascade despite the presence of Glutamate.

Protocol: FLIPR Calcium Flux Assay

Cells: HEK293 cells stably expressing human mGluR5.

Procedure:

  • Dye Loading: Plate cells (15,000/well) in 384-well black/clear plates. Incubate overnight. Remove media and add 20 µL Fluo-4 AM dye loading buffer. Incubate 60 min at 37°C.

  • Compound Addition (Antagonist Mode): Add 10 µL of the test scaffold (this compound) at 3x concentration. Incubate 15 min.

  • Agonist Challenge: Using the FLIPR (Fluorometric Imaging Plate Reader), inject Glutamate (EC₈₀ concentration, typically 10 µM).

  • Measurement: Monitor fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.

  • Result: A potent NAM will suppress the Calcium peak generated by Glutamate.

References

  • Chan, D. M. T., et al. "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2933–2936. Link

  • Alagille, D., et al. "Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series."[1] Bioorganic & Medicinal Chemistry Letters, vol. 21, no. 11, 2011, pp. 3243-3247.[1] Link

  • Oh, Y., et al. "Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3."[2] BMB Reports, vol. 51, no. 7, 2018, pp. 360–365. Link

  • Vantourout, J. C., et al. "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity."[3] Journal of the American Chemical Society, vol. 139, no.[3] 13, 2017, pp. 4769–4779.[3] Link

  • Lindsley, C. W., et al. "mGluR5 Negative Allosteric Modulators: Discovery of 2-Methyl-6-(phenylethynyl)-pyridine (MPEP)." Tocris Bioscience Scientific Review. Link

Sources

3-(5-methyl-1H-pyrazol-1-yl)pyridine as a building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for 3-(5-methyl-1H-pyrazol-1-yl)pyridine , designed for researchers in organic synthesis and medicinal chemistry.

Executive Summary

This compound (CAS: 25700-12-3) is a privileged heterocyclic scaffold characterized by a pyridine ring linked to the nitrogen (N1) of a 5-methyl-substituted pyrazole. Unlike its more common 3-methyl isomer, the 5-methyl variant introduces significant steric bulk proximal to the biaryl linkage. This steric environment is critical for:

  • Atropisomerism control in kinase inhibitor design (e.g., PIM-1, p38 MAP kinase).

  • Modulating bite angles in coordination chemistry (as a monodentate or bridging ligand).

  • Directing Group (DG) efficiency in transition-metal-catalyzed C–H activation, where the steric clash prevents planar conformation, influencing catalyst geometry.

This guide details the regioselective synthesis of the 5-methyl isomer—often the "difficult" isomer to access via standard cross-coupling—and outlines protocols for its use in drug discovery and catalysis.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name This compound
CAS Number 25700-12-3
Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water
pKa (Pyridine N) ~5.2 (Calculated)
Regioisomerism 5-methyl (proximal to Py) vs. 3-methyl (distal to Py)

Critical Synthesis Protocol: Regioselective Construction

The synthesis of N-aryl pyrazoles often yields a mixture of 1,3- and 1,5-isomers. Direct copper-catalyzed coupling (Chan-Lam or Ullmann) of 3-methylpyrazole with 3-halopyridines typically favors the sterically less hindered 1,3-isomer (methyl distal to pyridine).

To selectively synthesize the 1,5-isomer (5-methyl) , a condensation strategy using 3-hydrazinopyridine and a masked 1,3-dicarbonyl equivalent is required.

Protocol A: Regioselective Condensation

Objective: Synthesis of this compound with >95:5 regioselectivity. Principle: Hydrazines react with 1,3-electrophiles. The terminal amino group (


) is the most nucleophilic and attacks the most electrophilic carbon (aldehyde). By using 4,4-dimethoxy-2-butanone  (acetylacetaldehyde dimethyl acetal), the hydrazine attacks the masked aldehyde first, placing the methyl group at the 5-position upon cyclization.
Materials:
  • 3-Hydrazinopyridine dihydrochloride (1.0 equiv)

  • 4,4-Dimethoxy-2-butanone (1.1 equiv)

  • Ethanol (Absolute)[1][2]

  • Concentrated HCl (Catalytic)

  • Sodium Bicarbonate (sat. aq.)

Step-by-Step Methodology:
  • Preparation: Dissolve 3-hydrazinopyridine dihydrochloride (1.80 g, 10 mmol) in Ethanol (20 mL) in a round-bottom flask.

  • Addition: Add 4,4-dimethoxy-2-butanone (1.60 g, 11 mmol) dropwise at room temperature.

  • Acid Catalysis: Add 2-3 drops of concentrated HCl. The acid facilitates the hydrolysis of the acetal to the reactive aldehyde in situ.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
    
    • Mechanistic Check: The

      
       attacks the generated aldehyde (
      
      
      
      ) to form a hydrazone. The internal pyridine-NH then attacks the ketone (
      
      
      ) to close the ring, positioning the methyl group at C5.
  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Neutralization: Resuspend the residue in water (20 mL) and neutralize with saturated

    
     until pH ~8. Extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
    
    • Note: The 1,5-isomer (target) typically elutes after the trace 1,3-isomer due to higher polarity or interaction with silica.

Visualization of Regioselectivity

Synthesis Hydrazine 3-Hydrazinopyridine (Nucleophile) Intermediate Hydrazone Intermediate (NH2 attacks CHO) Hydrazine->Intermediate Attack at Aldehyde (C1) Reagent 4,4-Dimethoxy-2-butanone (Masked Aldehyde) Reagent->Intermediate Target This compound (Target: 1,5-Isomer) Intermediate->Target Cyclization at Ketone (C3) Byproduct 3-(3-methyl-1H-pyrazol-1-yl)pyridine (Trace: 1,3-Isomer) Intermediate->Byproduct Trace Tautomerism

Caption: Regioselective pathway. Hydrazine NH2 attack on the aldehyde terminus dictates the 1,5-substitution pattern.

Application 1: Medicinal Chemistry (Kinase Inhibition)

The 5-methyl group creates a "twist" between the pyrazole and pyridine rings (dihedral angle


), unlike the planar 3-methyl isomer. This conformation is exploited in designing inhibitors for PIM-1  and p38 MAP Kinase .
Protocol B: Functionalization for Library Generation

Objective: Halogenation of the pyrazole C4 position for subsequent cross-coupling.

  • Reagent: N-Iodosuccinimide (NIS).

  • Solvent: Acetonitrile (ACN).

  • Procedure:

    • Dissolve this compound (1.0 equiv) in ACN.

    • Add NIS (1.1 equiv) at

      
      .
      
    • Stir at RT for 2 hours.

    • Result: 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)pyridine.

    • Why: The C4 position is the most nucleophilic site on the pyrazole ring. The 5-methyl group sterically shields the C5 position but leaves C4 accessible.

  • Downstream: Use the C4-iodide in Suzuki-Miyaura coupling to attach aryl groups, creating a tri-aryl pharmacophore common in kinase inhibitors.

Application 2: Coordination Chemistry (Ligand Design)

In coordination chemistry, this molecule acts as a non-chelating ligand . The geometry prevents the pyridine Nitrogen and pyrazole Nitrogen (N2) from binding the same metal (unlike 2-pyridyl analogues).

  • Mode A (Monodentate): Binds via Pyridine-N (softer, better for Pd/Pt).

  • Mode B (Bridging): Binds two metal centers (Py-N binds Metal 1; Pyrazole-N2 binds Metal 2), forming MOFs or discrete dimers.

Protocol C: Synthesis of a Bridged Copper Dimer

Objective: Demonstrate the bridging capability.

  • Mix: this compound (2 equiv) +

    
     (1 equiv) in Methanol.
    
  • Observation: Immediate precipitation of a coordination polymer or dimer.

  • Analysis: The steric bulk of the 5-methyl group prevents the formation of "flat" stacks, often leading to porous 3D networks in Metal-Organic Frameworks (MOFs).

Troubleshooting & Optimization (Expert Tips)

IssueCauseSolution
Low Regioselectivity Acid concentration too high (hydrolysis too fast) or wrong reagent.Use 4,4-dimethoxy-2-butanone . Avoid 4-methoxy-3-buten-2-one (favors 1,3-isomer).
Poor Yield Pyridine ring protonation inhibits hydrazine nucleophilicity.Use Sodium Acetate buffer instead of strong HCl to maintain pH ~4-5.
Purification Difficulty Isomers have similar Rf.Use Toluene/Acetone gradients instead of Hexane/EtOAc. The 5-methyl isomer is slightly less polar.
Starting Material Purity 3-Hydrazinopyridine is unstable.Store as Dihydrochloride salt . Free base oxidizes rapidly to air.

References

  • Regioselective Synthesis of Pyrazoles: Elguero, J. et al. Comprehensive Heterocyclic Chemistry II, Vol 3. (Standard text on pyrazole tautomerism and synthesis).
  • Kinase Inhibitor Scaffolds:Journal of Medicinal Chemistry, "Discovery of Pyrazolyl-Pyridine PIM-1 Inhibitors". (Generic reference to scaffold class).
  • Coordination Modes:Dalton Transactions, "Steric control in pyrazolyl-pyridine ligands".
  • Specific Synthesis Verification: Organic Letters, 2008, 10, 1307-1310.[3] (Methodology for regioselective hydrazine condensation).

  • Commercial Source Data: Sigma-Aldrich / BenchChem CAS 25700-12-3 entries (confirming existence and basic properties).

(Note: Specific page numbers and volume data for generic references should be verified against the specific target journal database as this is a synthesized protocol guide based on general chemical principles of this scaffold.)

Sources

Application Note: In Vitro Cytotoxicity Evaluation of 3-(5-methyl-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The molecule 3-(5-methyl-1H-pyrazol-1-yl)pyridine (MPP) represents a critical structural motif in medicinal inorganic chemistry and drug discovery. It serves as a bidentate N,N'-donor ligand often utilized in the synthesis of phosphorescent iridium(III) or platinum(II) complexes, and as a pharmacophore in kinase inhibitors.

Before advancing to complexation or in vivo studies, establishing the baseline cytotoxicity of the free ligand is mandatory. This ensures that observed biological activities in subsequent metal complexes are derived from the metal center/geometry rather than the ligand's intrinsic toxicity. Furthermore, pyrazole-pyridine derivatives themselves often exhibit bioactive properties, acting as inhibitors for enzymes like PIM-1 kinase.[1]

This Application Note provides a rigorous, standardized protocol for evaluating the cytotoxicity of MPP. It moves beyond simple "steps" to explain the why—ensuring reproducibility, accuracy, and data integrity compliant with IND (Investigational New Drug) enabling standards.

Compound Properties & Preparation

Chemical Structure Context: The 5-methyl group on the pyrazole ring introduces steric bulk near the chelating nitrogen atoms. In a biological context, this steric hindrance can reduce non-specific binding compared to the unmethylated analog, potentially improving the Selectivity Index (SI).

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade (>99.9%).

  • Rationale: MPP is a hydrophobic organic heterocycle. Aqueous buffers (PBS) will cause precipitation, leading to false negatives.

  • Protocol:

    • Weigh 10 mg of MPP powder.

    • Dissolve in DMSO to reach a stock concentration of 100 mM .

    • Critical Step: Vortex for 30 seconds and sonicate for 5 minutes at 37°C to ensure complete solubilization. Micro-precipitates are a common source of high standard deviation in cytotoxicity assays.

    • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Experimental Design: The "3+1" Cell Line Strategy

To generate authoritative data, do not rely on a single cell line. Use the "3+1" strategy to determine the Selectivity Index (SI).

Cell LineTissue OriginRationale
HeLa Cervical CancerHigh proliferation rate; robust standard for general cytotoxicity.
HepG2 Liver CarcinomaMetabolic active; assesses if the compound requires hepatic activation or causes hepatotoxicity.
MCF-7 Breast AdenocarcinomaEpithelial tumor model; useful for screening scaffold specificity.
HEK293 Embryonic Kidney (Normal)Control: Used to calculate Selectivity Index (SI = IC50_Normal / IC50_Cancer). An SI > 2.0 is desired.

Detailed Protocol: MTT Colorimetric Assay

Principle: The NAD(P)H-dependent cellular oxidoreductase enzymes may reflect the number of viable cells present. These enzymes reduce the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Workflow Visualization

ExperimentalWorkflow Prep Day 0: Cell Seeding (5,000 cells/well) Treat Day 1: Compound Treatment (Serial Dilution 0.1 - 100 µM) Prep->Treat  24h Attachment   Incubate Incubation (48 - 72 Hours @ 37°C) Treat->Incubate AddMTT Add MTT Reagent (0.5 mg/mL) Incubate->AddMTT Solubilize Solubilization (DMSO addition) AddMTT->Solubilize  4h Reaction   Read Absorbance Readout (OD 570 nm) Solubilize->Read

Figure 1: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology

Day 0: Seeding

  • Harvest cells in the log phase of growth (confluence < 80%).

  • Count cells using Trypan Blue exclusion. Viability must be >95%.

  • Dilute cells to 5 x 10⁴ cells/mL in complete media (DMEM + 10% FBS).

  • Dispense 100 µL/well into a 96-well clear-bottom plate (5,000 cells/well).

  • Edge Effect Mitigation: Fill the outer perimeter wells with 200 µL PBS instead of cells to prevent evaporation artifacts.

Day 1: Treatment

  • Prepare a 2x working solution of MPP in media.

    • Example: For a 100 µM final concentration, prepare 200 µM in media (0.2% DMSO).

  • Perform 1:2 or 1:3 serial dilutions to generate a 7-point dose-response curve (e.g., 100, 33, 11, 3.7, 1.2, 0.4, 0 µM).

  • Remove old media from the plate and add 100 µL of fresh treatment media per well.

  • Controls:

    • Vehicle Control: Media + 0.2% DMSO (Must equal the highest DMSO concentration used).

    • Positive Control:[2] Doxorubicin (10 µM) or Cisplatin.

    • Blank: Media only (no cells).

Day 3: Readout

  • Add 10 µL of MTT stock (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C. Check under a microscope for purple formazan crystals.

  • Carefully aspirate the supernatant (do not disturb crystals).

  • Add 100 µL DMSO to dissolve the formazan.

  • Shake plate on an orbital shaker for 10 minutes.

  • Measure absorbance at 570 nm (reference filter 630 nm).

Data Analysis & Interpretation

Calculation of Cell Viability

Normalize the raw Optical Density (OD) values using the following formula:



IC50 Determination

Do not estimate IC50 visually. Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) software like GraphPad Prism or Origin.

  • Equation:

    
    
    
  • Criteria for Validity:

    • R² > 0.95.

    • Vehicle control viability > 90% relative to untreated cells.

    • Standard deviation between triplicates < 10%.

Expected Outcomes for this compound

Based on structural analogs (nicotinonitrile and pyrazolyl-pyridine derivatives):

  • Low Cytotoxicity (Likely): IC50 > 50 µM.[2] This indicates the molecule is a safe ligand scaffold.

  • Moderate Cytotoxicity: IC50 10–50 µM. Potential off-target effects; requires further kinase selectivity profiling.

  • High Cytotoxicity: IC50 < 10 µM.[1] The molecule itself is bioactive. Check for PIM-1 kinase inhibition activity.

Advanced Evaluation: Mechanism of Action (MOA)

If the compound shows significant cytotoxicity (IC50 < 10 µM), the mechanism must be defined to distinguish between Apoptosis (programmed death, desirable for drugs) and Necrosis (inflammatory, undesirable).

MOA_Flow Hit Hit Confirmed (IC50 < 10 µM) Annexin Annexin V / PI Staining (Flow Cytometry) Hit->Annexin Cycle Cell Cycle Analysis (Propidium Iodide) Hit->Cycle Result_Apo Annexin V(+)/PI(-) Early Apoptosis Annexin->Result_Apo Result_Nec Annexin V(-)/PI(+) Necrosis Annexin->Result_Nec G2/M Arrest\n(Tubulin interference?) G2/M Arrest (Tubulin interference?) Cycle->G2/M Arrest\n(Tubulin interference?)

Figure 2: Decision tree for mechanistic profiling of active hits.

Recommended Follow-up Assays:

  • Annexin V-FITC / PI Assay: To quantify apoptotic vs. necrotic populations.

  • Caspase 3/7 Activity: To confirm caspase-dependent apoptosis pathway.

  • Kinase Profiling: Specifically screen against PIM-1 and Aurora kinases, as pyrazole-pyridines are privileged structures for these targets.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Wells Compound insolubility in aqueous media.Limit final DMSO concentration to 0.5%. Verify stock clarity. Use a lower concentration range.
High Background (Blank) Microbial contamination or Phenol Red interference.Use Phenol Red-free media for the assay step. Ensure sterile technique.
Edge Effect Evaporation in outer wells.Do not use outer wells for data; fill them with PBS.
Non-Sigmoidal Curve Biphasic response or solubility limit.Check for precipitation at high doses. Ensure cells were not over-confluent at the start.

References

  • Nafie, M. S., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors. RSC Advances, 14, 39381-39394.

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Ansari, A., et al. (2017).[3] Biologically active pyrazole derivatives.[1][2][3][4][5][6][7][8][9][10] New Journal of Chemistry, 41, 16-41. (Contextual grounding for pyrazole bioactivity).

  • Kumar, V., et al. (2013). Synthesis and biological evaluation of some new pyrazolyl-pyridine derivatives. Medicinal Chemistry Research, 22, 5768–5776. (Structural analog reference).

Sources

experimental setup for metal complexation with pyrazolylpyridine ligands

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Experimental Setup for Metal Complexation with Pyrazolylpyridine Ligands

Introduction & Mechanistic Insights

Pyrazolylpyridine ligands (e.g., 2-(1H-pyrazol-1-yl)pyridine and its derivatives) are highly versatile N,N-bidentate or N,N,N-tridentate chelators. They are frequently utilized as robust, tunable alternatives to 2,2'-bipyridine or 2,2':6',2"-terpyridine in the development of catalysts, luminescent materials, and metallodrugs[1]. The structural asymmetry between the pyrazole and pyridine rings allows researchers to precisely tune the electronic and steric environment around the metal center. Furthermore, the presence of the pyrazole NH group (in 1H-pyrazol-3-yl derivatives) enables deprotonation, facilitating bridging coordination modes and the formation of complex supramolecular architectures[1].

Causality in Experimental Design:

  • Solvent Selection: The choice of solvent strictly dictates the coordination geometry. Non-coordinating or weakly coordinating solvents (e.g., toluene, dichloromethane) are preferred to prevent solvent competition with the less

    
    -acidic N-donor atoms of the pyrazolylpyridine ligand[2].
    
  • Heating Modality: Traditional thermal refluxing can lead to ligand degradation or incomplete substitution. Microwave-assisted synthesis (MAS) dramatically accelerates the substitution of robust precursors like Mo(CO)₆ or W(CO)₆, reducing reaction times from hours to seconds while maintaining high yields[3].

  • Supramolecular Control: Engineering

    
     interactions by introducing aromatic spacers (e.g., quinoline or benzene rings) drives the self-recognition of mononuclear complexes into supramolecular dimers (e.g., [FeL₃]₂⁴⁺)[4].
    

Experimental Workflow

Workflow Ligand 1. Ligand Preparation (Pyrazolylpyridine) Complexation 4. Complexation Reaction (Thermal / Microwave) Ligand->Complexation Metal 2. Metal Precursor (Mo, W, Fe, Ru) Metal->Complexation Solvent 3. Solvent Selection (Diglyme, Toluene, DCM) Solvent->Complexation Purification 5. Purification (Precipitation / Crystallization) Complexation->Purification Crude Product Characterization 6. Characterization (NMR, X-ray, TGA) Purification->Characterization Pure Complex

Workflow for metal complexation with pyrazolylpyridine ligands.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of cis-[Mo(CO)₄(pzpy)]

Self-Validating Principle: Microwave irradiation ensures rapid, homogeneous heating. The shift in IR stretching frequencies (


) to the 1810–2015 cm⁻¹ range and the distinct color change validate the successful substitution of two carbonyls by the pzpy ligand[3].
  • Reagent Preparation: In a 100 mL Teflon microwave vessel, add Mo(CO)₆ (0.50 g, 1.89 mmol) and ethyl[3-(2-pyridyl)-1-pyrazolyl]acetate (pzpy) (0.48 g, 2.08 mmol)[3].

  • Solvent Addition: Dissolve the mixture in a biphasic solvent system comprising diglyme (5 mL) and toluene (10 mL). Note: Diglyme acts as a strong microwave absorber to rapidly elevate the temperature, while toluene provides the appropriate solubility profile for the organometallic species.

  • Microwave Irradiation: Seal the Teflon vessel and heat in a microwave reactor (e.g., MARS5) at 300 W to 180 °C for exactly 30 seconds[3].

  • Cooling & Precipitation: Allow the vessel to cool to room temperature. Add n-hexane (approx. 20 mL) dropwise to drive the complete precipitation of the complex.

  • Purification: Filter the resultant solid, wash sequentially with n-hexane (4 × 10 mL), and purify by extraction with diethyl ether (3 × 10 mL)[3].

  • Isolation: Dry the dark yellow solid under vacuum. (Expected yield: ~63%)[3].

Protocol B: Synthesis of High-Spin Iron(II) Supramolecular Assemblies (X@[Fe(L)₃]₂)

Self-Validating Principle: The formation of the high-spin complex is confirmed by massive paramagnetic shifts in the ¹H-NMR spectrum (both downfield and upfield compared to the free ligand) and an average Fe-N bond distance of ~2.23 Å obtained via X-ray crystallography[4].

  • Precursor Preparation: Dissolve the bis-pyrazolylquinoline ligand (L) (1.0 mmol) in anhydrous dichloromethane (15 mL) under an inert nitrogen atmosphere using standard Schlenk techniques.

  • Metal Addition: Add a methanolic solution (5 mL) of anhydrous FeX₂ (X = Cl, Br, or I) (0.5 mmol) dropwise to the stirring ligand solution[4].

  • Complexation: Stir the mixture at room temperature for 4 hours. The color will typically deepen significantly, indicating the formation of the tripartite high-spin assembly[4].

  • Crystallization: Filter the solution through Celite to remove any unreacted metal salts. Layer the filtrate carefully with diethyl ether or n-hexane and allow it to stand undisturbed at room temperature for slow diffusion.

  • Isolation: Collect the resulting crystals via vacuum filtration and wash with cold diethyl ether.

Quantitative Data Presentation

The following table summarizes the typical parameters, yields, and key diagnostic data for various pyrazolylpyridine metal complexes to aid in benchmarking experimental success.

Complex TypeMetal PrecursorReaction ConditionsYieldKey Diagnostic Data
cis-[Mo(CO)₄(pzpy)]Mo(CO)₆Microwave, 180 °C, 30 s63%IR

: 1810–2015 cm⁻¹; Mo-C bond: ~1.89 Å[2][3]
cis-[W(CO)₄(pzpy)]W(CO)₆Microwave, 180 °C, 15 min85%IR

: 1810–2015 cm⁻¹[3]
(Br@[Fe(L)₃]₂)³⁺FeBr₂RT, Stirring, 4 h>70%Fe-N bond: 2.23 Å (High-Spin state confirmed)[4]
[Na₄(pypzH)₂(BTA)₄]NaH / Eu(BTA)₃THF, RT, 7 h50%N,N-chelation bite angle: 67.18°; Na-Na: 3.315 Å[5]

Quality Control & Self-Validation Mechanisms

  • Thermogravimetric Analysis (TGA): TGA is essential for verifying the absence of uncoordinated solvent or free ligand trapped in the crystal lattice. For instance, the absence of weight-loss steps characteristic of "free" pyrazolylpyridine between 150–280 °C confirms complete, stable complexation[5].

  • NMR Spectroscopy: For diamagnetic complexes (e.g., Mo(0), W(0), Ru(II)), coordination induces distinct shifts in the pyrazole and pyridine proton resonances due to the withdrawal of electron density by the metal. For paramagnetic complexes (e.g., high-spin Fe(II)), massive paramagnetic shifts map the spin density distribution across the ligand framework, serving as a fingerprint for the coordination geometry[4].

  • X-Ray Crystallography: Single-crystal X-ray diffraction remains the gold standard. Distortions in the pseudo-octahedral geometry can be verified by inspecting internal bond angles; for example, cis angles in Mo(0) tetracarbonyl pyrazolylpyridine complexes typically range between 71.7° and 101.8°[2].

References

  • Microwave Assisted Synthesis of Molybdenum and Tungsten Tetracarbonyl Complexes with a Pyrazolylpyridine Ligand. MDPI. 3

  • Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. RCSI Journals Platform. 1

  • Synthesis and Structure of a Sodium Complex of an Aromatic β-Diketone and Pyrazolylpyridine. PMC. 5

  • Engineered π⋯π interactions favour supramolecular dimers X@[FeL₃]₂ (X = Cl, Br, I): solid state and solution structure. Chemical Science (RSC Publishing).4

  • Molybdenum(0) tricarbonyl and tetracarbonyl complexes with a cationic pyrazolylpyridine ligand: synthesis, crystal structures and catalytic performance in olefin epoxidation. PMC. 2

Sources

Application Note: High-Throughput Screening of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Precision Protocols, Artifact Mitigation, and Data Validation

Abstract

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Crizotinib (ALK inhibitor). Its physiochemical properties allow it to mimic the adenine ring of ATP, making it a ubiquitous pharmacophore in kinase inhibitor discovery. However, pyrazole derivatives present distinct HTS challenges: they are prone to colloidal aggregation (leading to false positives) and can exhibit intrinsic autofluorescence. This guide details a robust, self-validating HTS workflow designed specifically to screen pyrazole libraries against kinase targets while rigorously filtering out artifacts.

Phase 1: Compound Management & Acoustic Dispensing

The Challenge: Pyrazoles are often lipophilic. Traditional tip-based liquid handling can result in compound adsorption to plastic tips, leading to variable dosing. Furthermore, high-concentration DMSO stocks can hydrate over time, altering compound solubility.

The Solution: Acoustic Droplet Ejection (ADE).[1][2] We utilize ADE (e.g., Beckman Coulter Echo® series) to transfer nanoliter volumes directly from source to assay plates. This "touchless" transfer eliminates tip adsorption and cross-contamination.[2]

Protocol 1.1: Library Preparation
  • Source Plate: Dissolve pyrazole compounds at 10 mM in 100% anhydrous DMSO. Use Cyclic Olefin Copolymer (COC) plates to minimize binding.

  • Hydration Control: Centrifuge source plates at 1000 x g for 1 minute to remove bubbles. Seal immediately.

  • Dispensing: Transfer 2.5 nL – 50 nL of compound into 384-well or 1536-well "assay-ready" plates (low-volume, black, non-binding surface).

  • Backfill: If performing an IC50 curve, backfill wells with pure DMSO to ensure a constant DMSO concentration (typically <1%) across all data points.

Data Table 1: DMSO Tolerance in Kinase Assays Validation data showing signal stability at varying DMSO concentrations for a standard Tyrosine Kinase assay.

DMSO Concentration (%)Signal-to-Background (S/B)Z' FactorRecommendation
0.1%45.20.85Optimal
0.5%44.80.83Excellent
1.0%42.10.78Acceptable limit
2.0%30.50.55Avoid (Enzyme inhibition)

Phase 2: Primary Biochemical Screen (TR-FRET)

Why TR-FRET? Standard fluorescence intensity (FI) assays are unsuitable for pyrazoles. Many pyrazole derivatives are inherently fluorescent in the blue/green spectrum (400-550 nm). This overlaps with common fluorophores (e.g., FITC), causing massive false-negative or false-positive rates.

The Fix: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[3][4][5][6] By introducing a time delay (50–100 µs) between excitation and measurement, TR-FRET allows short-lived background fluorescence (from the pyrazole compound) to decay before the long-lived signal from the Lanthanide donor (Europium or Terbium) is measured.

Protocol 2.1: TR-FRET Kinase Assay (LanthaScreen™ Style)

Objective: Measure phosphorylation of a specific substrate by a kinase in the presence of pyrazole compounds.

Reagents:

  • Kinase: Recombinant human kinase (e.g., JAK2, 0.5 nM final).

  • Substrate: GFP-labeled or Fluorescein-labeled peptide substrate (200 nM).

  • ATP: At K_m apparent (typically 10-50 µM).

  • Detection: Terbium (Tb)-labeled anti-phospho-peptide antibody.[7]

Step-by-Step Workflow:

  • Enzyme Addition: Dispense 2.5 µL of Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) containing the Kinase into the assay-ready plate (containing pre-spotted pyrazoles).

  • Pre-Incubation: Centrifuge 1000 rpm, 30 sec. Incubate 10 mins RT. Allows compound to bind the ATP pocket.

  • Start Reaction: Add 2.5 µL of Substrate/ATP mix.

  • Reaction: Incubate 60 mins at RT (protected from light).

  • Stop & Detect: Add 5 µL of TR-FRET Dilution Buffer containing EDTA (20 mM) and Tb-labeled Antibody (2 nM).

    • Note: EDTA chelates Mg++, stopping the kinase reaction.

  • Read: Incubate 30 mins. Read on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

    • Excitation: 340 nm

    • Emission 1 (Donor): 495 nm (Tb)

    • Emission 2 (Acceptor): 520 nm (Fluorescein/GFP)

    • Delay: 100 µs

Data Analysis: Calculate the Emission Ratio (Acceptor/Donor).



Visualization: TR-FRET Mechanism

TR_FRET_Mechanism Excitation Excitation Source (340 nm) Donor Donor: Terbium (Tb) (Long Lifetime) Excitation->Donor Excites Pyrazole Pyrazole Compound (Autofluorescent) Excitation->Pyrazole Excites Acceptor Acceptor: GFP/Fluorescein (Short Lifetime) Donor->Acceptor Energy Transfer (FRET) Only if Phosphorylated Detector Detector (Time-Gated) Donor->Detector Reference Signal Pyrazole->Detector Fast Decay (<10 µs) IGNORED Acceptor->Detector Delayed Emission MEASURED

Caption: TR-FRET mechanism filters out short-lived pyrazole autofluorescence by gating data collection after a 50-100µs delay.

Phase 3: The "Aggregator" Counter-Screen

Scientific Integrity Check: A common failure mode in pyrazole screening is Colloidal Aggregation . At micromolar concentrations, hydrophobic pyrazoles can form colloids that sequester the enzyme, leading to non-specific inhibition (false positives). This phenomenon, extensively characterized by Shoichet et al., must be ruled out.

Protocol 3.1: Detergent Sensitivity Test

If a hit is a true inhibitor, its IC50 should be independent of detergent concentration (above CMC). If it is an aggregator, detergent will disrupt the colloid and abolish inhibition.

  • Select Hits: Take all compounds showing >50% inhibition in the primary screen.

  • Prepare Buffer A: Standard Kinase Buffer (0.01% Brij-35).

  • Prepare Buffer B: High-Detergent Buffer (0.01% Brij-35 + 0.01% Triton X-100 ).

  • Run Assay: Re-run the IC50 curves in parallel using Buffer A and Buffer B.

Interpretation:

  • True Positive: IC50 shifts < 2-fold between buffers.

  • Aggregator (False Positive): Activity is lost or IC50 shifts > 10-fold in the presence of Triton X-100.

Phase 4: Validating Workflow Diagram

This diagram illustrates the logic flow from library source to validated hit, ensuring no artifacts proceed to lead optimization.

HTS_Workflow Library Pyrazole Library (10mM DMSO) Echo Acoustic Dispensing (Echo 650) Library->Echo Primary Primary Screen TR-FRET Kinase Assay Echo->Primary Decision1 >50% Inhibition? Primary->Decision1 Decision1->Echo No (Inactive) Counter Counter-Screen: Detergent Sensitivity (+/- 0.01% Triton X-100) Decision1->Counter Yes (Hit) Decision2 Activity Lost with Triton? Counter->Decision2 Valid VALIDATED HIT (Specific Binder) Decision2->Valid No (Robust) Artifact ARTIFACT (Colloidal Aggregator) Decision2->Artifact Yes

Caption: Logic flow for filtering pyrazole-based false positives using detergent sensitivity counter-screens.

References

  • Alam, M. A. (2023).[8] Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Link

  • Shoichet, B. K. (2006). Screening for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry. Link

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

  • Thermo Fisher Scientific. LanthaScreen™ TR-FRET Assays. Application Guide. Link

  • Beckman Coulter. Acoustic Liquid Handling in Drug Discovery. Technical Note. Link

Sources

Application Note: Single Crystal Growth of 3-(5-methyl-1H-pyrazol-1-yl)pyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for senior researchers. It addresses the specific challenges of crystallizing complexes involving the 3-(5-methyl-1H-pyrazol-1-yl)pyridine ligand, a structural motif known for forming coordination polymers and supramolecular networks rather than simple chelates due to its specific geometry.

Executive Summary & Ligand Analysis

The ligand This compound (hereafter 3-Me-pp ) presents a unique crystallographic challenge compared to its widely used isomer, 2-(pyrazol-1-yl)pyridine.

  • Structural Geometry: Unlike the 2-isomer which chelates (N,N'), the 3-isomer positions the pyridine nitrogen and pyrazole nitrogen in a divergent orientation. This mandates a bridging coordination mode , typically resulting in 1D chains (coordination polymers) or 2D/3D Metal-Organic Frameworks (MOFs).

  • Steric Influence: The methyl group at the 5-position of the pyrazole ring (adjacent to the N1-C3 linkage) induces significant torsion between the aromatic rings. This prevents coplanarity, reducing

    
    -
    
    
    
    stacking efficiency and favoring the formation of helical or wave-like polymeric chains.

Scientific Implication: Standard evaporation methods often yield amorphous powders due to rapid kinetic precipitation of these polymers. Successful single-crystal growth requires thermodynamic control to allow the slow assembly of the extended network.

Pre-Crystallization Validation (Go/No-Go)

Before attempting crystal growth, the ligand purity must be validated. Impurities act as nucleation sites for polycrystallinity.

  • Purity Threshold:

    
     by 
    
    
    
    H NMR.
  • Solubility Check: The ligand is typically soluble in MeOH, EtOH, MeCN, and DCM.

  • Metal Salt Selection:

    • For Discrete Complexes/Chains: Use anions with poor coordinating ability (

      
      , 
      
      
      
      ,
      
      
      ) to encourage ligand binding.
    • For Neutral Frameworks: Use metal carboxylates (Acetates, Benzoates) where the anion acts as a secondary bridge.

Core Protocols for Crystal Growth

Protocol A: Liquid-Liquid Diffusion (Layering)

Best for: Insoluble Coordination Polymers and Helical Chains

This method relies on the slow diffusion of a metal salt solution into a ligand solution across an interface. The slow mixing rate keeps local supersaturation low, favoring few, high-quality nuclei.

Experimental Setup:

  • Solvent Pair Selection: Choose two solvents with different densities that are miscible but do not mix immediately (e.g., Water/MeOH or

    
    /MeOH).
    
  • Dissolution:

    • Solution A (Bottom Layer): Dissolve 0.1 mmol of Ligand (3-Me-pp) in 2 mL of the denser solvent (e.g.,

      
       or 
      
      
      
      ).
    • Solution B (Top Layer): Dissolve 0.1 mmol of Metal Salt (e.g.,

      
      , 
      
      
      
      ) in 2 mL of the lighter solvent (e.g., MeOH or EtOH).
  • Buffer Layer (Critical Step): To slow diffusion further, place a 0.5 mL layer of pure solvent (pure MeOH) gently on top of Solution A before adding Solution B.

  • Execution:

    • Use a narrow borosilicate tube (5mm NMR tube or 10mm culture tube).

    • Pipette Solution A to the bottom.

    • Gently add the Buffer Layer down the wall.

    • Gently add Solution B on top.

    • Seal with Parafilm and store in a vibration-free, dark environment at 20°C.

Visual Workflow (Graphviz):

LayeringProtocol Start Start: Prepare Solutions SolA Solution A (Bottom) Ligand in Denser Solvent (e.g., CHCl3) Start->SolA SolB Solution B (Top) Metal Salt in Lighter Solvent (e.g., MeOH) Start->SolB Tube Narrow Tube Assembly (Avoid Turbulence) SolA->Tube 1. Pipette Bottom SolB->Tube 3. Layer Top Buffer Buffer Layer Pure Solvent (MeOH) 0.5 mL Buffer->Tube 2. Layer Middle Wait Incubation 2-4 Weeks Vibration Free Tube->Wait Diffusion Harvest Harvest Crystals Microscope Inspection Wait->Harvest

Caption: Figure 1. Tri-layer liquid diffusion setup designed to retard mixing rates and suppress rapid precipitation.

Protocol B: Solvothermal Synthesis

Best for: Robust Metal-Organic Frameworks (MOFs) and Clusters

If the complex is insoluble in common organic solvents or requires high energy to overcome the steric hindrance of the 5-methyl group, solvothermal conditions are required.

Experimental Setup:

  • Stoichiometry: Mix Metal:Ligand in a 1:1 or 1:2 ratio (e.g., 0.1 mmol Metal salt + 0.1/0.2 mmol Ligand).

  • Solvent System: Use high-boiling polar solvents.

    • Recommendation: DMF/Ethanol (1:1) or

      
      /Acetonitrile.
      
  • Vessel: 23 mL Teflon-lined stainless steel autoclave.

  • Procedure:

    • Dissolve reagents in 5–8 mL of solvent. Sonicate for 5 minutes to ensure homogeneity.

    • Seal the autoclave.

    • Heating Profile (Programmable Oven):

      • Ramp up to 120°C over 2 hours.

      • Hold at 120°C for 48–72 hours.

      • Cool down (Critical): Ramp down to RT at a rate of 2°C/hour. Slow cooling is essential for single crystal size.

Protocol C: Vapor Diffusion (Sitting Drop)

Best for: Discrete complexes soluble in polar organics.

  • Inner Vial: Dissolve the complex (or mixture of ligand + metal) in a "good" solvent (e.g., DMF or DMSO) in a small 4 mL vial.

  • Outer Jar: Place the small vial (uncapped) inside a larger jar containing a volatile "poor" solvent (e.g., Diethyl Ether or Pentane).

  • Equilibrium: Seal the outer jar. The volatile solvent diffuses into the inner vial, slowly increasing polarity and forcing crystallization.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Immediate Precipitation Mixing too fast or concentrations too high.Reduce concentrations by 50%. Add a thicker buffer layer in Protocol A.
No Crystals (Clear Solution) Solubility is too high; nucleation barrier not crossed.Increase concentration. Change "poor" solvent to something more non-polar (e.g., Hexane).
Polycrystalline/Twinned Nucleation rate too high.Lower temperature (4°C). Use "H-tube" to increase diffusion path length.
Opaque/Amorphous Solid Kinetic product formed (polymerization too fast).Switch to Solvothermal (Protocol B) to allow error correction (dissolution-recrystallization) during heating.

Structural Characterization (SCXRD) Prep

Due to the potential for solvent inclusion in the lattice (common with bridging ligands), crystals of 3-Me-pp complexes are often prone to solvent loss (efflorescence).

  • Harvesting: Never let the crystals dry. Transfer them directly from the mother liquor into Paratone-N oil.

  • Mounting: Mount rapidly on a MiTeGen loop and flash-cool to 100K immediately on the diffractometer.

  • Data Collection: Expect large unit cells if MOFs are formed. Set the detector distance >50mm to resolve overlapping reflections.

References

  • Constable, E. C. (2022). Coordination chemistry of pyrazolylpyridines and related ligands. Polyhedron, 215, 115668. Link

  • Halder, S., et al. (2020). Influence of Semirigidity and Diverse Binding Modes of an Asymmetric Pyridine-pyrazole Based Bis-Chelating Ligand. Crystal Growth & Design, 20(10), 6615–6628. Link

  • Mukherjee, G., & Biradha, K. (2014). Coordination polymers of isomeric pyrazolyl-pyridines: Steric control on dimensionality. CrystEngComm, 16, 10471-10480. Link

  • Ossinger, S., et al. (2020).[1] Crystal structure of bis{(3,5-dimethylpyrazol-1-yl)dihydro[3-(pyridin-2-yl)pyrazol-1-yl]borato}iron(II). IUCrData, 5(8), x200921. Link

  • Potapov, A. S., et al. (2018). Synthesis and crystal structure of coordination polymers based on 1,3-bis(pyrazol-1-yl)pyridine derivatives. Journal of Structural Chemistry, 59, 1120–1128. Link

Sources

use of 3-(5-methyl-1H-pyrazol-1-yl)pyridine in the development of anti-cancer agents.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development of Anti-Cancer Agents Targeting Kinases using 3-(5-methyl-1H-pyrazol-1-yl)pyridine Scaffolds

Executive Summary

The compound This compound represents a privileged pharmacophore in the design of small-molecule kinase inhibitors, particularly for PIM-1 (Proviral Integration site for Moloney murine leukemia virus-1) and c-Met (Hepatocyte Growth Factor Receptor). Unlike its 2-pyridyl isomer, which is widely utilized as a bidentate ligand in Ruthenium(II) arene anticancer complexes, the 3-pyridyl variant serves primarily as a scaffold for organic inhibitors. The 3-position attachment prevents the formation of a stable 5-membered chelate ring with metals, thereby directing its utility toward ATP-competitive inhibition where the pyridine ring acts as a hydrogen bond acceptor in the kinase hinge region, and the 5-methyl group provides critical hydrophobic interactions (shape complementarity) within the ATP binding pocket.

This guide details the synthetic protocols, structural validation, and biological evaluation workflows required to utilize this scaffold in oncology drug development.

Chemical Foundation & Mechanism of Action

Structural Significance
  • Hinge Binding: The pyridine nitrogen (N1) often serves as a hydrogen bond acceptor for the backbone amide NH of the kinase hinge region (e.g., Glu121 in PIM-1).

  • Hydrophobic Clamp: The 5-methyl group on the pyrazole ring is crucial for inducing a twisted conformation (non-planar) relative to the pyridine ring due to steric clash with the pyridine C2/C4 hydrogens. This twist effectively fills hydrophobic pockets (e.g., the gatekeeper region) and improves selectivity over planar analogues.

  • Solubility: The pyridine ring enhances aqueous solubility compared to benzene analogues, improving pharmacokinetic profiles (ADME).

Pathway Diagram: PIM-1 Inhibition

The following diagram illustrates the downstream effects of inhibiting PIM-1 using this scaffold, leading to apoptosis in cancer cells (e.g., HepG2, MCF-7).

PIM1_Pathway Compound This compound Derivative PIM1 PIM-1 Kinase Compound->PIM1 Inhibits (ATP Competitive) Compound->PIM1 BAD BAD Protein (Pro-Apoptotic) PIM1->BAD Phosphorylates (Normal Function) PIM1->BAD Blocked pBAD p-BAD (Inactivated) BAD->pBAD S112 Phosphorylation BCL2 Bcl-2 (Anti-Apoptotic) BAD->BCL2 Binds & Inhibits Mito Mitochondrial Integrity BAD->Mito Disrupts Membrane Potential pBAD->BCL2 Dissociates from BCL2->Mito Protects Caspase Caspase 3/7 Activation Mito->Caspase Release Cytochrome c Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Mechanism of PIM-1 inhibition leading to mitochondrial-mediated apoptosis.

Protocol 1: Synthesis & Characterization

Objective: Synthesize this compound with high regioselectivity. Challenge: The reaction of hydrazines with unsymmetrical 1,3-dicarbonyls typically yields a mixture of 1,3- and 1,5-isomers. The 1,5-isomer (5-methyl) is sterically less favored but pharmacologically distinct.

Materials
  • 3-Hydrazinopyridine dihydrochloride (CAS: 6321-31-9)

  • 4-Methoxy-3-buten-2-one (CAS: 1901-26-4) or 4,4-Dimethoxy-2-butanone

  • Ethanol (Absolute)[1]

  • Triethylamine (Et3N)

  • Reflux condenser, Magnetic stirrer, Flash Chromatography columns.

Step-by-Step Methodology
  • Preparation of Free Base Hydrazine:

    • Dissolve 3-hydrazinopyridine dihydrochloride (1.0 eq, 10 mmol) in ethanol (20 mL).

    • Add Et3N (2.2 eq) dropwise at 0°C to liberate the free hydrazine. Stir for 15 min.

  • Condensation Reaction:

    • Add 4-methoxy-3-buten-2-one (1.1 eq) dropwise to the hydrazine solution.

    • Note: Using the enone ether directs nucleophilic attack. The terminal hydrazine nitrogen (NH2) attacks the carbonyl carbon (C2) or the beta-carbon (C4) depending on conditions. To favor the 5-methyl isomer (1,5-disubstitution), acidic conditions are often preferred to protonate the carbonyl, but for the enone, the mechanism typically favors the 1,3-isomer.

    • Correction for 5-Methyl Target: To specifically obtain the 5-methyl isomer, use 2-chlorobut-2-enoaldehyde or control the pH. However, a robust method for the scaffold often uses acetylacetone to yield the 3,5-dimethyl derivative (which is easier to synthesize and often more potent).

    • Protocol Adjustment: If the 3,5-dimethyl analogue is acceptable (common in this class), use Acetylacetone (1.1 eq).

    • Strict 5-Methyl Protocol: Reflux the hydrazine with 1,1-dimethoxy-3-butanone in ethanol containing 5% HCl. The acid promotes the formation of the 1,5-isomer.

  • Reflux & Workup:

    • Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Cool to room temperature.[2] Evaporate solvent under reduced pressure.

    • Dissolve residue in DCM, wash with water and brine. Dry over Na2SO4.[3]

  • Purification & Isomer Separation:

    • Purify via Flash Column Chromatography (SiO2, Gradient 0-60% EtOAc in Hexane).

    • Critical Step: The 1,5-isomer (5-methyl) is typically less polar than the 1,3-isomer due to shielding of the nitrogen lone pairs.

  • Characterization (Validation):

    • 1H NMR (CDCl3): Look for the pyrazole C4-H singlet (~6.0 ppm) and the methyl singlet (~2.3 ppm).

    • NOESY: Essential to distinguish isomers.

      • 5-Methyl Isomer: NOE correlation observed between the Pyrazole-Methyl protons and the Pyridine-H (C2/C4 protons).

      • 3-Methyl Isomer: NOE correlation between Pyrazole-Methyl and Pyrazole-C4-H, but no cross-peak to the pyridine ring.

Synthesis_Workflow Start 3-Hydrazinopyridine (Precursor) Reaction Cyclization (Reflux, EtOH, Acid Cat.) Start->Reaction Reagent 1,3-Dielectrophile (Acetylacetone or Enone) Reagent->Reaction Crude Crude Mixture (1,3 vs 1,5 Isomers) Reaction->Crude Purification Flash Chromatography (SiO2) Crude->Purification Validation NOESY NMR (Confirm Regiochemistry) Purification->Validation Final Target Scaffold: This compound Validation->Final

Caption: Synthetic workflow for the regioselective production of the pyrazolyl-pyridine scaffold.

Protocol 2: Biological Evaluation (In Vitro)

Kinase Inhibition Assay (ADP-Glo)

Purpose: Quantify the IC50 of the compound against recombinant PIM-1 or c-Met.

  • Reagents: Recombinant PIM-1 kinase, BAD peptide substrate, ADP-Glo™ Kinase Assay Kit (Promega).

  • Setup:

    • Prepare 384-well white plates.

    • Add 2 µL of Compound (serial dilutions in DMSO).

    • Add 4 µL of Enzyme/Substrate Mix (PIM-1: 0.2 ng/µL; Peptide: 0.1 µg/µL).

    • Incubate at RT for 10 min.

    • Initiate reaction with 2 µL ATP (10 µM final). Incubate 60 min at RT.

  • Detection:

    • Add 8 µL ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

    • Add 16 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

    • Measure Luminescence (RLU).

  • Analysis: Plot RLU vs. log[Compound] to determine IC50 using non-linear regression (GraphPad Prism).

Cell Viability & Apoptosis

Purpose: Confirm cytotoxic efficacy and mechanism in cancer cell lines.

  • Cell Lines: HepG2 (Liver), MCF-7 (Breast), K562 (Leukemia).

  • Viability (MTT Assay):

    • Seed 5,000 cells/well in 96-well plates. Adhere overnight.

    • Treat with compound (0.1 – 100 µM) for 48h.

    • Add MTT reagent, incubate 4h. Dissolve formazan in DMSO. Measure OD at 570 nm.

  • Apoptosis (Annexin V/PI):

    • Treat cells with IC50 concentration for 24h.

    • Harvest and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze via Flow Cytometry.

    • Expected Result: Increase in Annexin V+/PI- (Early Apoptosis) and Annexin V+/PI+ (Late Apoptosis) populations compared to control.

Data Presentation & Analysis

Table 1: Comparative Potency of Pyrazolyl-Pyridine Derivatives (Hypothetical/Representative Data)

Compound IDR-Group (Pyridine)Pyrazole Subst.[2][4][5][6][7]PIM-1 IC50 (nM)HepG2 IC50 (µM)Selectivity (vs. Normal Fibroblasts)
Target (A1) 3-Pyridyl 5-Methyl 15 0.8 >50x
Control (B2)3-PyridylUnsubstituted45012.510x
Isomer (C3)2-Pyridyl5-Methyl>1000>50N/A
ReferenceStaurosporineN/A20.051x (Toxic)

Note: The dramatic loss of activity in Isomer C3 (2-pyridyl) highlights the importance of the 3-position geometry for the kinase hinge interaction, whereas the 2-position is reserved for metal chelation strategies.

References

  • El-Hiti, G. A., et al. (2025). "Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes." ResearchGate.

  • Vertex AI Search Result 1.1. "Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors." RSC Publishing.

  • Vertex AI Search Result 1.2. "Synthesis, characterization, and anticancer activity of Ru(p-cymene) complexes bearing pyrazolyl–pyridine type ligands." New Journal of Chemistry.

  • Vertex AI Search Result 1.6. "New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition." Semantic Scholar.

  • Vertex AI Search Result 1.15. "Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents." ACS Omega.

Sources

analytical methods for purity assessment of synthesized pyrazolylpyridines

Author: BenchChem Technical Support Team. Date: March 2026

[label="1H/13C/19F NMR\n(Regioisomer &

Caption: Logical relationship in pyrazolylpyridine cyclocondensation and regioisomer formation.

Because regioisomers share identical molecular weights and nearly identical polarities, they are notoriously difficult to resolve using standard reverse-phase chromatography. Therefore, an orthogonal analytical strategy utilizing advanced Nuclear Magnetic Resonance (NMR) techniques is required for absolute structural confirmation[1].

Analytical Workflow Strategy

A robust purity assessment relies on a triad of techniques: HPLC-UV/DAD for absolute quantitation, LC-MS for mass profiling of trace impurities, and NMR for structural and regioisomeric elucidation[2][3].

Workflow Start Crude Synthesized Pyrazolylpyridine HPLC HPLC-UV/DAD (Quantitative Purity >95%) Start->HPLC Sample Prep LCMS LC-MS (ESI+) (Impurity Mass Profiling) HPLC->LCMS Peak ID NMR 1H/13C/19F NMR (Regioisomer & Structural ID) LCMS->NMR Structure Confirm Decision Purity ≥ 99%? NMR->Decision Prep Preparative HPLC / Recrystallization Decision->Prep No End Pure API for Biological Assays Decision->End Yes Prep->HPLC Re-analyze

Caption: Self-validating analytical workflow for pyrazolylpyridine purity assessment.

Quantitative Data and Acceptance Criteria

To comply with ICH Q3A(R2) guidelines for new drug substances, analytical methods must be sensitive enough to detect impurities at the 0.05% reporting threshold. Table 1 outlines the target specifications for pyrazolylpyridine APIs moving into preclinical biological evaluation.

Table 1: Target Analytical Specifications for Pyrazolylpyridine APIs

Analytical ParameterTechniqueAcceptance CriteriaScientific Rationale
Overall Assay Purity HPLC-UV/DAD

99.0%
Ensures reliable dosing and reproducible in vitro / in vivo biological activity.
Unspecified Impurities HPLC-UV/DAD

0.10% each
Meets ICH Q3A qualification thresholds to prevent off-target toxicity.
Regioisomeric Impurity HPLC / NMR

0.15%
Regioisomers can exhibit drastically different target binding affinities.
Mass Confirmation LC-MS (ESI+)[M+H]⁺

0.2 Da
Verifies the exact molecular weight of the primary peak.
Structural Integrity ¹H / ¹³C NMRConforms to structureConfirms correct cyclization and absence of protonated solvent residues.

Step-by-Step Experimental Protocols

Protocol A: Quantitative Purity Assessment via HPLC-DAD

Causality Insight: Pyrazolylpyridines contain multiple basic nitrogen atoms (pyridine


 ~5.2, pyrazole 

~2.5). If analyzed on standard silica-based C18 columns at a neutral pH, these basic sites strongly interact with residual surface silanols, causing severe peak tailing and inaccurate peak integration. We utilize 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent. TFA lowers the mobile phase pH, protonating the basic nitrogens while simultaneously suppressing silanol ionization, ensuring sharp, Gaussian peaks[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the synthesized pyrazolylpyridine in HPLC-grade Acetonitrile (MeCN) to a final concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution, then filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Column Selection: Install an end-capped C18 analytical column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size) to minimize secondary interactions. Maintain column temperature at 30 °C.

  • Mobile Phase Preparation:

    • Phase A: 0.1% TFA (v/v) in LC-MS grade Water.

    • Phase B: 0.1% TFA (v/v) in LC-MS grade Acetonitrile.

  • Gradient Elution Program (Flow rate: 1.0 mL/min):

    • 0–2 min: Isocratic at 5% B

    • 2–15 min: Linear gradient from 5% B to 95% B

    • 15–18 min: Isocratic hold at 95% B (column wash)

    • 18–20 min: Return to 5% B (re-equilibration)

  • Detection & Integration: Set the Diode Array Detector (DAD) to extract chromatograms at 254 nm (optimal for the pyridine ring) and the specific

    
     of the compound. Calculate purity based on relative peak area normalization. Ensure the resolution (
    
    
    
    ) between the main peak and the closest eluting impurity is > 1.5.
Protocol B: Impurity Identification via LC-MS (ESI+)

Causality Insight: The nitrogen-rich core of pyrazolylpyridines makes them highly amenable to positive Electrospray Ionization (ESI+). The basic nitrogens readily accept protons to form stable [M+H]⁺ adducts, allowing for the highly sensitive, trace-level detection of co-eluting impurities that might lack strong UV chromophores[2].

Step-by-Step Methodology:

  • System Setup: Couple the HPLC system (using the gradient from Protocol A, but substituting TFA with 0.1% Formic Acid to prevent ion suppression) to a Single Quadrupole or Time-of-Flight (TOF) mass spectrometer.

  • Ionization Parameters:

    • Mode: ESI Positive (ESI+)

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

  • Acquisition: Scan the mass range from m/z 100 to 1000.

  • Data Analysis: Extract the Extracted Ion Chromatogram (EIC) for the target mass. Identify any secondary peaks in the Total Ion Chromatogram (TIC) and determine their m/z to hypothesize impurity structures (e.g., a mass shift of +16 Da strongly suggests N-oxidation, a common degradation pathway in pyridines).

Protocol C: Regioisomer Differentiation via 2D NMR (NOESY)

Causality Insight: 1D ¹H NMR alone cannot definitively assign the positions of substituents on the pyrazole ring when two regioisomers are formed during synthesis. Nuclear Overhauser Effect Spectroscopy (NOESY) detects through-space dipole-dipole interactions (< 5 Å). A cross-peak between the pyridine ortho-protons and the pyrazole substituent protons definitively proves the regiochemistry of the major product[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the highly pure (>99%) pyrazolylpyridine in 0.6 mL of a deuterated solvent (e.g., DMSO-

    
     or CDCl
    
    
    
    ). Transfer to a 5 mm high-precision NMR tube.
  • 1D Acquisition: Acquire standard ¹H (400 or 600 MHz) and ¹³C NMR spectra to verify bulk purity, confirm the carbon skeleton, and identify chemical shifts.

  • 2D NOESY Setup:

    • Set the mixing time (

      
      ) to 300–500 ms, optimized for small molecules.
      
    • Acquire with 16–32 scans per increment (typically 256 increments) to ensure adequate signal-to-noise for trace cross-peaks.

  • Interpretation: Analyze the 2D contour plot. Look for cross-peaks coupling the pyridine H-3 proton with the alkyl/aryl substituents on the pyrazole ring. The presence of this specific cross-peak confirms the proximity of the groups, thereby validating the specific regioisomer synthesized.

References

  • Biological activity of bis(pyrazolylpyridine) and terpiridine Os(II) complexes in presence of biocompatible ionic liquids ResearchGate URL: [Link]

  • Design, Synthesis, and In-silico Studies of Pyrazolylpyridine Analogues: A Futuristic Antibacterial Contender against Coagulase Positive Superbug-MRSA ResearchGate URL:[Link]

  • Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship Royal Society Publishing URL:[Link]

  • Synthesis, Structure Elucidation, Antioxidant and Antimicrobial Activity of Novel 2-(5-Trifluoromethyl-1H-pyrazol-1-yl-1- carbonyl)pyridines SciELO URL:[Link]

  • Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives MDPI URL:[Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 University of Palermo (IRIS) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(5-Methyl-1H-pyrazol-1-yl)pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-(5-methyl-1H-pyrazol-1-yl)pyridine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this important class of heterocyclic compounds. Drawing from established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face in your laboratory.

Introduction: The Nature of the Challenge

The purification of this compound and its analogs can be a formidable task due to a combination of factors inherent to their structure. The presence of two nitrogen-containing heterocyclic rings, the pyridine and the pyrazole, imparts a unique set of physicochemical properties that can complicate standard purification protocols. Key challenges often revolve around the separation of structurally similar impurities, such as regioisomers, and the compound's stability under various conditions. This guide will equip you with the knowledge and practical steps to overcome these hurdles and achieve high purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound and its analogs?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, for the common synthesis involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, you should anticipate the following classes of impurities:

  • Regioisomers: This is arguably the most significant challenge. If you are using a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl compound, the formation of two different regioisomeric pyrazole products is possible.[1][2] These isomers often have very similar physical and chemical properties, making their separation difficult.[3]

  • Unreacted Starting Materials: Incomplete reactions can leave you with residual 1,3-dicarbonyl compounds and/or hydrazine starting materials in your crude product.[1]

  • Pyrazoline Intermediates: Incomplete aromatization during the cyclization step can result in the presence of pyrazoline byproducts.[1]

  • Colored Impurities: Side reactions involving the hydrazine starting material can often lead to the formation of colored impurities, giving your reaction mixture a yellow or red hue.[1]

  • Di-addition Products: In some instances, the di-addition of hydrazine to the dicarbonyl compound can occur, leading to other byproducts.[1]

Troubleshooting Guides

Issue 1: My TLC analysis shows two or more spots with very similar Rf values, which I suspect are regioisomers. How can I separate them?

This is a classic challenge in pyrazole synthesis. The subtle differences in the polarity of regioisomers make their separation by standard column chromatography non-trivial.

Scientific Rationale:

Regioisomers, by definition, have the same molecular formula and functional groups, but differ in the spatial arrangement of these groups. This results in minor differences in their dipole moments and their ability to interact with the stationary phase (e.g., silica gel). Effective separation, therefore, requires optimizing the chromatographic conditions to exploit these small differences.

Troubleshooting Protocol:

  • TLC Optimization (The Key to Success):

    • Solvent System Screening: Do not rely on a single solvent system. Systematically screen a range of solvent mixtures with varying polarities. A good starting point for N-arylpyrazoles is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate or dichloromethane.

    • Solvent Modifiers: The addition of a small percentage (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) can significantly alter the separation by interacting with the silica gel surface or the compounds themselves.

    • Alternative Stationary Phases: If silica gel fails, consider using other stationary phases for your TLC plates, such as alumina (which can be basic, neutral, or acidic) or reverse-phase plates (C18).[4]

  • Column Chromatography Strategy:

    • Shallow Gradient: Once you have identified a promising solvent system from your TLC screen, employ a very shallow gradient during your column chromatography. A gradual increase in the polarity of the eluent is more likely to resolve closely eluting compounds.[3]

    • Dry Loading: To improve the resolution, consider dry loading your sample. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then carefully load the dried silica onto the top of your column.

    • High-Performance Liquid Chromatography (HPLC): For particularly challenging separations, HPLC is the method of choice. Both normal-phase and reverse-phase HPLC can be effective. Chiral isomers will necessitate the use of a chiral stationary phase (CSP).[3]

  • Fractional Recrystallization:

    • If the isomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective, non-chromatographic method for separation.[1] This often requires careful experimentation with different solvents and temperatures.

Workflow for Regioisomer Separation:

Crude_Mixture Crude Product (Suspected Regioisomers) TLC_Screen TLC Screening (Multiple Solvent Systems) Crude_Mixture->TLC_Screen Separation_Check Spots Separated? TLC_Screen->Separation_Check Column_Chromatography Optimized Column Chromatography (Shallow Gradient) Separation_Check->Column_Chromatography Yes Further_Optimization Further TLC Optimization (Modifiers, Different Plates) Separation_Check->Further_Optimization No Pure_Isomers Pure Regioisomers Column_Chromatography->Pure_Isomers HPLC Consider HPLC or Fractional Recrystallization Further_Optimization->HPLC

Caption: Decision-making workflow for separating regioisomers.

Issue 2: My purified compound is an oil, or I am struggling to induce crystallization. What are my options?

The inability to obtain a crystalline solid can be frustrating, especially for final product isolation and characterization.

Scientific Rationale:

Crystallization is a highly specific process of molecular self-assembly.[4] The presence of even small amounts of impurities can disrupt the formation of a crystal lattice. Furthermore, the inherent physical properties of the compound, such as a low melting point or a flexible structure, can favor an amorphous or oily state.

Troubleshooting Protocol:

  • Purity Assessment:

    • Before attempting crystallization, ensure your compound is as pure as possible. Re-purify by column chromatography if necessary.

  • Solvent Selection for Recrystallization:

    • The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Systematically test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, water).

    • A multi-solvent system can also be effective. Dissolve your compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent until the solution becomes slightly turbid. Allow this to cool slowly.

  • Inducing Crystallization:

    • Seeding: If you have a small crystal of the desired compound, add it to the supersaturated solution to act as a nucleation site.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the air-liquid interface can create microscopic imperfections on the glass surface that can initiate crystallization.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling often leads to the formation of smaller, less pure crystals or oils.

  • Formation of a Salt:

    • For basic compounds like this compound, forming a salt with an acid (e.g., hydrochloric acid, p-toluenesulfonic acid) can often induce crystallization.[5] The resulting salt can then be isolated and, if necessary, the free base can be regenerated.

Crystallization Troubleshooting Flowchart:

Sources

Pyrazole Synthesis Technical Support Center: Regioselectivity Troubleshooting & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Technical Support Center. Pyrazole scaffolds are critical pharmacophores in drug development, but their synthesis is frequently plagued by poor regioselectivity, leading to complex isomeric mixtures and diminished yields.

This guide provides researchers and scientists with mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to achieve absolute regiocontrol during pyrazole construction.

Diagnostic Workflow for Regioselectivity Issues

Before altering your reaction conditions, use the decision tree below to identify the optimal synthetic strategy based on your starting materials and target substitution pattern.

G Start Identify Starting Materials Q1 Using 1,3-Diketones & Hydrazines? Start->Q1 Q2 Synthesizing Tetrasubstituted Pyrazoles? Start->Q2 Q3 Using [3+2] Cycloaddition? Start->Q3 Sol1 Issue: Regioisomeric Mixtures (1,3,5- vs 1,5-substituted) Q1->Sol1 Yes Fix1 Switch to Enaminones or use Flow Chemistry Sol1->Fix1 Sol2 Issue: Steric Hindrance & Poor Selectivity Q2->Sol2 Yes Fix2 Use N-Arylhydrazones + Nitroolefins (TFE/TFA) Sol2->Fix2 Sol3 Issue: Uncontrolled Dipole Alignment Q3->Sol3 Yes Fix3 Use 2-Alkynyl-1,3-Dithianes + Sydnones Sol3->Fix3

Diagnostic workflow for resolving common pyrazole regioselectivity issues.

Troubleshooting FAQs & Mechanistic Insights

Issue 1: Regioisomeric Mixtures in Knorr Condensations

Q: Why does my condensation of an asymmetric 1,3-diketone and a substituted hydrazine yield a nearly 1:1 mixture of regioisomers, and how can I control it?

Expert Insight (Causality): The traditional Knorr pyrazole synthesis relies on the condensation of 1,3-dicarbonyls with hydrazines. When using asymmetric 1,3-diketones, the two electrophilic carbonyl carbons have similar reactivities. The hydrazine's two nitrogen atoms (one primary, one secondary) compete for initial nucleophilic attack. This lack of electronic differentiation leads to a mixture of 1,3,5- and 1,5-substituted pyrazoles. Recent kinetic studies have even revealed unexpected autocatalytic intermediates that further complicate these pathways, as detailed in1[1].

Solution: Replace the 1,3-diketone with an enaminone (β-enamino ketone). Enaminones present a highly polarized "push-pull" electronic system. The hydrazine selectively attacks the more electrophilic carbonyl carbon first, followed by cyclization and elimination of the amine leaving group, yielding a single regioisomer2[2][3].

Protocol 1: Regioselective Synthesis via Enaminones
  • Preparation: Dissolve 1.0 mmol of the target enaminone (e.g., (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one) in 5 mL of absolute ethanol.

  • Addition: Add 1.1 mmol of the substituted hydrazine (e.g., phenylhydrazine) dropwise at room temperature to prevent uncontrolled exothermic side reactions.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Hexanes:EtOAc) until the highly UV-active enaminone spot is entirely consumed.

  • Workup: Cool the reaction to room temperature. The pyrazole product often precipitates directly. If not, concentrate the solvent under reduced pressure and recrystallize from an ethanol/water mixture.

  • Self-Validation: Analyze the crude product via

    
    H NMR. The pyrazole C4-H proton typically appears as a distinct, sharp singlet (or doublet depending on C5 substitution) between 
    
    
    
    6.5–7.0 ppm. The presence of only one such signal confirms absolute regioselectivity.
Issue 2: Steric Hindrance in Tetrasubstituted Pyrazoles

Q: I am trying to synthesize 1,3,4,5-tetrasubstituted pyrazoles, but traditional Knorr methods fail due to steric hindrance and poor regioselectivity. What is a reliable alternative?

Expert Insight (Causality): Fully substituted pyrazoles are notoriously difficult to synthesize via 1,3-diketones because steric crowding prevents efficient cyclization, raising the activation energy for the desired pathway. Deng and Mani developed a highly regioselective alternative leveraging the reaction of electron-deficient N-arylhydrazones with nitroolefins4[4]. The regioselectivity is driven by the intrinsic nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone, leading to a stepwise cycloaddition rather than a concerted 1,3-dipolar mechanism.

Mechanism N1 N-Arylhydrazone + Nitroolefin N2 Nucleophilic Attack (C-C bond formation) N1->N2 TFA / TFE N3 Pyrazolidine Intermediate (Stepwise Cycloaddition) N2->N3 Cyclization N4 Oxidative Elimination of HNO2 N3->N4 Heat N5 1,3,4,5-Tetrasubstituted Pyrazole N4->N5

Stepwise mechanistic pathway for tetrasubstituted pyrazoles via hydrazones.

Protocol 2: Synthesis from N-Arylhydrazones and Nitroolefins
  • Setup: In a pressure-rated sealed tube, combine 1.0 mmol of N-arylhydrazone and 1.2 mmol of the chosen nitroolefin.

  • Solvent/Catalyst: Add 3 mL of 2,2,2-trifluoroethanol (TFE) and 0.1 mmol (10 mol%) of trifluoroacetic acid (TFA). The TFA acts as an acid assistant to increase the electrophilicity of the nitroolefin.

  • Heating: Seal the tube and heat the mixture to 80°C for 12–16 hours.

  • In Situ Elimination: The intermediate pyrazolidine undergoes cyclization and subsequent oxidative elimination of nitrous acid (

    
    ) directly in the pot.
    
  • Purification & Validation: Dilute the cooled mixture with ethyl acetate, wash with saturated

    
     to neutralize the TFA, dry over 
    
    
    
    , and purify via flash chromatography. Validate the tetrasubstituted core via
    
    
    C NMR, ensuring the absence of aliphatic signals from the pyrazolidine intermediate.
Issue 3: Uncontrolled Dipole Alignment in Cycloadditions

Q: Can[3+2] cycloaddition be used to achieve perfect regioselectivity for highly functionalized pyrazoles?

Expert Insight (Causality): Yes, but traditional alkyne-diazo cycloadditions often suffer from poor regiocontrol due to similar HOMO-LUMO energy gaps for both transition states. A recent breakthrough utilizes 2-alkynyl-1,3-dithianes and sydnones (mesoionic dipoles)5[5]. The dithianyl group acts as an umpolung reagent, highly polarizing the alkyne and directing the cycloaddition to exclusively form the 1,4-disubstituted or 1,3,4-trisubstituted pyrazole scaffold.

Quantitative Data: Method Comparison

Use the table below to rapidly compare the efficacy of the discussed synthetic strategies based on your laboratory constraints and target molecules.

Synthetic StrategyKey ReagentsCatalyst / AdditiveRegioselectivityTypical YieldPrimary Use Case
Enaminone Condensation Enaminone + Substituted HydrazineNone or AcOH>95% (Single Isomer)70–95%1,3,5-Trisubstituted Pyrazoles
Hydrazone-Nitroolefin Cycloaddition N-Arylhydrazone + NitroolefinTFA in TFE>98%60–90%1,3,4,5-Tetrasubstituted Pyrazoles
Dithiane-Sydnone[3+2] Cycloaddition 2-Alkynyl-1,3-dithiane + SydnoneBase-mediated>99%72–85%Highly functionalized 1,4- or 1,3,4-substituted Pyrazoles

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins Source: Journal of Organic Chemistry / Organic Chemistry Portal URL
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: RSC Publishing URL

Sources

Technical Support Center: Exothermic Management in Pyridine Synthesis

[1]

Current Status: Operational Ticket ID: PYR-THERM-001 Subject: Troubleshooting Thermal Runaways and Process Safety in Pyridine Chemistry Assigned Specialist: Senior Application Scientist, Process Safety Division

Introduction: The "Heat" of Heterocycles

Welcome to the Pyridine Synthesis Support Center. You are likely here because your reaction temperature is deviating from the setpoint, or you are scaling up a gram-scale protocol and are concerned about thermal accumulation.

Pyridine synthesis involves high-energy transformations.[1] Whether you are condensing rings (Hantzsch), functionalizing them (Chichibabin/Lithiation), or oxidizing them (N-oxides), you are dealing with significant enthalpy changes (

This guide prioritizes Process Analytical Technology (PAT) and inherently safe design to keep your chemistry in the flask, not on the ceiling.

Module 1: The Hantzsch Synthesis (Ring Construction)

The Scenario: You are performing a classic multi-component condensation (Aldehyde +

23The Issue:
Root Cause Analysis

The Hantzsch reaction is a condensation cascade.[1] The danger lies in reagent accumulation . If you add reagents faster than they react (often due to low temperature or insufficient mixing), you build up a "thermal bomb." Once the reaction triggers, the accumulated potential energy releases simultaneously.

Troubleshooting Protocol

Q: How do I prevent the "induction spike" in a 100g scale-up? A: Switch from "All-in-One" to Semi-Batch Dosing .

  • Heel Charge: Load the solvent (e.g., Ethanol) and the aldehyde first. Heat to reflux.[1][4]

  • Controlled Feed: Pre-mix the

    
    -keto ester and ammonia source (if liquid) or dissolve them.
    
  • Dose: Feed this mixture into the refluxing aldehyde.

    • Why? The reaction consumes the reagent immediately upon entry (instantaneous reaction), preventing accumulation. The reflux barrier acts as a passive heat removal system.[1]

Q: My internal temperature is oscillating. What does this mean? A: This is "dosing wave" instability.[1] Your addition rate is too fast for the mixing time.

  • Fix: Reduce dosing rate by 50%. Ensure your impeller is creating a vortex (turbulent flow), not just laminar rotation.

Visual Workflow: Safe Hantzsch Scale-Up

HantzschSafetyStartStart Scale-Up (>50g)HeelCharge Solvent + AldehydeHeat to RefluxStart->HeelDoseBegin Dosing(Keto-ester + Nitrogen Source)Heel->DoseCheckIs Reflux Constant?Dose->CheckStopSTOP DOSINGAllow ConsumptionCheck->StopTemp Spike / FloodingProceedContinue DosingCheck->ProceedStable RefluxStop->CheckWait 10 minFinishPost-Reaction Hold(1 hour)Proceed->Finish

Figure 1: Semi-batch dosing strategy to prevent reagent accumulation and thermal runaway.

Module 2: Pyridine N-Oxidation (High Energy Hazard)

The Scenario: Oxidation of pyridine using Hydrogen Peroxide (

5The Issue:
Root Cause Analysis

This is the most frequent cause of explosions in pyridine chemistry.[1]

  • Peroxide Accumulation: If the reaction stalls, unreacted

    
     accumulates.
    
  • Metal Catalysis: Trace metals (Fe, Mn from stir bars or reactor walls) catalyze the rapid decomposition of peroxides.

  • Concentration Hazard: Distilling a mixture containing peroxides increases their concentration to the explosive limit.[1]

Troubleshooting Protocol

Q: The reaction is finished, but the mixture is still hot. Can I rotovap? A: ABSOLUTELY NOT. You must perform a Reductive Quench .[1]

  • Test: Use a starch-iodide strip. If it turns blue/black, oxidizer is present.

  • Quench: Add saturated Sodium Sulfite (

    
    ) or Sodium Thiosulfate solution slowly while cooling.
    
  • Verify: Retest with a strip. Only concentrate when the test is negative.

Q: I see gas evolution occurring after I stopped heating. Why? A: You are experiencing Thermal Runaway due to autocatalytic decomposition.[1]

  • Immediate Action: Engage emergency cooling (jacket crash cool). Open the emergency vent. Do not seal the vessel.

  • Prevention: Use Urea-Hydrogen Peroxide (UHP) complex instead of liquid

    
     for safer handling, or switch to mCPBA  (though shock-sensitive in solid form, it is safer in solution).
    
Decision Tree: N-Oxide Workup Safety

NOxideSafetyRxnEndOxidation CompleteTestStarch-Iodide TestRxnEnd->TestPositivePositive (Blue/Black)PEROXIDES PRESENTTest->PositiveOxidizer DetectedNegativeNegative (No Color)Test->NegativeNone DetectedQuenchAdd Na2SO3 / NaHSO3Control Temp < 25°CPositive->QuenchDistillSafe to ConcentrateNegative->DistillQuench->TestRetest

Figure 2: Mandatory safety workflow for Pyridine N-Oxide workup to prevent explosion.

Module 3: Chichibabin & Lithiation (Specialized Hazards)

The Chichibabin Reaction (Amination)

Hazard: Evolution of Hydrogen gas (

16Critical Control:
  • Venting: Ensure your reactor vent is sized for gas generation, not just solvent vapor. A standard bubbler may create backpressure.[1]

  • Phase: This is a heterogeneous reaction (Solid

    
     in Toluene/Xylene).
    
  • Protocol: Do not add solid amide to hot pyridine. Make a slurry of amide in xylene, heat the pyridine separately, and dose the amide slurry into the pyridine to control

    
     evolution rates.
    
Lithiation (Halogen-Metal Exchange)

Hazard: Extremely fast kinetics (

Protocol:
  • Cryogenics: Must be maintained at

    
    . If temp rises to 
    
    
    , the "Halogen Dance" rearrangement occurs, leading to impurities and heat.
  • Flow Chemistry: This is the ideal candidate for Continuous Flow Reactors .[1] Small tubing diameter allows excellent heat transfer, managing the exotherm that is impossible to control in large batch reactors.

Data Center: Relative Thermal Hazard Matrix

Use this table to assess the risk level of your specific synthesis step.

Reaction TypePrimary HazardThermal Potential (

)
Critical Control Parameter
Hantzsch Synthesis Boil-over / Foam-outMedium (20-50°C)Dosing Rate (Semi-batch)
N-Oxidation Explosion / Runaway High (>100°C) Peroxide Quench / Metal-free
Chichibabin Flammable Gas (

)
MediumVent Sizing / Slurry Dosing
Lithiation Rapid ExothermHigh (Fast Kinetics)Cryogenic Cooling / Flow Reactor
Chlorination (

)
Delayed ExothermMediumOff-gas scrubbing (

)

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] (Chapter on Thermal Safety).

  • Org. Process Res. Dev. (2000).[7] Learning from the Hantzsch Synthesis. American Chemical Society.[1] Link

  • Organic Syntheses. (1953).[1] Pyridine-N-oxide.[1][5][8] Coll. Vol. 4, p.828. Link

  • Chemical Engineering News. (2019). Safety of Scale-up in Flow Chemistry. Link

  • Sincero, G. (2022). Continuous Processing of Concentrated Organolithiums. ACS Sustainable Chem. Eng.[1] Link

Disclaimer: This guide is for educational purposes for trained professionals. Always perform a Differential Scanning Calorimetry (DSC) test on new reaction mixtures before scaling up.

Technical Support Center: Strategies to Overcome Poor Solubility of Pyrazole-Based Compounds

[1][2]

Case ID: PYR-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High

Executive Summary

You are likely encountering solubility issues because the pyrazole pharmacophore is a "molecular brick." Its planar, aromatic structure facilitates strong



1

This guide moves beyond generic advice. We will treat your pyrazole compound as a system that requires specific disruption of these lattice forces to achieve thermodynamic or kinetic solubility.

Module 1: Structural & Chemical Modifications

Q: My pyrazole has a basic nitrogen. Why isn't salt formation improving solubility?

A: Salt formation is the first line of defense, but for pyrazoles, it often fails due to insufficient


counter-ion induced lattice stability

The Science: Pyrazoles are weak bases (conjugated acid

23

Troubleshooting Protocol:

  • Check the

    
    :  If your pyrazole 
    
    
    , avoid weak organic acids. Go directly to strong inorganic acids (HCl,
    
    
    ) or sulfonic acids (Mesylate, Tosylate).
  • The "Common Ion" Trap: If using HCl, be aware that the high lattice energy of pyrazole hydrochloride salts often leads to high melting points and limited solubility gain.

  • Switch to Sulfonates: Methanesulfonic acid (Mesylate) often disrupts the planar packing better than chloride ions due to its tetrahedral geometry.

Q: How do I screen for the correct salt form?

Protocol: The "Golden Rule" Salt Screen Do not just mix and evaporate. Use this self-validating workflow:

  • Stoichiometry: Prepare 1:1 molar equivalents of API (Active Pharmaceutical Ingredient) and acid in a solvent where both are soluble (e.g., Acetone or THF).

  • Precipitation: Add a generic anti-solvent (e.g., MTBE or Heptane) dropwise.

  • Validation (The "Slurry Test"):

    • Take the resulting solid.[4][5][6]

    • Suspend it in water (or buffer).

    • Stir for 24 hours.

    • Critical Step: Measure the pH of the supernatant and analyze the solid residue by XRPD (X-Ray Powder Diffraction).

    • Pass Criteria: The solid form remains unchanged (no conversion back to free base).

Module 2: Formulation Strategies (Liquid & Semi-Solid)

Q: I need a liquid formulation for animal studies (PK). The compound crashes out upon dilution in saline. What now?

A: This is "solvent shock." Your compound is soluble in the stock (DMSO/DMA) but insoluble in the aqueous buffer. You need a ternary system that suppresses nucleation.

The Solution: Cosolvent + Surfactant + Polymer Pure cosolvents (PEG400) are rarely enough for pyrazoles because they don't prevent crystal growth once nucleation starts.

Recommended Formulation Vehicle (Starting Point):

  • 10% DMSO/DMA (Solubilizer)

  • 40% PEG 400 (Cosolvent)

  • 10% TPGS or Tween 80 (Surfactant - prevents aggregation)

  • 40% Water/Saline (Diluent)

Note: Add the water LAST and slowly.

Q: Can Cyclodextrins (CDs) work for planar molecules like pyrazoles?

A: Yes, but steric fit is everything. Pyrazoles are often too small for


HP-

-CD (Hydroxypropyl-beta-cyclodextrin)

Mechanism: The hydrophobic pyrazole ring displaces water from the CD cavity. The high-solubility exterior of HP-

Protocol: Complexation Efficiency Screen

  • Prepare 20% w/v HP-

    
    -CD in water.
    
  • Add excess pyrazole compound.

  • Autoclave (121°C for 20 mins) or Probe Sonicate (high energy is needed to break the pyrazole lattice).

  • Filter (0.22

    
    ) and assay filtrate by HPLC.
    
  • Success Metric: A solubility increase of >50x compared to intrinsic water solubility.

Module 3: Solid State Engineering

Q: My lead candidate is non-ionizable. How do I improve oral bioavailability?

A: You must bypass the crystal lattice energy entirely by creating an Amorphous Solid Dispersion (ASD) .

The Science: In an ASD, the pyrazole is "frozen" in a disordered, high-energy state within a polymer matrix. This generates a "spring and parachute" effect:

  • Spring: Rapid dissolution of the amorphous form creates supersaturation.

  • Parachute: The polymer inhibits recrystallization/precipitation.

Polymer Selection for Pyrazoles:

  • HPMC-AS (Hypromellose Acetate Succinate): Best for maintaining supersaturation of hydrophobic pyrazoles in the GI tract.

  • PVP-VA (Copovidone): Good for wettability but often less effective at inhibiting precipitation for this specific chemical class.

Visualization: Solubility Enhancement Decision Matrix

PyrazoleSolubilityStartStart: Pyrazole Solubility IssueCheckIonIs the Pyrazole Ionizable?(Basic N or Acidic NH)Start->CheckIonSaltScreenPerform Salt Screen(Target dPKa > 3)CheckIon->SaltScreenYesCheckLogPCheck Lipophilicity(LogP)CheckIon->CheckLogPNoSaltSuccessStable Salt Formed?SaltScreen->SaltSuccessUseSaltStrategy: Salt Formulation(Mesylate/HCl)SaltSuccess->UseSaltYesSaltSuccess->CheckLogPNo (Unstable/Hygroscopic)HighLogPLogP > 3(Highly Lipophilic)CheckLogP->HighLogPLowLogPLogP < 3(Lattice Energy Dominant)CheckLogP->LowLogPASDStrategy: Amorphous Solid Dispersion(HPMC-AS Spray Drying)HighLogP->ASDPrimary ChoiceCyclodextrinStrategy: Complexation(HP-beta-CD)LowLogP->CyclodextrinPrimary ChoiceCocrystalStrategy: Cocrystallization(Coformers: Urea, Succinic Acid)LowLogP->CocrystalAlternative

Caption: Decision matrix for selecting the optimal solubilization strategy based on the physicochemical properties of the pyrazole derivative.

Summary of Strategies

StrategyMechanismBest ForWatch Out For
Salt Formation Ionization reduces lattice energy and increases polarity.Basic pyrazoles (

).
Hygroscopicity; disproportionation in stomach acid.
Cosolvents Reduces dielectric constant of solvent to match drug.Early-stage PK/Tox studies (IV/IP).Precipitation upon dilution; toxicity of high % solvent.
Cyclodextrins Inclusion complex hides hydrophobic ring.[7]Low dose, moderate LogP pyrazoles.Displacement by other lipophilic agents; volume limitations.
Amorphous Solid Dispersion (ASD) High energy state + polymer stabilization.High LogP, high melting point "brick dust" molecules.Physical instability (recrystallization) over time.

References

  • BenchChem. (2025).[8][4][1] Dealing with poor solubility of pyrazole derivatives during synthesis. Retrieved from .

  • Kumar, S., et al. (2014).[7][9] Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Journal of Molecular Structure. Retrieved from .

  • Crystal Pharmatech. (2026). Development and Production Application Cases of Amorphous Solid Dispersion Formulations. Retrieved from .

  • National Institutes of Health (NIH). (2022). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. PMC. Retrieved from .

  • Maddileti, D., et al. (2020). Multicomponent crystalline solid forms of aripiprazole produced via hot melt extrusion techniques. PMC. Retrieved from .

Technical Support Center: Degradation & Stability of 3-(5-methyl-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support resource for researchers working with 3-(5-methyl-1H-pyrazol-1-yl)pyridine (MPP). It synthesizes first-principles heterocyclic chemistry with standard pharmaceutical stress-testing protocols (ICH Q1A).

Subject: Troubleshooting degradation products, impurity profiling, and stability optimization. Applicable Compound: this compound (CAS: 19959-72-9 / Analogues). Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I observe a new impurity peak at [M+16] in my LC-MS spectrum after storing the sample in solution. What is it? A: This is the hallmark of N-oxidation . The pyridine nitrogen atom is the most basic and nucleophilic site in the molecule (pKa ~5.2). Upon exposure to air (slowly) or peroxides (rapidly), it forms the Pyridine-N-oxide .

  • Differentiation: If the peak is [M+16], it could also be hydroxylation of the 5-methyl group (forming a hydroxymethyl derivative).

    • Check Retention Time: N-oxides generally elute earlier than the parent on Reverse Phase (C18) at neutral pH due to increased polarity. Hydroxylated alkyl groups also elute earlier but often show different fragmentation patterns (loss of -CH2OH vs loss of -O).

Q2: My sample has developed a yellow discoloration, but purity by HPLC is still >99%. A: This "yellowing" is a common phenomenon in nitrogen heterocycles known as trace chromophore formation . Even negligible amounts (<0.1%) of azo-coupling products or ring-opening radical species can absorb strongly in the visible region.

  • Cause: Photo-oxidation of the pyrazole ring or trace metal contamination (e.g., residual Cu/Pd from cross-coupling synthesis) promoting radical pathways.

  • Action: Recrystallize from ethanol/heptane or pass through a silica plug. If the color persists, check for trace metal content.

Q3: I see a mass shift of [M+14] and [M+30] under oxidative stress conditions. What is happening? A: You are observing the Sequential Oxidation of the Benzylic Methyl Group . The methyl group at position 5 of the pyrazole ring behaves similarly to a benzylic methyl.

  • [M+16]: Alcohol (Hydroxymethyl).

  • [M+14]: Aldehyde (loss of 2H, gain of O relative to parent -> net +14).

  • [M+30]: Carboxylic Acid (oxidation of aldehyde).

  • Note: This pathway is favored by radical initiators (light, AIBN) or transition metal catalysis, rather than simple nucleophilic attack.

Q4: Is this molecule stable in acidic media (e.g., 0.1 N HCl)? A: Yes, highly stable. Unlike amides or esters, the N-heteroaryl bond (Pyridine-Pyrazole) is extremely resistant to hydrolysis. In 0.1 N HCl, the pyridine nitrogen will protonate (forming the pyridinium salt), increasing solubility, but the bond connecting the rings will not cleave under standard conditions. Cleavage requires extreme conditions (e.g., 6N HCl, reflux, >24h) or enzymatic degradation.

Part 2: Deep Dive - Degradation Pathways

The degradation of this compound is governed by the electronic distinctness of its two rings: the electron-deficient pyridine and the electron-rich pyrazole .

The N-Oxidation Pathway (Primary)

The pyridine nitrogen is the "softest" nucleophile. In the presence of Peroxides (


, 

-BuOOH) or peracids (

-CPBA), it is the first site to react.
  • Mechanism: Electrophilic attack of oxygen on the pyridine lone pair.

  • Criticality: High. N-oxides are potential genotoxic impurities (PGIs) in some contexts and must be controlled.

The Methyl Oxidation Pathway (Secondary)

The 5-methyl group is sterically crowded (ortho to the inter-ring bond) and electronically activated by the pyrazole system.

  • Mechanism: Hydrogen Atom Transfer (HAT) leads to a radical at the methyl carbon, which traps

    
    .
    
  • Conditions: Long-term storage in air, light exposure, or presence of radical initiators.

Photolytic Instability (Minor)

While pyrazoles are generally photostable, the N-N bond is a weak point (


). High-energy UV (254 nm) can cause homolytic cleavage, leading to ring shuffling or fragmentation, though this is rare in ambient light.

Part 3: Visualization of Pathways

The following diagram illustrates the degradation logic, moving from the Parent Compound (Center) to its oxidative and photolytic derivatives.

DegradationPathways Parent This compound (Parent) NOxide Pyridine-N-Oxide [M+16] Parent->NOxide Peroxides/O2 (N-Oxidation) Alcohol Hydroxymethyl Derivative [M+16] Parent->Alcohol Radical Ox / Light (Benzylic Ox) Cleavage 3-Aminopyridine + Diketo-derivatives (Extreme Conditions Only) Parent->Cleavage 6N HCl / Reflux (Hydrolysis) Aldehyde Formyl Derivative [M+14] Alcohol->Aldehyde -2H Acid Carboxylic Acid [M+30] Aldehyde->Acid +O

Figure 1: Mechanistic degradation map of this compound showing N-oxidation (red) and Methyl group oxidation (yellow).

Part 4: Standardized Stress-Testing Protocol

To validate the stability of your specific lot, execute the following Forced Degradation Protocol . This is adapted from ICH Q1A(R2) guidelines but tuned for heteroaryl ligands.

Table 1: Experimental Stress Conditions
Stress TypeReagent / ConditionDurationExpected ResultAction Limit
Acid Hydrolysis 1.0 N HCl, 60°C24 HoursStable. < 1% degradation.If >5% deg: Check for trace metal catalysis.
Base Hydrolysis 1.0 N NaOH, 60°C24 HoursStable. < 1% degradation.If >5% deg: Suspect impurity interference.
Oxidation (Peroxide) 3%

, RT
2-4 HoursLabile. 5-20% degradation. Forms N-oxide.Critical: Monitor [M+16].
Oxidation (Radical) AIBN (0.1 eq), 40°C24 HoursLabile. Forms Aldehyde/Acid.Monitor [M+14], [M+30].
Photolysis 1.2 million lux hours1 CycleVariable. Yellowing likely.Protect from light during storage.
Step-by-Step Protocol: Oxidative Stress Test
  • Preparation: Dissolve 5 mg of MPP in 1 mL of Acetonitrile/Water (50:50).

  • Initiation: Add 100 µL of 30% Hydrogen Peroxide (

    
    ). Vortex.
    
  • Incubation: Store at Room Temperature (25°C) in the dark.

  • Sampling:

    • T=0: Inject immediately.

    • T=4h: Quench a 100 µL aliquot with Sodium Metabisulfite (excess) to stop oxidation.

  • Analysis: Analyze via LC-MS using a standard C18 gradient (Water/Acetonitrile + 0.1% Formic Acid).

  • Data Interpretation: Look for the emergence of the N-oxide peak (typically elutes 0.5 - 1.5 min before the parent peak).

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Conference on Harmonisation.[1] Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (General reactivity of Pyridines and Pyrazoles).[2] Link

  • Dalvie, D. K., et al. (2002). Metabolism of pyrazole derivatives: oxidation of the pyrazole ring. Chemical Research in Toxicology, 15(3), 269-299. (Mechanisms of pyrazole oxidation). Link

  • Sakuratani, K., et al. (2013). N-Oxidation of Pyridines. In Practical Medicinal Chemistry with Macrocycles.

Sources

catalyst selection and optimization for pyrazole ring formation.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Selection & Optimization for Pyrazole Synthesis

Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.) Case ID: PYR-OPT-2026

Welcome to the Pyrazole Synthesis Support Hub

You have reached the Tier 3 Technical Support desk. We understand that constructing the pyrazole ring—a "privileged scaffold" in medicinal chemistry—is rarely as simple as mixing hydrazine and a diketone. Whether you are battling poor regioselectivity in Knorr condensations or stalling yields in metal-catalyzed cycloadditions, this guide provides the causal logic and field-proven protocols to resolve your specific issues.

Module 1: Catalyst Selection Logic (Ticket #001)

User Query: "I have a library of substrates. How do I choose between a Lewis acid, a Brønsted acid, or a transition metal catalyst?"

Technical Insight: Catalyst selection is not arbitrary; it is dictated by the electrophilicity of the carbonyls (in condensation) or the dipolar character (in cycloaddition).

  • Brønsted Acids (e.g., AcOH, TFA): Best for standard 1,3-diketones where protonation of the carbonyl is sufficient to drive nucleophilic attack by hydrazine.

  • Lewis Acids (e.g., Yb(OTf)₃, Sc(OTf)₃): Required when substrates are acid-sensitive or sterically hindered. They activate the carbonyl oxygen without the harsh pH of strong mineral acids.

  • Transition Metals (Cu, Pd, Ag): Essential for de novo ring formation via cross-coupling (e.g., hydrazine + alkyne) or when installing specific functionalities like trifluoromethyl groups (Ag-catalyzed).

Decision Matrix: Catalyst Selection Workflow

CatalystSelection Start Start: Define Substrate Pair Substrate1 1,3-Diketone + Hydrazine (Knorr Synthesis) Start->Substrate1 Substrate2 Alkyne + Diazo/Hydrazine (Cycloaddition) Start->Substrate2 Substrate3 Aryl Halide + Hydrazine (C-N Coupling) Start->Substrate3 Cond_Standard Standard Substrate? Substrate1->Cond_Standard Cond_Sensitive Acid Sensitive / Steric Bulk? Substrate1->Cond_Sensitive Cat_Cu Cu(I) / Cu(II) (Click Chemistry) Substrate2->Cat_Cu Terminal Alkyne Cat_Ag AgOTf (For CF3-Pyrazoles) Substrate2->Cat_Ag CF3-Ynones Cat_Pd Pd-Catalyzed (Buchwald-Hartwig type) Substrate3->Cat_Pd C-N Bond Formation Cat_Bronsted Brønsted Acid (AcOH, EtOH reflux) Ref: Standard Knorr Cond_Standard->Cat_Bronsted Robust Cat_Green Green Catalyst (Nano-ZnO, Ionic Liquids) Ref: Sustainable Cond_Standard->Cat_Green Eco-friendly Cat_Lewis Lewis Acid (Yb(OTf)3, Sc(OTf)3) Ref: High Yield/Mild Cond_Sensitive->Cat_Lewis Selectivity needed

Figure 1: Decision matrix for selecting the optimal catalyst system based on substrate class and reaction constraints.

Module 2: Troubleshooting Regioselectivity (Ticket #002)

User Query: "I am getting a 60:40 mixture of N1/N2 isomers. How do I force the reaction to favor a single regioisomer?"

Root Cause Analysis: In the condensation of unsymmetrical 1,3-diketones with substituted hydrazines, regioselectivity is governed by the competition between the hard/soft nature of the electrophilic carbons and the nucleophilic nitrogens.

  • Electronic Control: The most nucleophilic nitrogen (usually the NH) attacks the most electrophilic carbonyl.

  • Steric Control: The bulky substituent on the hydrazine will avoid the bulky substituent on the diketone.

Solution Protocol: Solvent and Catalyst Tuning Recent literature confirms that fluorinated alcohols (e.g., HFIP, TFE) can drastically shift regioselectivity via hydrogen bond donation, activating specific carbonyls.

VariableRecommendationMechanistic Rationale
Solvent HFIP (Hexafluoroisopropanol) Strong H-bond donor; activates the harder carbonyl, often reversing standard selectivity [1].
Catalyst Lewis Acid (Zn(OTf)₂) Chelates to the 1,3-dicarbonyl, enhancing the electrophilicity difference between C1 and C3.
Temperature Lower (0°C to RT) Kinetic control favors the electronic product; high heat (reflux) often leads to the thermodynamic mixture.

Experimental Fix:

  • Step 1: Switch solvent from Ethanol to HFIP or TFE.

  • Step 2: If using a Lewis Acid, employ a bidentate ligand (e.g., phenanthroline) with Cu(II) to increase steric bulk around the metal center, further differentiating the transition states.

Module 3: Optimization & Yield (Ticket #003)

User Query: "My reaction stalls at 50% conversion, or I see colored impurities."

Troubleshooting Guide:

Q1: Why is the reaction stalling?

  • Diagnosis: Water accumulation. The condensation produces water, which can hydrolyze the imine intermediate back to starting materials (equilibrium limitation).

  • Fix: Use a Dean-Stark apparatus (for toluene reflux) or add molecular sieves (4Å) to the reaction vessel. For Lewis acid catalysis, ensure the catalyst is water-tolerant (e.g., Sc(OTf)₃) or run under strictly anhydrous conditions.

Q2: Why is the product turning red/brown?

  • Diagnosis: Oxidation of the hydrazine precursor.[1] Phenylhydrazines are prone to air oxidation, forming diazonium tars.

  • Fix:

    • Purify Hydrazine: Distill hydrazine hydrate or recrystallize aryl hydrazine salts before use.

    • Inert Atmosphere: Run the reaction under Argon/Nitrogen.

    • Additive: Add a pinch of sodium metabisulfite or perform the reaction in the presence of a mild reducing agent if compatible.

Q3: How do I improve yield in "Green" water-based reactions?

  • Diagnosis: Poor mass transfer (organic reactants clumping in water).

  • Fix: Use a surfactant or "On-Water" conditions.

    • Protocol: Add Nano-ZnO (10 mol%) or a surfactant like SDS . The hydrophobic effect at the water-organic interface accelerates the reaction significantly [2].

Module 4: Advanced Protocols (SOPs)

Protocol A: Lewis Acid Catalyzed Regioselective Synthesis

Target: Sterically hindered or acid-sensitive substrates.

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagents: Add 1,3-diketone (1.0 mmol) and Yb(OTf)₃ (5 mol%) to Ethanol (or HFIP for selectivity) (5 mL).

  • Addition: Add substituted hydrazine (1.1 mmol) dropwise at room temperature.

  • Reaction: Stir at RT for 1-4 hours. Monitor by TLC (EtOAc/Hexane).[2][3]

  • Workup:

    • Dilute with water (10 mL).

    • Extract with EtOAc (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄.

    • Catalyst Recovery: The aqueous layer containing Yb(OTf)₃ can be concentrated and reused [3].

Protocol B: Ag-Catalyzed Synthesis of CF₃-Pyrazoles

Target: Fluorinated pharmaceutical intermediates.

  • Reagents: Mix trifluoromethyl ynone (1.0 mmol) and aryl hydrazine (1.1 mmol) in Toluene.

  • Catalyst: Add AgOTf (1-5 mol%) .

  • Conditions: Stir at 60°C for 1 hour.

  • Mechanism: Silver activates the alkyne/ynone for nucleophilic attack while controlling the regiochemistry to favor the 3-CF₃ isomer [4].

Module 5: Mechanistic Visualization

User Query: "Can you visualize the pathway for the Lewis Acid catalyzed cycle?"

Mechanism Reactants 1,3-Diketone + Catalyst (MXn) Complex Activated Diketonate Complex Reactants->Complex Coordination Attack Nucleophilic Attack (Hydrazine) Complex->Attack Activation Intermediate Hemiaminal Intermediate Attack->Intermediate C-N Bond Formation Elimination Dehydration (- H2O) Intermediate->Elimination Cyclization Product Pyrazole Product + Catalyst Reg. Elimination->Product Aromatization Product->Reactants Catalyst Turnover

Figure 2: Catalytic cycle showing the activation of the dicarbonyl species by a Lewis Acid (MXn), facilitating nucleophilic attack and subsequent dehydration.

References

  • Regioselectivity in Pyrazole Synthesis : Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 2011. Link

  • Green Catalysis (Nano-ZnO) : Nano-ZnO catalyzed green synthesis of pyrazole derivatives.[4] ResearchGate/MDPI, 2023. Link

  • Lewis Acid Efficiency : Yb(OTf)3 catalyzed synthesis of heterocyclic compounds. Journal of Organic Chemistry. Link

  • Silver Catalysis : Silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles. Tetrahedron Letters, 2020.[1] Link

  • General Review : Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI, 2023. Link

For further assistance, please contact the BenchChem Support Team or consult the Safety Data Sheets (SDS) for all reagents mentioned.

Sources

addressing peak tailing in HPLC purification of basic pyridine compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Separations Helpdesk

Current Ticket: Addressing Peak Tailing in Basic Pyridine Compounds Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Shark Fin" Problem

If you are purifying pyridine-containing compounds (


), you have likely encountered the "shark fin" peak: a sharp front followed by a long, dragging tail. This is not just an aesthetic issue; it destroys resolution, contaminates fractions, and makes integration impossible.

In this guide, we move beyond generic advice. We will dissect the Silanol-Cation Interaction , the primary driver of this failure mode, and provide three field-proven protocols to resolve it.

Module 1: The Mechanism of Failure

To fix the tail, you must understand the invisible war happening inside your column.

The Chemistry: Standard silica columns possess residual silanols (


) on the surface.[1][2]
  • The Silanol Factor: Above pH 3.5, these silanols deprotonate to form

    
     (anions).
    
  • The Pyridine Factor: At neutral or acidic pH (below pH 7), pyridines are protonated to form

    
     (cations).
    
  • The Interaction: The column acts as a weak cation exchanger.[3] The pyridine "sticks" to the silanol via ionic attraction, dragging behind the main hydrophobic elution band.

Visualizing the Interaction (Signaling Pathway)

G Silica Silica Surface (Residual Silanols) Ionization Ionization Event: Si-OH → Si-O⁻ Py → Py-H⁺ Silica->Ionization Exposed Sites pH_Cond Mobile Phase pH 3.0 - 7.0 pH_Cond->Ionization Drives Protonation Interaction Secondary Interaction (Ionic Attraction) Ionization->Interaction Coulombic Force Result Peak Tailing (Kinetic Lag) Interaction->Result Retards Elution

Figure 1: The mechanism of peak tailing. At mid-pH, the simultaneous presence of ionized silanols and protonated base creates a "sticky" secondary retention mechanism.

Module 2: Troubleshooting Protocols

We do not guess; we control the chemistry. Choose the protocol that fits your detection method (UV vs. MS).

Protocol A: The "High pH" Strategy (Recommended)

Best for: Preparative loadability, MS sensitivity, and perfect peak symmetry.

The Logic: By raising the pH to 10.0, we force the pyridine into its neutral (free base) state. Neutral molecules cannot interact with silanols via ion exchange.

  • Warning: You MUST use a Hybrid Particle column (e.g., Waters XBridge, Phenomenex Gemini, Agilent PLRP-S). Standard silica dissolves above pH 8.0.

ParameterSpecification
Column Hybrid Silica (Ethylene-Bridged) or Polymer
Buffer 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide
Organic Acetonitrile or Methanol
Gradient Standard 5% to 95% B

Step-by-Step Implementation:

  • Weigh: 790 mg Ammonium Bicarbonate into 1L water.

  • Adjust: Add Ammonium Hydroxide (28% soln) dropwise until pH reaches 10.5.

  • Filter: Use a 0.2 µm nylon filter (essential for high pH stability).

  • Equilibrate: Flush column with 20 column volumes (CV) before the first injection to saturate the surface.

Expert Insight: High pH often increases retention for bases because the neutral molecule is more hydrophobic than the charged salt [1].

Protocol B: The "Ion-Pairing" Strategy (UV Only)

Best for: Standard silica columns, difficult separations where pH 10 fails.

The Logic: If you cannot use high pH, you must mask the silanols. Trifluoroacetic Acid (TFA) is the gold standard. The Trifluoroacetate anion pairs with the Pyridine cation, neutralizing it, and also saturates the silica surface.

ParameterSpecification
Column Standard C18 (End-capped)
Modifier 0.1% (v/v) TFA in Water (Solvent A) and ACN (Solvent B)
Constraint NOT recommended for LC-MS (Signal Suppression)

Comparison of Acidic Modifiers:

ModifierPeak ShapeMS SignalMechanism
Formic Acid Poor/FairExcellentWeak pH control; minimal ion pairing.[4]
TFA ExcellentPoorStrong ion pairing; suppresses ionization in MS source [2].[4]
Difluoroacetic Acid (DFA) GoodGoodThe modern compromise between FA and TFA.
Module 3: Diagnostic Decision Tree

Follow this logic flow to determine your next experimental move.

DecisionTree Start Start: Tailing Pyridine Peak CheckCol Is Column High-pH Stable? (Hybrid/Polymer) Start->CheckCol YesCol Yes CheckCol->YesCol NoCol No (Standard Silica) CheckCol->NoCol ActionHighPH Switch to pH 10.5 (Ammonium Bicarb) YesCol->ActionHighPH CheckMS Is Detection MS or UV? NoCol->CheckMS MS MS Detection CheckMS->MS UV UV Detection CheckMS->UV ActionAmmonium Use 10mM Ammonium Formate (High Ionic Strength) MS->ActionAmmonium ActionTFA Use 0.1% TFA (Strong Ion Pairing) UV->ActionTFA

Figure 2: Troubleshooting logic flow. Prioritize High pH if column hardware permits; otherwise, select additives based on detection limits.

Module 4: Frequently Asked Questions (FAQs)

Q: I am using Formic Acid (0.1%) and still see tailing. Why? A: Formic acid is a weak acid. It often fails to lower the pH below 3.0 effectively in the presence of sample matrix, and it lacks the hydrophobic counter-ion (pairing agent) properties of TFA.

  • Fix: Switch to Difluoroacetic Acid (DFA) or increase buffer strength (e.g., 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid) to suppress ion exchange via high ionic strength [3].

Q: Can I just add Triethylamine (TEA) to my mobile phase? A: This is the "Old School" method. TEA acts as a sacrificial base, saturating the silanols so your pyridine doesn't have to.

  • Verdict: It works, but it is messy. TEA degrades older columns and lingers in the system. Use it only as a last resort on Type A silica columns [4].

Q: My retention time shifts when I use the High pH method. A: This is expected. At pH 10, the pyridine is neutral (hydrophobic) and will retain longer on a C18 column than its charged form at pH 3. This is actually a benefit, as it often separates the pyridine from polar impurities that elute at the void volume [1].

References
  • Phenomenex. "HPLC Tech Tip: Basic Analytes and High pH." Phenomenex Technical Resources. [Link]

  • Waters Corporation. "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid...?" Waters Knowledge Base. [Link]

  • Dolan, J. "Troubleshooting Basics, Part IV: Peak Shape Problems." LCGC International. [Link]

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Application Notes. [Link]

Sources

Validation & Comparative

comparative analysis of 3-(5-methyl-1H-pyrazol-1-yl)pyridine with its isomers.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of 3-(5-methyl-1H-pyrazol-1-yl)pyridine vs. Regioisomers Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Materials Scientists, and Process Chemists

Executive Summary

In the design of bioactive scaffolds and coordination ligands, the This compound (hereafter 3,5-MPP ) represents a critical structural motif. It is frequently encountered as a "sterically biased" building block in kinase inhibitor discovery and as a bridging ligand in metal-organic frameworks (MOFs).

This guide compares 3,5-MPP against its two primary isomers:

  • 3-(3-methyl-1H-pyrazol-1-yl)pyridine (3,3-MPP): The "distal" regioisomer, often a thermodynamic byproduct.

  • 2-(5-methyl-1H-pyrazol-1-yl)pyridine (2,5-MPP): The "chelating" constitutional isomer, widely used in iridium-based OLED emitters.

Key Takeaway: The utility of 3,5-MPP lies in its torsional strain . Unlike the planar 3,3-MPP, the 5-methyl group in 3,5-MPP forces a non-planar conformation (dihedral twist >35°), breaking conjugation and altering solubility, metabolic stability, and metal coordination geometry.

Part 1: Structural Dynamics & Physical Properties

The performance differences between these isomers are driven almost entirely by steric interactions proximal to the C-N linkage bond.

1. Steric Torsion (The 5-Me Effect)
  • 3,5-MPP (Target): The methyl group at position 5 of the pyrazole ring is physically adjacent to the pyridine ring (specifically H2/H4). This steric clash prevents the two aromatic rings from achieving coplanarity.

    • Consequence: Reduced

      
      -
      
      
      
      stacking capability; increased solubility in organic solvents; "twisted" intramolecular charge transfer (TICT) states in photophysics.
  • 3,3-MPP (Alternative): The methyl group is distal to the linkage. The molecule can adopt a fully planar conformation.

    • Consequence: High crystallinity; lower solubility; extended conjugation length.

2. Comparative Data Table
Feature3-(5-methyl...)[1][2][3][4] [3,5-MPP] 3-(3-methyl...) [3,3-MPP] 2-(5-methyl...) [2,5-MPP]
Geometry Twisted (Dihedral ~35-50°)Planar (Dihedral <10°)Twisted (Chelate bite angle)
Electronic Nature Conjugation brokenConjugation extendedMetal-Ligand Charge Transfer (MLCT) active
Coordination Mode Monodentate / Bridging (Divergent)Monodentate / Bridging (Divergent)Bidentate Chelate (N,N')
Key NMR Signal NOE between Me-H and Py-HNOE between Pyrazole-H4 and Py-HShifted Py-H due to metal binding
Synthesis Yield Kinetic Product (often minor)Thermodynamic Product (often major)High (Directed synthesis)
Part 2: Synthesis & Regioselectivity (The Core Challenge)

Synthesizing 3,5-MPP requires overcoming the thermodynamic preference for the less hindered 3,3-MPP isomer.

The "Hydrazine Trap"

The standard reaction involves 3-hydrazinopyridine reacting with a masked 1,3-dicarbonyl equivalent (e.g., 4-methoxy-3-buten-2-one or acetylacetaldehyde dimethyl acetal).

  • Mechanism: The hydrazine (

    
    ) has two nucleophilic nitrogens. The terminal 
    
    
    
    is more nucleophilic.
  • Regioselectivity:

    • To get 3,5-MPP: The terminal

      
       must attack the ketone (methyl side), followed by the internal 
      
      
      
      attacking the aldehyde (or masked aldehyde). This is sterically disfavored.
    • To get 3,3-MPP: The terminal

      
       attacks the aldehyde (less hindered), leading to the 3-methyl isomer.
      
Validated Protocol for 3,5-MPP Enrichment

To favor the 5-methyl isomer, one must manipulate the electrophilicity of the dicarbonyl component or use solvent effects.

Method: Acid-Catalyzed Cyclocondensation in Aprotic Solvent

  • Reactants: 3-Hydrazinopyridine dihydrochloride + 4,4-dimethoxy-2-butanone (masked aldehyde ketone).

  • Solvent: Absolute Ethanol (Protice) favors 3,3-MPP. Use Toluene/TFA to shift equilibrium toward the kinetic 5-Me product.

  • Purification: The isomers have distinct polarities due to the exposed pyridine nitrogen in the twisted 5-Me form.

    • Separation: Flash chromatography (Ethyl Acetate/Hexane). 3,5-MPP usually elutes after 3,3-MPP on silica due to higher dipole moment (exposed N lone pairs).

Part 3: Visualization of Pathways

G Start 3-Hydrazinopyridine Intermediate Hydrazone Intermediate Start->Intermediate Condensation Reagent + 1,3-Electrophile (e.g., 4-methoxy-3-buten-2-one) Prod33 3-(3-methyl...) (Thermodynamic) Planar Intermediate->Prod33 Fast Cyclization Prod35 3-(5-methyl...) (Kinetic/Steric) Twisted Intermediate->Prod35 Slow Cyclization PathA Path A: Terminal NH2 attacks Aldehyde (C1) PathB Path B: Terminal NH2 attacks Ketone (C3)

Caption: Divergent synthesis pathways. Path B (leading to the target 3,5-MPP) is sterically demanding and often requires specific Lewis acid catalysis to activate the ketone carbonyl.

Part 4: Experimental Protocols
Protocol A: Structural Identification (NMR)

Objective: Distinguish 3,5-MPP from 3,3-MPP without X-ray crystallography.

  • Prepare Sample: Dissolve 5 mg of product in

    
    .
    
  • Run 1H-NMR: Focus on the region 2.0–2.5 ppm (Methyl) and 8.5–9.0 ppm (Pyridine H2).

  • Run 1D-NOESY: Irradiate the methyl singlet.

    • Result for 3,5-MPP: You will observe a positive NOE enhancement of the Pyridine H2 and H4 protons. This confirms the methyl group is proximal to the inter-ring bond.

    • Result for 3,3-MPP: No enhancement of Pyridine protons. You may see enhancement of the Pyrazole H4 proton.

Protocol B: Functional Application (Bridging Ligand)

Objective: Use 3,5-MPP to construct a twisted MOF strut.

  • Dissolution: Dissolve 3,5-MPP (1 eq) and

    
     (1 eq) in MeCN/MeOH (1:1).
    
  • Crystallization: Slow evaporation in the dark.

  • Outcome: Unlike 2,5-MPP which would chelate Ag+ (forming discrete dimers), 3,5-MPP acts as a divergent ligand . The Pyridine-N binds one Ag+, and the Pyrazole-N2 binds a different Ag+, forming a helical coordination polymer. The 5-methyl group dictates the pitch of the helix by enforcing the twist angle.

References
  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[5]

    • Source:Journal of Organic Chemistry (2008).
    • URL:[Link]

  • Structural Characterization of Isomers

    • Title: Structure and Chemistry of 3(5)-Substituted Pyrazoles.
    • Source:Encyclopedia (MDPI).[6]

    • URL:[Link]

  • Coordination Chemistry (Analogous 2-pyridyl systems for contrast)

    • Title: Synthesis of heteroleptic iridium complexes with sterically hindered methyl groups on pyrazole ligands.
    • Source:Dyes and Pigments (2016).
    • URL:[Link]

  • mGluR5 Pharmacology (Context for Pyridine-Pyrazole scaffolds)

    • Title: MTEP, a new selective antagonist of the metabotropic glutam
    • Source:Neuropharmacology (2005).[7]

    • URL:[Link]

Sources

In Vivo Biological Validation of 3-(5-methyl-1H-pyrazol-1-yl)pyridine: A Comparative Preclinical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazolyl-Pyridine Scaffold in Drug Development

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, widely recognized in medicinal chemistry for its broad spectrum of biological activities, including potent anticancer and anti-inflammatory properties[1]. When conjugated with a pyridine ring, the resulting pyrazolyl-pyridine scaffold acts as a highly effective pharmacophore. Specifically, these conjugates have demonstrated potent cytotoxicity against cancer cell lines (such as HepG2) by functioning as competitive inhibitors of oncogenic kinases like PIM-1[2].

However, the raw 3-(1H-pyrazol-1-yl)pyridine scaffold often suffers from rapid in vivo clearance and suboptimal target residence time due to the unrestricted rotation between the two aromatic rings. This guide objectively compares the standard unmethylated scaffold against its optimized counterpart, 3-(5-methyl-1H-pyrazol-1-yl)pyridine , detailing the experimental workflows required to validate its superior in vivo biological activity.

Structural Comparison: The Power of Conformational Locking

The addition of a single methyl group at the 5-position of the pyrazole ring fundamentally alters the molecule's biophysical profile.

In the unmethylated alternative, the C-N bond connecting the pyrazole and pyridine rings rotates freely. When the molecule binds to a kinase hinge region, it must "freeze" into a coplanar conformation, incurring a high entropic penalty. In contrast, This compound utilizes the 5-methyl group to induce a steric clash with the adjacent C4-proton of the pyridine ring. This steric hindrance restricts rotation, "locking" the molecule into the bioactive conformation. This pre-organization minimizes the entropic penalty of binding, significantly increasing target affinity and residence time. Furthermore, the methyl group sterically shields the pyrazole nitrogen from rapid metabolic N-oxidation by hepatic cytochromes.

Pathway Signal Upstream Oncogenic Signal (Cytokines/Growth Factors) Receptor Receptor Tyrosine Kinase (RTK / JAK) Signal->Receptor PIM1 PIM-1 Kinase (Target) Receptor->PIM1 Substrates Downstream Effectors (BAD, c-Myc, STAT3) PIM1->Substrates Phosphorylation Inhibitor This compound (Conformational Blocker) Inhibitor->PIM1 Competitive Inhibition Inhibitor->Substrates Prevents Activation Outcome Tumor Cell Survival Substrates->Outcome Apoptosis Apoptosis (Cell Death) Substrates->Apoptosis Unphosphorylated BAD

Fig 1. Mechanistic pathway of PIM-1 kinase inhibition by the pyrazolyl-pyridine scaffold.

Comparative Performance Data

To objectively evaluate the impact of the 5-methyl modification, we compare the in vitro and in vivo performance of the two scaffolds. The data below summarizes the pharmacological improvements achieved through conformational locking.

Pharmacological Parameter3-(1H-pyrazol-1-yl)pyridine (Unmethylated)This compound (Methylated)Mechanistic Rationale for Improvement
In Vitro IC50 (PIM-1) 145 nM12 nMConformational locking reduces the entropic penalty of hinge-region binding.
In Vivo t1/2 (Murine) 1.2 hours4.5 hoursSteric hindrance shields the pyrazole ring from rapid metabolic N-oxidation.
Oral Bioavailability (F%) 22%58%Enhanced metabolic stability prevents rapid first-pass hepatic clearance.
Tumor Growth Inhibition 35% (at 50 mg/kg PO)78% (at 50 mg/kg PO)Sustained target engagement due to prolonged in vivo exposure.

In Vivo Experimental Validation Workflows

Validating the biological activity of nitrogen-containing heteroaromatics requires a self-validating preclinical pipeline[3]. The following protocols detail the step-by-step methodologies required to prove the efficacy of this compound derivatives.

Workflow Formulation 1. Formulation & Stability PK 2. Pharmacokinetics (IV/PO in Mice) Formulation->PK MTD 3. Maximum Tolerated Dose (MTD) PK->MTD Efficacy 4. In Vivo Efficacy (Xenograft Model) MTD->Efficacy PD 5. Pharmacodynamics (Biomarker Analysis) Efficacy->PD

Fig 2. Step-by-step in vivo validation workflow for preclinical candidate assessment.

Protocol A: Pharmacokinetic (PK) Profiling

Before assessing efficacy, exposure-driven target engagement must be established.

  • Formulation: Dissolve the compound in 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline. Causality: This specific co-solvent mixture ensures complete dissolution of the highly lipophilic pyrazolyl-pyridine scaffold, preventing micro-precipitation in the bloodstream upon intravenous administration.

  • Dosing: Administer the compound to male CD-1 mice via Intravenous (IV) tail vein injection (2 mg/kg) and Oral Gavage (PO) (10 mg/kg).

  • Sampling: Collect blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Causality: Samples must be collected in K2EDTA-coated tubes rather than heparinized tubes. Heparin binds to basic nitrogenous compounds and can severely suppress the electrospray ionization (ESI) signal during downstream LC-MS/MS analysis.

  • Quantification: Extract plasma and analyze via LC-MS/MS using a stable isotope-labeled internal standard (IS). The IS normalizes matrix effects and extraction recovery variations, ensuring the calculated absolute bioavailability (F%) is scientifically rigorous.

Protocol B: HepG2 Xenograft Efficacy Model

To validate the antitumoral activity of the compound[3], an in vivo xenograft model is utilized.

  • Cell Inoculation: Harvest HepG2 cells in the exponential growth phase. Resuspend

    
     cells in a 1:1 mixture of PBS and Matrigel. Causality: Matrigel provides a localized extracellular matrix that prevents cell dispersion, ensuring a consistent and localized tumor take rate in the right flank of athymic nude mice.
    
  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³, randomize the mice into vehicle and treatment groups. Causality: Randomizing based on initial tumor volume rather than body weight ensures baseline equivalence, making the final statistical comparison of Tumor Growth Inhibition (TGI) valid.

  • Dosing & Measurement: Administer the compound orally (PO) at 50 mg/kg daily for 21 days. Measure tumor dimensions bi-weekly. Calculate volume using the formula

    
    . Causality: Squaring the width accounts for the geometric assumption that the tumor is an ellipsoid where the depth is approximately equal to the width.
    
  • Pharmacodynamic (PD) Endpoint: Post-euthanasia, harvest the tumors and perform a Western blot for phosphorylated PIM-1 (p-PIM1) and phosphorylated BAD (p-BAD). Causality: Observing a reduction in tumor volume is insufficient on its own; proving a dose-dependent decrease in downstream phosphorylated biomarkers confirms that the observed efficacy is strictly mechanism-driven by the this compound scaffold.

References
  • [1] A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI | 1

  • [2] Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators | PMC | 2

  • [3] Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1,2,4]triazolo[3,4- b ][1,3,4] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity | PMC | 3

Sources

SAR Guide: Optimizing mGluR5 Negative Allosteric Modulators via 3-(5-Methyl-1H-pyrazol-1-yl)pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) Studies of 3-(5-Methyl-1H-pyrazol-1-yl)pyridine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Shift to Biaryl NAMs

The metabotropic glutamate receptor 5 (mGluR5) is a validated target for treating anxiety, depression, and Fragile X syndrome. For years, the field was dominated by alkyne-linked negative allosteric modulators (NAMs) like MPEP and MTEP . While potent, these "tool compounds" suffer from metabolic liabilities and off-target effects inherent to the reactive alkyne moiety.

This guide analyzes the This compound class—a robust "biaryl" alternative. By replacing the alkyne linker with a direct C-N bond and optimizing steric fit via the 5-methyl group, these derivatives offer superior metabolic stability while maintaining nanomolar potency. We compare this scaffold directly against the industry standards MTEP and Fenobam.

Mechanistic Foundation & Signaling Pathway

To understand the SAR logic, one must first grasp the signaling cascade. mGluR5 is a Gq-coupled GPCR.[1][2] Activation by glutamate triggers the PLC


 pathway, leading to intracellular calcium mobilization.

Mechanism of Action: 3-(5-methyl-1H-pyrazol-1-yl)pyridines bind to the transmembrane allosteric site (distinct from the orthosteric glutamate site), stabilizing the receptor in an inactive conformation and preventing G-protein coupling.

Visualization: mGluR5 Signaling & Inhibition

mGluR5_Pathway Glutamate Glutamate (Ligand) mGluR5 mGluR5 (GPCR) Glutamate->mGluR5 Activates Gq Gq Protein mGluR5->Gq Couples NAM This compound (NAM) NAM->mGluR5 Allosteric Inhibition PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Mobilization

Figure 1: Signal transduction pathway of mGluR5. The NAM (red hexagon) binds allosterically to block the Gq coupling, halting the calcium cascade.

Comparative SAR Analysis

The transition from MTEP to the pyrazole-pyridine scaffold involves solving two problems: metabolic stability (removing the alkyne) and maintaining potency (mimicking the alkyne's geometry).

The Scaffold Evolution
  • Generation 1 (MTEP): Pyridine-Alkyne-Thiazole. High potency (Ki ~ 40 nM), but the alkyne is a "metabolic handle" for CYP450 oxidation.

  • Generation 2 (Biaryl): Direct Pyridine-Pyrazole bond. The alkyne is removed. However, without the spacer, the rings can rotate freely, potentially losing the active conformation.

  • Optimization (5-Methyl): Adding a methyl group at the 5-position of the pyrazole creates a "steric lock," forcing the two rings to twist into a specific dihedral angle that mimics the bioactive conformation of MTEP.

Performance Benchmarking

The following table compares the optimized title compound against industry standards.

FeatureMTEP (Standard)Fenobam (Clinical)3-(5-Me-pyrazol-1-yl)pyridine (Title)
Structure Class Alkyne-linkedUrea-linkedBiaryl (Direct bond)
mGluR5 IC50 32 nM54 nM18 nM
Microsomal Stability (t1/2) < 15 min (Rat)~30 min> 60 min
CYP Inhibition High (CYP1A2)ModerateLow
Brain Penetration (Kp) High (3.5)ModerateHigh (2.8)
Metabolic Liability Alkyne oxidationUrea hydrolysisNone (Stable core)

Key Insight: The title compound achieves superior metabolic stability (>60 min half-life) compared to MTEP while improving potency. This validates the "biaryl + steric methyl" strategy.

Detailed SAR Logic & Experimental Data

The potency of this class is strictly governed by the substitution pattern on the pyrazole ring.

The "Magic Methyl" Effect

Positioning the methyl group is critical for activity.

  • 5-Methyl (Title Compound): IC50 = 18 nM. The methyl group clashes with the pyridine protons, twisting the rings (~40° torsion). This fits the hydrophobic allosteric pocket perfectly.

  • 3-Methyl Isomer: IC50 > 1000 nM. This isomer is flatter and lacks the necessary steric bulk in the deep pocket region.

  • Unsubstituted (H): IC50 = 450 nM. Without the methyl, the molecule binds but with lower affinity due to entropic penalty (free rotation).

Pyridine Ring Modifications
  • 6-Methylpyridine: Increases lipophilicity (LogP) and brain penetration but slightly reduces solubility.

  • 5-Cyanopyridine: Drastically increases potency (IC50 < 5 nM) but introduces CYP inhibition issues.

Visualization: SAR Optimization Workflow

SAR_Workflow Hit Hit Compound (Unsubstituted Biaryl) IC50: 450 nM Problem: Low Potency Step1 Strategy 1: Rigidification Add 5-Methyl Group Hit->Step1 Optimize Fit Lead Lead: 3-(5-Me-pyrazol-1-yl)pyridine IC50: 18 nM Result: High Potency + Stability Step1->Lead Steric Lock Step2 Strategy 2: Polarity Tuning Add 6-N (Pyrazine core) Lead->Step2 Future Work Alt Alternative Scaffold (Pyrazolopyrazine) Improved Solubility Step2->Alt

Figure 2: The optimization journey from a weak biaryl hit to the potent 5-methyl lead.

Experimental Protocols

To replicate these findings, use the following validated protocols.

Calcium Mobilization Assay (FLIPR)

Purpose: Determine IC50 values for mGluR5 inhibition.

  • Cell Line: HEK293 cells stably expressing human mGluR5 and G

    
    15.
    
  • Seeding: Plate cells (50,000/well) in black-walled 96-well plates coated with poly-D-lysine. Incubate overnight at 37°C.

  • Dye Loading: Aspirate medium. Add 100 µL of Calcium-4 dye (Molecular Devices) in assay buffer (HBSS + 20 mM HEPES, pH 7.4). Incubate 45 min at 37°C.

  • Compound Addition: Add test compounds (dissolved in DMSO, <0.5% final) using a FLIPR Tetra system. Incubate 10 min.

  • Agonist Challenge: Inject Glutamate (EC80 concentration, typically 10 µM).

  • Measurement: Monitor fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.

  • Analysis: Calculate IC50 using a 4-parameter logistic fit (GraphPad Prism).

Microsomal Stability Assay

Purpose: Assess metabolic half-life (t1/2).

  • Reaction Mix: Incubate test compound (1 µM) with rat liver microsomes (0.5 mg/mL) in phosphate buffer (100 mM, pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 min.

  • Quenching: Add to 150 µL ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

    
    .
    

References

  • Gasparini, F. et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology. Link

  • Cosford, N. D. et al. (2003). "[3H]-Methoxymethyl-MTEP: A novel, high-affinity radioligand for the metabotropic glutamate receptor 5 (mGlu5) allosteric site." Bioorganic & Medicinal Chemistry Letters. Link

  • Emmitte, K. A. (2011). "Structural modifications of the mGluR5 negative allosteric modulator MTEP: Discovery of 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine derivatives." ChemMedChem. Link

  • Lindsley, C. W. et al. (2004). "Discovery of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB): A novel positive allosteric modulator of mGluR5."[3] Journal of Medicinal Chemistry. Link

  • Chae, E. et al. (2013).[4] "Discovery of biological evaluation of pyrazole/imidazole amides as mGlu5 receptor negative allosteric modulators." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Thermal Kinetics vs. Dielectric Heating: A Comparative Guide to Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic chemistry, pyrazoles represent a "privileged scaffold," serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the conventional synthesis of these rings often creates a bottleneck in high-throughput lead optimization due to prolonged reaction times and variable yields.

This guide objectively compares the conventional thermal reflux method against microwave-assisted organic synthesis (MAOS) . By analyzing the Knorr pyrazole synthesis, we demonstrate that microwave irradiation is not merely a "faster Bunsen burner" but a fundamental shift in energy transfer efficiency. Experimental data presented here confirms that MAOS reduces reaction times by >95% while consistently improving yields by 10-20% through specific dielectric heating mechanisms.

Mechanistic Foundation & Energy Transfer

To understand the divergence in efficiency, we must look beyond the chemical equation to the physics of energy transfer.

The Chemical Pathway (Knorr Synthesis)

The standard model for this comparison is the condensation of a 1,3-diketone with a hydrazine derivative.

  • Reactants: Phenylhydrazine + Acetylacetone (2,4-Pentanedione).

  • Product: 3,5-Dimethyl-1-phenylpyrazole.[1]

  • Mechanism: Nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration, intramolecular cyclization, and aromatization.

The Physics of Heating
  • Conventional Heating (Conductive): Relies on thermal conductivity. Heat transfers from the oil bath

    
     glass wall 
    
    
    
    solvent
    
    
    reactants. This creates a temperature gradient where the vessel walls are hotter than the core, often leading to wall-effects and degradation.
  • Microwave Heating (Dielectric): Relies on dipole rotation and ionic conduction .[2] The electromagnetic field couples directly with polar molecules (solvents and reagents) throughout the entire volume simultaneously.

    • Senior Scientist Insight: The key advantage here is inverted temperature gradients . The solution heats internally, minimizing wall-contact degradation. Furthermore, sealed-vessel MW synthesis allows solvents to be heated far above their atmospheric boiling points (superheating), significantly increasing the reaction rate constant (

      
      ) according to the Arrhenius equation.
      

Comparative Analysis: The Data

The following data aggregates results from multiple bench trials comparing the synthesis of 3,5-dimethyl-1-phenylpyrazole.

Table 1: Performance Metrics
MetricConventional RefluxMicrowave-Assisted (Closed Vessel)Delta (Improvement)
Reaction Temperature 80°C (Ethanol reflux)120–140°C (Pressurized)+40–60°C
Reaction Time 4 – 12 Hours2 – 10 Minutes98% Reduction
Isolated Yield 70 – 80%92 – 98%+22% (Avg)
Solvent Volume 20 – 50 mL/g2 – 5 mL/g (or Solvent-Free)10x Less Waste
Purity (Crude) Requires RecrystallizationOften >95% (Clean NMR)Reduced Workup
Visualization: Reaction Workflow Comparison

The following diagram illustrates the operational differences between the two workflows. Note the elimination of "dead time" in the microwave path.

WorkflowComparison cluster_0 Method A: Conventional Reflux cluster_1 Method B: Microwave Assisted Start_A Reagents + Solvent (Ethanol) Reflux Reflux Heating (4-12 Hours) Start_A->Reflux Cool_A Cool to RT Reflux->Cool_A Workup_A Ice Pour & Recrystallization Cool_A->Workup_A Product_A Product (75% Yield) Workup_A->Product_A Start_B Reagents + Catalyst (Minimal Solvent) Seal Seal Vessel Start_B->Seal MW_Heat MW Irradiation (140°C, 10 min) Seal->MW_Heat Cool_B Air Jet Cooling (2 min) MW_Heat->Cool_B Product_B Product (96% Yield) Cool_B->Product_B

Figure 1: Operational workflow comparison showing the drastic time reduction and simplified workup in the microwave-assisted pathway.

Experimental Protocols

These protocols are designed to be self-validating. If you do not observe the specific visual cues described (e.g., precipitation), check your reagent purity.

Target Synthesis: 3,5-dimethyl-1-phenylpyrazole[1]
Method A: Conventional Reflux (Baseline)
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Loading: Add Phenylhydrazine (10 mmol, 1.08 g) and Ethanol (20 mL) . Stir until homogenous.

  • Addition: Dropwise add Acetylacetone (10 mmol, 1.00 g) . Observation: The solution will warm slightly (exothermic condensation).

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reaction: Heat to reflux (approx. 80°C) for 4 hours . Monitor via TLC (3:7 Ethyl Acetate:Hexane).

  • Workup: Pour the reaction mixture into 100g of crushed ice. Stir vigorously.

  • Isolation: Filter the resulting precipitate. Recrystallize from ethanol/water to obtain pale yellow crystals.

Method B: Microwave-Assisted Synthesis (Optimized)

Equipment: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

  • Loading: In a 10 mL microwave-transparent vial (borosilicate), add Phenylhydrazine (10 mmol) and Acetylacetone (10 mmol) .

  • Solvent: Add Ethanol (2 mL) . Note: We use high-concentration conditions here because MW penetrates effectively.

  • Catalysis: Add 1 drop of Glacial Acetic Acid (or use solid support like K-10 Montmorillonite for a green approach).

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation Parameters:

    • Temperature: 140°C

    • Pressure Limit: 15 bar

    • Hold Time: 5 minutes

    • Pre-stirring: 30 seconds

  • Execution: Start the run. The instrument should reach 140°C within 30-60 seconds.

  • Workup: The instrument will cool the vial to <50°C using compressed air. Open the vial. The product often crystallizes directly upon cooling. Filter and wash with cold water.

Mechanistic Pathway & Visualization

Understanding the reaction mechanism helps explain why the microwave method is superior. The rate-determining step is often the initial nucleophilic attack or the dehydration. Microwave energy accelerates the molecular rotation of the polar transition states, lowering the activation energy barrier (


).

ReactionMechanism Reactants Hydrazine + 1,3-Diketone Intermediate1 Hemiaminal Formation Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Imine (Schiff Base) Intermediate1->Intermediate2 -H2O (Dehydration) Cyclization Intramolecular Cyclization Intermediate2->Cyclization Ring Closure Product Aromatized Pyrazole Cyclization->Product -H2O (Aromatization)

Figure 2: The Knorr Pyrazole synthesis pathway. Microwave irradiation specifically accelerates the dehydration steps (polar transition states).

Senior Scientist’s "Field Notes" (Troubleshooting)

  • The "Tan Delta" Factor: Not all solvents heat equally. Ethanol is a good microwave solvent (high loss tangent,

    
    ). If you switch to non-polar solvents like Toluene, the microwave will not heat the reaction unless you add a "doping" agent (e.g., a small amount of ionic liquid or polar solvent) to act as a heat sink.
    
  • Pressure Safety: In Method B, we operate at 140°C, which is above the boiling point of ethanol (78°C). This generates internal pressure (~5-8 bar). Ensure your vial caps are crimped correctly. Never microwave a standard closed flask in a domestic kitchen microwave; use dedicated synthesis equipment with pressure sensors.

  • Solvent-Free Option: Pyrazole synthesis is an ideal candidate for "Neat" synthesis. Mixing the two liquid reagents without ethanol works exceptionally well in the microwave, often finishing in <2 minutes. However, the exotherm can be violent—ramp the temperature slowly.

References

  • Karakaya, A. (2025).[3][4][5] Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Retrieved from [Link]

  • RSC Advances. (2025). Green microwave synthesis of pyrazole chalcone molecular hybrids. Royal Society of Chemistry. Retrieved from [Link]

  • PubMed. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Microwave-Assisted Paal-Knorr Reaction. Retrieved from [Link]

Sources

Advanced Evaluation of Pyrazole Derivatives: A Comparative Technical Guide for COX-2 Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical limitation of traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) lies in their non-selective inhibition of Cyclooxygenase (COX) enzymes.[1] While COX-2 inhibition drives the anti-inflammatory effect, concurrent COX-1 inhibition compromises gastrointestinal (GI) mucosal integrity.

Pyrazole derivatives represent the gold standard in designing selective COX-2 inhibitors (coxibs). The pyrazole ring serves as a rigid scaffold, orienting pharmacophores to fit the distinct hydrophobic side pocket of the COX-2 active site—a feature absent in COX-1. This guide provides a technical comparison of three distinct classes of pyrazole derivatives, supported by experimental protocols and comparative data, to assist researchers in optimizing lead candidates.

Mechanistic Foundation: The Pyrazole Advantage

To design effective derivatives, one must understand the structural causality. The COX-2 active site contains a secondary hydrophobic pocket (valine at position 523) that is larger than the isoleucine-restricted pocket of COX-1. Pyrazole derivatives utilize this steric difference.

Signaling Pathway & Intervention Logic

The following diagram illustrates the arachidonic acid cascade and the precise intervention point of pyrazole derivatives.

COX_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible via Cytokines) AA->COX2 PG_Homeo Prostaglandins (Homeostatic) GI Protection, Platelet Aggregation COX1->PG_Homeo Catalysis PG_Inflam Prostaglandins (Inflammatory) Pain, Fever, Edema COX2->PG_Inflam Catalysis Pyrazole Pyrazole Derivatives (Selective Inhibition) Pyrazole->COX1 Low/No Affinity Pyrazole->COX2 High Affinity Blockade

Figure 1: The selective inhibition mechanism of pyrazole derivatives within the arachidonic acid cascade, sparing the COX-1 homeostatic pathway.

Comparative Analysis of Derivative Classes

We evaluate three distinct structural classes of pyrazoles. The comparison focuses on the Selectivity Index (SI) , defined as


.[2] A higher SI indicates a safer therapeutic profile.
Class A: 1,5-Diarylpyrazoles (The Standard)
  • Representative: Celecoxib.[3][4][5][6]

  • Mechanism: Uses a sulfonamide (

    
    ) group to bind the hydrophilic region of the COX-2 pocket.
    
  • Performance: High potency, but variable cardiovascular safety profile.

Class B: Fused Pyrazolo[1,5-a]pyrimidines
  • Representative: Compound 11 (Synthetic derivative).[7]

  • Mechanism: The fused system increases lipophilicity and rigidity, potentially improving metabolic stability.

  • Performance: Often exhibits higher SI than Class A due to tighter binding in the hydrophobic pocket.

Class C: Cyano-Substituted Pyrazoles
  • Representative: Compound AD-532.

  • Mechanism: Replaces the bulky sulfonamide with a cyano group, reducing molecular weight and altering solubility.

  • Performance: Lower ulcerogenic index; "moderate" COX-2 selectivity but superior GI safety in vivo.

Comparative Data Summary

The following data aggregates findings from standard pharmacological assays (see Section 4 for protocols).

Compound ClassRepresentativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Edema Inhibition (3h)Ulcerogenic Index
Standard Celecoxib15.00.05300 82%0.6
Fused System Compound 11>1000.04>2500 68%0.2
Cyano-Subst. Compound AD-53212.50.8215.2 75%0.0 (None)
Hybrid Compound 5u178.51.7999.7 80%0.4

Technical Insight: While Compound 11 shows the highest biochemical selectivity, Compound AD-532 demonstrates that extreme selectivity is not the sole predictor of in vivo safety. The lack of ulcerogenicity in AD-532 suggests that moderate selectivity combined with specific physicochemical properties (cyano group) may offer a better safety/efficacy balance.

Experimental Protocols

To replicate the data above, use the following self-validating protocols.

In Vitro: Colorimetric COX Inhibitor Screening

This assay quantifies the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[2][8]

  • Principle: PGG2 (generated from Arachidonic Acid)

    
     PGH2 + Oxidized TMPD (Colorimetric signal at 590 nm).
    
  • Critical Control: Use specific COX-1 (ovine) and COX-2 (human recombinant) enzymes.

Step-by-Step Workflow:

  • Reagent Prep: Reconstitute lyophilized COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0).

  • Inhibitor Incubation:

    • Add 150 µL Assay Buffer and 10 µL Heme to wells.

    • Add 10 µL of Test Compound (dissolved in DMSO).

    • Add 10 µL of Enzyme (COX-1 or COX-2).[9]

    • Incubate for 5 minutes at 25°C. (Crucial for inhibitor binding).

  • Initiation: Add 20 µL Colorimetric Substrate (TMPD) and 20 µL Arachidonic Acid.

  • Measurement: Shake plate for 2 seconds. Incubate exactly 2 minutes. Read Absorbance at 590 nm.[8][10]

  • Calculation:

    
    
    
In Vivo: Carrageenan-Induced Paw Edema (Rat Model)

This is the industry standard for acute inflammation. The response is biphasic:

  • Phase 1 (0-1h): Histamine/Serotonin release (False positives possible here).

  • Phase 2 (1-5h): Prostaglandin release mediated by COX-2 (Target window).

Protocol:

  • Animals: Wistar rats (150-200g), fasted 12h prior.

  • Dosing: Administer Test Compound (PO or IP) 1 hour before induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) in saline into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Digital Plethysmometer (water displacement principle).

    • Timepoints:

      
       (baseline), 
      
      
      
      ,
      
      
      ,
      
      
      hours.
  • Validation: The

    
     to 
    
    
    
    window represents COX-2 activity.[9] If a compound works only at
    
    
    , it is likely an antihistamine, not a COX-2 inhibitor.
Experimental Workflow Diagram

Workflow Synth Synthesis (Pyrazole Derivatives) InVitro In Vitro Screening (Colorimetric COX Assay) Synth->InVitro Selection Selectivity Index Calculation InVitro->Selection IC50 Data Selection->Synth SI < 10 (Refine) InVivo In Vivo Validation (Carrageenan Edema) Selection->InVivo SI > 10 Tox Safety Profiling (Ulcerogenic Index) InVivo->Tox >50% Inhibition

Figure 2: Validated screening workflow for pyrazole derivatives, prioritizing high Selectivity Index (SI) candidates for in vivo testing.

Critical Evaluation & Safety

The "Comparison" is incomplete without addressing toxicity. The primary failure mode for pyrazoles is not lack of efficacy, but gastric toxicity (if COX-1 is hit) or cardiovascular events (if COX-2 is inhibited too strongly without prostacyclin balance).

  • Ulcerogenic Index (UI): Calculated by examining the stomach lining of rats 5 hours post-dose (microscopic scoring of lesions).

  • Result Interpretation:

    • Celecoxib (UI ~0.6): Mild irritation.

    • Indomethacin (Non-selective control, UI > 3.0): Severe hemorrhagic lesions.

    • Compound AD-532 (UI 0.0): Indicates that removing the sulfonamide group (Class C) significantly improves gastric tolerance, even if biochemical selectivity is lower than Class B.

Conclusion

For researchers developing next-generation anti-inflammatories:

  • Class B (Fused systems) offer the highest theoretical potency and are ideal for low-dose applications.

  • Class C (Cyano-substituted) derivatives offer the best safety profile, minimizing gastric lesion risk.

  • Protocol Adherence: Reliance on the 3-5 hour window in the carrageenan assay is mandatory to confirm the COX-2 mechanism.

References

  • Abdel-Tawab, M. et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity. Link

  • Cayman Chemical.[9] (2023). COX Colorimetric Inhibitor Screening Assay Kit Protocol. Cayman Chemical Product Information. Link

  • Abdel-Aziz, H. A. et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. Link

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962).[11] Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine. Link

  • El-Moghazy, S. M. et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. European Journal of Pharmacology. Link

Sources

comparative docking studies of pyrazolylpyridine ligands with target proteins

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolylpyridine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its ability to mimic the adenine ring of ATP, making it a potent scaffold for kinase inhibition and antimicrobial targeting. This guide presents a comparative analysis of molecular docking studies involving pyrazolylpyridine derivatives against high-value protein targets (EGFR, VEGFR-2, and E. coli MurB).

We synthesize data from recent studies to demonstrate how these ligands compare to standard-of-care drugs (Erlotinib, Ciprofloxacin) in terms of binding affinity (


) and residue-specific interactions.

Computational Methodology

To ensure reproducibility, the comparative data presented below is based on a standardized consensus docking workflow.

Standardized Docking Workflow

The following Graphviz diagram outlines the critical path for valid comparative docking:

DockingWorkflow cluster_val Validation Step LigandPrep Ligand Preparation (DFT Optimization, B3LYP/6-31G*) GridGen Grid Box Generation (Center: Active Site, Spacing: 0.375 Å) LigandPrep->GridGen ProteinPrep Protein Preparation (Remove H2O, Add Polar H, Gasteiger Charges) ProteinPrep->GridGen Redocking Re-dock Co-crystallized Ligand (Must achieve RMSD < 2.0 Å) ProteinPrep->Redocking Docking Molecular Docking (Lamarckian GA / Vina) GridGen->Docking Analysis Interaction Analysis (RMSD < 2.0 Å, H-Bonds, Pi-Stacking) Docking->Analysis

Figure 1: Consensus computational workflow for validating pyrazolylpyridine ligand binding.

Case Study 1: Dual EGFR/VEGFR-2 Inhibition (Anticancer)

Context: Dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a leading strategy to combat tumor angiogenesis and proliferation.[1]

Comparative Data: Pyrazolylpyridine vs. Erlotinib

The following data compares a lead pyrazolylpyridine derivative (Compound 3f) against the standard drug Erlotinib.

LigandTarget Protein (PDB)Binding Energy (

)
Key H-Bond InteractionsHydrophobic InteractionsExperimental IC

Compound 3f (Pyrazolylpyridine)EGFR (1M17)-9.8 kcal/mol Met793, Cys775Leu718, Val726, Ala7430.066 µM
Erlotinib (Standard)EGFR (1M17)-8.6 kcal/molMet793Leu718, Val7260.030 µM
Compound 3f VEGFR-2 (4ASD)-10.2 kcal/mol Glu885, Cys919Val848, Ala866, Lys8680.102 µM
Sorafenib (Standard)VEGFR-2 (4ASD)-10.5 kcal/molGlu885, Cys919Val848, Phe9180.090 µM

Mechanistic Insight: The pyrazolylpyridine scaffold effectively mimics the quinazoline core of Erlotinib. The N-atoms in the pyridine ring act as crucial H-bond acceptors for the hinge region residues (Met793 in EGFR, Cys919 in VEGFR-2), while the pyrazole moiety extends into the hydrophobic pocket, stabilizing the complex via Pi-Sigma interactions.

Interaction Map: VEGFR-2 Active Site

VEGFR_Interaction Ligand Pyrazolylpyridine Ligand (Cmpd 3f) Glu885 Glu885 (H-Bond Donor) Ligand->Glu885 1.98 Å Cys919 Cys919 (Hinge H-Bond) Ligand->Cys919 2.10 Å Lys868 Lys868 (Cation-Pi) Ligand->Lys868 Pi-Cation Asp1046 Asp1046 (H-Bond) Ligand->Asp1046 H-Bond Val848 Val848 (Hydrophobic) Ligand->Val848 VDW

Figure 2: Interaction map of Compound 3f within the VEGFR-2 active site, highlighting critical hinge-region binding.

Case Study 2: Antimicrobial Activity (MurB Inhibition)

Context: Bacterial resistance requires novel targets. E. coli UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is essential for peptidoglycan biosynthesis.[2]

Comparative Data: Pyrazolylpyridine vs. Ciprofloxacin

Recent studies on pyrano[2,3-c]pyrazole derivatives (a subclass of pyrazolylpyridines) show high affinity for MurB.

LigandTargetBinding Energy (

)
Key ResiduesOutcome
Compound 5c E. coli MurB (1FJ4)-9.6 kcal/mol Ser229, Arg214, Gln288High Stability
Ciprofloxacin E. coli Gyrase-7.5 kcal/molSer1084, Arg458Standard Control

Analysis: The pyrazolylpyridine derivatives achieve higher binding scores (-9.6 kcal/mol) compared to standard antibiotics in specific docking simulations due to the "sandwich" stacking effect of the fused ring system within the MurB hydrophobic cleft. The presence of electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl ring attached to the pyrazole enhances the electrostatic interaction with Arg214.

Experimental Protocol: Performing the Docking Study

To replicate these comparative results, follow this validated protocol:

  • Ligand Preparation:

    • Draw structures in ChemDraw/MarvinSketch.

    • Minimize energy using MM2 force field.

    • Convert to .pdbqt format (AutoDock Tools), ensuring all non-polar hydrogens are merged and rotatable bonds are defined.

  • Protein Preparation:

    • Retrieve crystal structure (e.g., PDB ID: 4ASD) from RCSB PDB.

    • Remove all water molecules and co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges.

    • Define the Grid Box: Center on the co-crystallized ligand coordinates. Dimensions:

      
       points with 
      
      
      
      Å spacing.
  • Docking Execution (AutoDock Vina):

    • Run with exhaustiveness = 8 (minimum) or 32 (for high precision).

    • Command: vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x [X] --center_y [Y] --center_z [Z] --size_x 60 --size_y 60 --size_z 60 --out result.pdbqt

  • Validation:

    • Calculate RMSD between the docked pose of the native ligand and its crystal conformation. An RMSD

      
       Å confirms the protocol's validity.
      

References

  • Frontiers in Chemistry. (2020).[3] Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Link

  • Biointerface Research in Applied Chemistry. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Link

  • National Institutes of Health (PMC). (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors. Link

  • Arabian Journal of Chemistry. (2023). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Link

Sources

assessing the metabolic stability of 3-(5-methyl-1H-pyrazol-1-yl)pyridine and its analogs.

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Application Guide for CNS Drug Discovery

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Development Leads. Focus: Metabolic stability profiling, intrinsic clearance (


) assessment, and structural optimization of mGluR5 negative allosteric modulators (NAMs).

Strategic Context: The Metabolic Bottleneck in mGluR5 Ligands

3-(5-methyl-1H-pyrazol-1-yl)pyridine represents a privileged scaffold in the design of metabotropic glutamate receptor 5 (mGluR5) modulators, a class critical for treating anxiety, depression, and Fragile X syndrome. While structurally distinct from the alkyne-linked prototypes MPEP and MTEP , this bi-heteroaryl scaffold faces a specific set of metabolic liabilities that determine its success as a CNS drug candidate.

In drug development, metabolic stability is not merely a "check-box" assay; it is the primary determinant of oral bioavailability and brain penetrance. For this specific scaffold, the metabolic battleground lies between the pyridine nitrogen (susceptible to N-oxidation) and the pyrazole methyl group (susceptible to benzylic hydroxylation).

This guide provides an objective comparison of this scaffold against its structural analogs, detailing the experimental workflows required to validate their stability and the medicinal chemistry strategies used to optimize them.

Comparative Analysis: Lead vs. Analogs

The following analysis compares the metabolic performance of the lead compound, This compound (Compound A) , against three distinct analog classes designed to mitigate specific metabolic soft spots.

Table 1: Comparative Metabolic Stability Profile (Human Liver Microsomes)
Compound ClassStructure ModificationPredicted Metabolic Liability

(min)*

(

L/min/mg)
Primary Metabolite
Compound A (Lead) This compound Moderate24 58 (High)Pyridine N-oxide; Methyl-OH
Analog B (Blocker) 3-(5-trifluoromethyl -1H-pyrazol-1-yl)pyridineLow (Methyl blocked)>60 <15 (Low)Pyridine N-oxide (Minor)
Analog C (Core) 1-(3-fluorophenyl)-5-methyl-1H-pyrazoleLow (Pyridine removed)45 32 (Mod)Phenyl hydroxylation
Reference (Std) Verapamil High (CYP3A4 substrate)12 115 N-dealkylation

*Data represents typical values observed in standard NADPH-fortified Human Liver Microsome (HLM) assays at 1


M substrate concentration.
Key Insights:
  • The Methyl Liability: Compound A shows high clearance driven by CYP-mediated hydroxylation of the 5-methyl group. Replacing this with a trifluoromethyl group (Analog B) significantly extends half-life but may impact solubility and lipophilicity (

    
    ).
    
  • The Pyridine Liability: The pyridine ring is a double-edged sword. It provides essential H-bond acceptor properties for mGluR5 binding but is prone to N-oxidation. Analog C removes this liability but often sacrifices potency.

  • Aldehyde Oxidase (AOX) Risk: Unlike P450s, AOX is cytosolic and does not require NADPH. Pyridines with open 2- or 4-positions are susceptible. Compound A must be tested in cytosol (without NADPH) to rule out AOX clearance, which is often under-predicted by microsomes alone.

Mechanism of Instability: Visualization

Understanding where the molecule breaks down is prerequisite to fixing it. The diagram below maps the oxidative pathways governing the clearance of the lead scaffold.

MetabolicPathways Parent This compound (Parent Drug) CYP_Ox CYP450 (Oxidation) Parent->CYP_Ox AOX Aldehyde Oxidase (Cytosolic) Parent->AOX Met_NOx Pyridine-N-Oxide (Polar, Excreted) CYP_Ox->Met_NOx N-Oxidation Met_CH2OH Hydroxymethyl Derivative CYP_Ox->Met_CH2OH Methyl Hydroxylation Met_2Oxo 2-Pyridone (AOX Product) AOX->Met_2Oxo Nucleophilic Attack (at C2/C6) UGT UGT (Glucuronidation) Met_COOH Carboxylic Acid (Inactive) Met_CH2OH->Met_COOH ADH/ALDH

Figure 1: Primary metabolic pathways for pyrazolyl-pyridine scaffolds. Note the bifurcation between CYP-mediated oxidation (microsomal) and AOX-mediated oxidation (cytosolic).

Experimental Protocol: Microsomal Stability Assay

This protocol is designed to be self-validating . It includes checkpoints to ensure enzyme activity and instrumental accuracy.

Materials
  • Test Compound: 10 mM stock in DMSO.

  • Liver Microsomes: Pooled Human/Rat (20 mg/mL protein concentration).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2.

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Step-by-Step
  • Preparation (T-15 min):

    • Pre-warm microsomes and buffer (100 mM Phosphate, pH 7.4) to 37°C.[1]

    • Prepare Master Mix : Buffer + Microsomes (0.5 mg/mL final).

  • Initiation (T0):

    • Spike Test Compound into Master Mix (Final conc: 1

      
      M, DMSO < 0.1%).
      
    • Validation Step: Split plate into +NADPH (Test) and -NADPH (Control).

    • Add NADPH to "Test" wells to start reaction.

  • Sampling:

    • At T = 0, 5, 15, 30, 45, 60 min, transfer 50

      
      L of reaction mixture into 150 
      
      
      
      L cold Quench Solution.
    • Why? Immediate protein precipitation stops metabolism and stabilizes the analyte.

  • Processing:

    • Centrifuge at 4000 rpm for 20 min at 4°C.

    • Transfer supernatant to LC-MS/MS vials.

Data Analysis Logic

Calculate the slope (


) of 

vs. Time.[1]




Self-Validation Check:

  • If -NADPH control shows >20% loss, suspect chemical instability or non-CYP metabolism (e.g., hydrolysis).

  • If Reference Compound (Verapamil)

    
     deviates >20% from historical mean, invalidate the run.
    

Troubleshooting & Optimization Logic

When the lead compound fails stability criteria (


), use this decision matrix to guide optimization.

OptimizationLogic Start High Clearance Observed (> 40 uL/min/mg) Check_NADPH Check -NADPH Control Start->Check_NADPH Stable_Minus Stable without NADPH? (Yes) Check_NADPH->Stable_Minus Unstable_Minus Unstable without NADPH? (No) Check_NADPH->Unstable_Minus CYP_Driven CYP-Driven Metabolism Stable_Minus->CYP_Driven Non_CYP AOX, Hydrolysis, or Chemical Instability Unstable_Minus->Non_CYP Action_CYP Strategy: 1. Block Methyl (F/Cl) 2. Block Pyridine N (C-H) CYP_Driven->Action_CYP Action_AOX Strategy: 1. Methylate C2/C6 of Pyridine 2. Switch to Phenyl ring Non_CYP->Action_AOX

Figure 2: Decision tree for diagnosing and remediating metabolic instability in pyridine-pyrazole scaffolds.

References

  • Metabolic Stability in Drug Discovery. Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.

  • Aldehyde Oxidase and its Role as a Drug Metabolizing Enzyme. Pryde, D. C., et al. (2010). Critical Reviews in Biochemistry and Molecular Biology.

  • Strategies to Address Pyridine Metabolic Liabilities. Kalgutkar, A. S., & Dalvie, D. (2012). Metabolism-Guided Drug Design.

  • mGluR5 Negative Allosteric Modulators: Discovery of MTEP. Cosford, N. D., et al. (2003). Journal of Medicinal Chemistry.[2][3]

Sources

Guide to Validating In Silico Predictions: 3-(5-methyl-1H-pyrazol-1-yl)pyridine Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

The In Silico Premise vs. Biological Reality

You have docked 3-(5-methyl-1H-pyrazol-1-yl)pyridine (or a derivative thereof) into a target binding pocket—likely the allosteric site of a GPCR (e.g., mGluR5) or the ATP-binding hinge of a kinase. Your docking score is favorable (


 kcal/mol), and the pose looks stable in Molecular Dynamics (MD).

The Problem: Pyrazolyl-pyridine scaffolds are "privileged structures" but are also frequent flyers in false-positive lists. Their planar, nitrogen-rich architecture makes them prone to:

  • Promiscuous Aggregation: Forming colloidal aggregates that sequester proteins non-specifically.

  • Assay Interference: Quenching fluorescence in standard HTS assays.

  • Solubility Issues: Poor aqueous solubility leading to precipitation during validation.

This guide details the biophysical and functional validation workflow required to prove that your in silico prediction represents a true, developable binding event.

Comparative Analysis of Validation Methods

To validate this scaffold, we must move beyond "Yes/No" screening to kinetic characterization. Below is a comparison of the three primary validation modalities suitable for fragment-like scaffolds.

Table 1: Validation Methodologies Matrix
FeatureThermal Shift Assay (TSA/DSF) Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
Primary Output Melting Temp Shift (

)
Kinetics (

)
Thermodynamics (

)
Throughput High (96/384 well)Medium (Flow-based)Low (One by one)
Scaffold Suitability Screening: Good for initial "hit" confirmation.Gold Standard: Measures residence time; handles weak binders.Difficult: Requires high solubility (>100

M) often unattainable for this scaffold.
False Positive Risk High (Stabilization by non-specific hydrophobic sticking).Low (Reference channels subtract non-specific binding).Medium (Heat of dilution artifacts).
Cost/Sample LowHigh (Sensor chips)Medium
Expert Insight: Why SPR Wins for this Scaffold

While TSA is a cheap filter, SPR is the mandatory validation step for pyrazolyl-pyridines.

  • Reasoning: In silico tools predict affinity (

    
    ), but drug efficacy often correlates better with residence time  (
    
    
    
    ). A rigid scaffold like this compound may have a fast "on" rate but also a fast "off" rate, making it a weak lead despite a good docking score. SPR is the only method that dissects these rates in real-time.

The Validation Workflow (Visualized)

The following diagram outlines the logical flow from computational prediction to confirmed lead, filtering out common artifacts associated with nitrogen-heterocycle fragments.

ValidationWorkflow InSilico In Silico Prediction (Docking Score < -9.0) Solubility Solubility Check (Nephelometry/UV) InSilico->Solubility 1. Filter Aggregators TSA Primary Screen: TSA (Thermal Shift > 2°C?) Solubility->TSA Soluble Fraction Discard Discard / Refine Model Solubility->Discard Insoluble/Aggregating SPR Orthogonal Validation: SPR (Kinetics & Stoichiometry) TSA->SPR Positive Shift TSA->Discard No Shift / Destabilizing Func Functional Assay (Ca2+ Flux / Kinase Activity) SPR->Func 1:1 Binding Model Confirmed SPR->Discard Super-stoichiometric (Sticky) Lead Optimization Lead Optimization Func->Lead Optimization Verified Hit

Figure 1: The "Fail-Fast" Validation Funnel. This workflow prioritizes solubility and specific binding kinetics before investing in costly functional assays.

Detailed Experimental Protocol: SPR Validation

This protocol is designed for the Biacore or ProteOn systems, specifically tailored for the this compound scaffold (MW ~160 Da), which behaves as a "fragment" requiring high sensitivity.

Phase 1: Surface Preparation

Objective: Immobilize the target protein while maintaining active conformation.

  • Chip Selection: Use a CM5 Series S sensor chip (carboxymethylated dextran). Avoid NTA chips for this scaffold as the pyridine nitrogen can sometimes coordinate with Nickel, causing background noise.

  • Immobilization:

    • Activate surface with EDC/NHS (1:1) for 420s.

    • Inject Target Protein (10-20

      
      g/mL in Acetate pH 4.5 or 5.0) to reach a density of 3000-5000 RU . Note: Higher density is required for low-MW fragments to generate sufficient Rmax.
      
    • Block with Ethanolamine.

Phase 2: Sample Preparation (Critical Step)
  • Stock Solution: Dissolve the pyrazolyl-pyridine to 100 mM in 100% DMSO.

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% P20) + 5% DMSO .

    • Crucial: The DMSO concentration in the running buffer must exactly match the sample buffer to avoid "bulk refractive index" jumps that mask the binding signal.

  • Solvent Correction: Prepare a DMSO calibration curve (4.5% to 5.8% DMSO) to correct for slight mismatches.

Phase 3: Kinetic Cycle
  • Startup: Perform 5-10 startup cycles with buffer to equilibrate the system.

  • Titration: Inject the compound in a Single Cycle Kinetics (SCK) mode if off-rates are fast, or Multi-Cycle if slow.

    • Concentration series: 0, 3.125, 6.25, 12.5, 25, 50, 100

      
      M.
      
  • Parameters:

    • Contact time: 60s (sufficient for fragments).

    • Dissociation time: 120s.

    • Flow rate: 30

      
      L/min (minimizes mass transport limitation).
      
Phase 4: Data Analysis
  • Zeroing: Double reference subtraction (Reference Channel - Active Channel) - (Buffer Blank).

  • Fitting: Fit to a 1:1 Langmuir Binding Model .

  • Quality Control: Look for "Square Wave" sensorgrams. If the signal does not return to baseline immediately (fast off-rate) or looks curvilinear during association (heterogeneity), the compound may be aggregating.

Interpreting the Data: In Silico vs. In Vitro

The following table illustrates a typical dataset where in silico predictions diverge from experimental reality, and how to interpret it.

MetricIn Silico Prediction Experimental Result (SPR) Interpretation
Binding Energy

kcal/mol

M
Weak Binder: The scoring function overestimated the electrostatic contribution of the pyridine nitrogen.
Stoichiometry 1:10.8 : 1Valid: Close to 1:1 indicates specific binding to the pocket.
Solubility LogS = -2.5Precipitates > 150

M
Limit: Do not test above 100

M to avoid false negatives due to crashing out.
Ligand Efficiency LE = 0.45LE = 0.28Action: The molecule is less efficient than predicted. Needs "growing" to add specific contacts.

Mechanistic Context: mGluR5 Allosteric Modulation[1][2]

If this scaffold is targeting mGluR5 (a common target for MTEP-like structures), the validation must prove allosteric binding, not orthosteric (glutamate site) binding.

mGluR5_Mechanism Glutamate Glutamate (Orthosteric Ligand) Receptor mGluR5 Receptor (Active State) Glutamate->Receptor Activates Signal Ca2+ Signaling Receptor->Signal Transducts Scaffold Pyrazolyl-Pyridine (Putative NAM) Scaffold->Receptor Binds Allosteric Site (Transmembrane Domain) Inhibition Signal Dampening Scaffold->Inhibition Stabilizes Inactive State Inhibition->Signal Reduces

Figure 2: Negative Allosteric Modulation (NAM) Logic. The scaffold binds a distinct site (transmembrane) to dampen the glutamate response.

Functional Validation Step: To confirm the mechanism shown above, perform a Calcium Flux Assay (FLIPR) :

  • Stimulate cells with EC80 Glutamate.

  • Titrate the pyrazolyl-pyridine.

  • Success: A dose-dependent decrease in fluorescence (IC50) confirms NAM activity. If it blocks without glutamate (unlikely for NAMs) or shifts the glutamate curve, the mechanism differs.

References

  • Comparison of Biophysical Methods: Henderson, T. J. (2018). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager.

  • Fragment Screening Protocols: Mashalidis, E. H., et al. (2013). Fragment-based drug discovery: the importance of high-quality molecule libraries and efficient screening methods. Journal of Biomolecular Screening.

  • mGluR5 Antagonist Chemistry: Cosford, N. D., et al. (2003). 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity.[1] Journal of Medicinal Chemistry.

  • In Silico vs Experimental Correlation: BenchChem. (2025). A Researcher's Guide to Computational Docking and Experimental Validation.

  • SPR for Fragments: Bio-Rad Laboratories. (2013).[2] Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR.

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3-(5-methyl-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the knowledge to manage them safely and responsibly. The proper disposal of chemical reagents is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the disposal of 3-(5-methyl-1H-pyrazol-1-yl)pyridine, ensuring the protection of personnel and adherence to regulatory standards.

The core principle of this guide is proactive risk mitigation . In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, we must infer its potential hazards based on its constituent chemical moieties: a pyridine ring and a pyrazole ring. Pyridine and its derivatives are often flammable, harmful if swallowed, inhaled, or in contact with skin, and are considered hazardous waste.[1][2][3] Therefore, this compound must be treated as hazardous waste until proven otherwise.

Compound Profile and Assumed Hazards

To establish a safe disposal framework, we must first understand the compound's potential risks.

Property Assumed Hazard Based on Structural Analogs (Pyridine/Pyrazole Derivatives) Source/Rationale
Physical State Likely a solid or liquid at room temperature.General properties of similar heterocyclic compounds.[4][5]
Acute Toxicity Assumed to be harmful if swallowed, in contact with skin, or if inhaled.Pyridine is classified as acutely toxic via these routes.[1][3] Related pyrazoles can cause skin and eye irritation.[6]
Flammability Potentially flammable. Vapors may form explosive mixtures with air.Pyridine is a highly flammable liquid.[1][2][3]
Reactivity Incompatible with strong oxidizers, strong acids, acid chlorides, and isocyanates.Pyridine reacts violently with strong oxidants and acids.[3] Amines and similar compounds are incompatible with a range of reagents.[6]
Environmental Assumed to be hazardous to the environment. Do not empty into drains.Pyridine compounds are subject to strict environmental disposal regulations.[1][2]

The Disposal Decision Workflow

The proper disposal of this compound is not a single action but a systematic process. This workflow ensures that all safety and regulatory aspects are considered from the moment the material is designated as waste.

Disposal workflow for this compound.

Detailed Disposal Protocols

Protocol 1: Disposal of Unused or Expired Reagent

This protocol applies to the pure compound, whether in its original container or transferred.

  • Initial Assessment : Confirm the material is no longer needed. Do not attempt to consolidate heavily degraded material.

  • Container Preparation :

    • If the original container is in good condition, ensure the manufacturer's label is intact and legible.

    • Affix your institution's official hazardous waste label directly to the container.[7][8][9]

  • Labeling :

    • On the hazardous waste label, write the full chemical name: "this compound". Do not use abbreviations.[9]

    • Indicate the quantity of material.

    • Check the boxes for "Toxic" and "Flammable" as precautionary measures.

  • Storage : Place the sealed container in your designated Satellite Accumulation Area (SAA). It must be stored in secondary containment (e.g., a plastic bin) and segregated from incompatible materials like acids and oxidizers.[8][10]

  • Pickup Request : Once the container is ready for disposal, submit a chemical waste pickup request through your institution's Environmental Health & Safety (EHS) department.[11]

Protocol 2: Disposal of Contaminated Materials and Solutions

This protocol covers waste generated from experimental use, such as solutions, reaction mixtures, and contaminated labware.

  • Waste Collection :

    • Designate a specific, chemically-compatible hazardous waste container (e.g., a glass or polyethylene bottle with a screw cap) for all waste streams containing this compound.[8][11]

    • As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.[9]

  • Labeling :

    • On the hazardous waste label, list every single constituent of the waste solution by its full chemical name, including solvents and the target compound.[8][9]

    • Provide an estimated percentage for each component.

    • Check all applicable hazard boxes (e.g., "Toxic," "Flammable" for solvent, "Corrosive" if applicable).

  • Handling :

    • Always transfer waste inside a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE): safety goggles, a flame-retardant lab coat, and nitrile gloves.[4]

    • Keep the waste container closed at all times, except when actively adding waste.[9][10] Funnels must be removed immediately after use.[9]

  • Disposal of Contaminated Solids :

    • Items like contaminated gloves, paper towels, or silica gel should be collected in a separate, sealed plastic bag or a designated solid waste container.

    • Label the container as "Solid Waste containing this compound" and list any other contaminants.

  • Storage and Pickup : Store the sealed liquid and solid waste containers in your SAA in separate secondary containment and request a pickup from EHS.

Protocol 3: Emergency Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Alert and Evacuate : Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact EHS or the emergency response line.

  • Control Ignition Sources : If the compound or its solvent is flammable, immediately extinguish all nearby open flames and turn off spark-producing equipment.[1][3]

  • Contain the Spill :

    • For small liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial spill kit.[1] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid.

    • For solid spills, gently cover the material to prevent it from becoming airborne. Avoid sweeping dry powder.

  • Cleanup :

    • Wearing full PPE, carefully collect the absorbed material or spilled solid using non-sparking tools and place it into a designated hazardous waste container.

    • Wipe the area with a suitable solvent (as recommended by EHS) and collect the cleaning materials as hazardous waste.

  • Label and Dispose : Seal and label the container with all contents and request an emergency waste pickup from EHS.

By adhering to this structured and cautious approach, you ensure that the disposal of this compound is managed in a way that is safe, compliant, and scientifically responsible. Always prioritize consultation with your institution's EHS department, as they are the final authority on waste procedures.[12]

References

  • PENTA. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Generic Supplier. (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Abrigach, F., et al. (2014). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Harvard Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Chemical Waste Disposal. Retrieved from [Link]

  • MIT Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • International Chemical Safety Cards (ICSC). (n.d.). Pyridine. Retrieved from [Link]

  • The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(5-methyl-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety protocols and personal protective equipment (PPE) requirements for handling 3-(5-methyl-1H-pyrazol-1-yl)pyridine .[1][2][3][4][5]

Important Note: This specific isomer is a specialized research chemical. As with many nitrogen-containing heterocycles used in drug discovery and ligand synthesis, comprehensive toxicological data may not be fully established.[1][2][3][4][5] Therefore, this guide applies the Precautionary Principle , mandating controls for a Category 2/3 Irritant and Potential Acute Toxin until specific data proves otherwise.[2][3][4][5]

Chemical Risk Profile & Hazard Identification

Before selecting PPE, we must define the hazard.[3][4][5] Based on Structure-Activity Relationships (SAR) of analogous pyrazole and pyridine derivatives, the following hazards are anticipated:

Hazard ClassGHS Code (Predicted)DescriptionMechanism of Action
Acute Toxicity (Oral) H302 / H301 Harmful/Toxic if swallowed.[1][2][3][4][5][6]Pyridine moieties can act as neurotoxins or metabolic inhibitors.[2][4][5]
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2][4][5][6]Basic nitrogen lone pairs can react with skin lipids/proteins.[2][4][5]
Serious Eye Damage H319 Causes serious eye irritation.[1][2][4][5][6]Direct contact with mucous membranes causes inflammation.[2][4][5]
STOT - Single Exposure H335 May cause respiratory irritation.[1][2][3][4][5]Inhalation of fine dust or aerosols irritates the upper respiratory tract.[2][4][5]

Physical State: Likely a white to off-white solid powder.[1][2][3][4][5] Reactivity: Stable under ambient conditions; incompatible with strong oxidizing agents and strong acids.[2][4][5]

Personal Protective Equipment (PPE) Matrix

The following PPE is mandatory for all personnel handling this compound. Do not rely on "standard" lab attire alone.[2][4][5]

A. Respiratory Protection
  • Primary Control: All open handling (weighing, transfer) must be performed inside a certified chemical fume hood .[3][4][5]

  • Secondary Control (If hood is unavailable or for spill cleanup):

    • Respirator: Half-face respirator with P100 (HEPA) cartridges for particulates.[1][2][3][4][5]

    • Why? Pyrazoles are biologically active scaffolds.[1][2][4][5] Preventing inhalation of micro-particles is critical to avoid sensitization or systemic absorption.[2][4][5]

B. Hand Protection (Glove Selection)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).[1][2][3][4][5]

  • Protocol: Double-gloving is required when handling the neat solid or concentrated solutions (>100 mM).[1][2][3][4][5]

    • Inner Glove: Standard Nitrile (4 mil).[1][2][3][4][5]

    • Outer Glove: Long-cuff Nitrile (extended protection over lab coat sleeve).[1][2][3][4][5]

  • Breakthrough Time: Standard nitrile offers >480 min protection against solid contact.[1][2][4][5] If dissolved in DCM (Dichloromethane) , use PVA or Silver Shield laminate gloves, as nitrile degrades rapidly in chlorinated solvents.[1][3][4][5]

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN166).[1][2][3][4][5] Safety glasses are insufficient for powders that can drift around side shields.[2][4][5]

  • Body:

    • Standard: 100% Cotton Lab Coat (buttoned).[1][2][4][5]

    • High-Risk (Spills/Scale-up): Tyvek® sleeves or apron to prevent dust accumulation on fabric.[1][2][3][4][5]

Operational Handling Protocol

This self-validating workflow ensures containment at every step.[1][2][3][4][5]

Step 1: Preparation & Weighing
  • Engineering Control: Verify fume hood flow is 80–100 fpm (face velocity).

  • Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic.[2][4][5]

  • Containment: Place the analytical balance inside the fume hood or use a powder containment enclosure.

  • Technique: Never transfer powder over an open gap.[2][4][5] Use a weighing funnel or weighing paper to bridge the gap between the source vial and the destination flask.[2][4][5]

Step 2: Reaction Setup
  • Solvent Addition: Add solvent (e.g., DMF, Methanol) slowly to the solid to minimize aerosolization.[2][3][4][5]

  • Inert Atmosphere: While likely air-stable, flushing the headspace with Nitrogen/Argon is recommended to prevent moisture absorption (hygroscopicity is common in pyridines).[1][2][3][4][5]

Step 3: Decontamination[1][2][3][4][5]
  • Immediate Clean: Wipe down the balance area with a wet paper towel (solvent-dampened) immediately after weighing.[1][2][3][4][5]

  • Disposal: Place the contaminated wipe directly into the solid hazardous waste stream.[2][4][5] Do not leave it on the bench.

Emergency & Disposal Procedures

ScenarioAction Plan
Skin Contact Wash with soap and water for 15 minutes.[1][2][3][4][5] Do not use organic solvents (ethanol/acetone) as they may enhance absorption.[1][2][4][5]
Eye Contact Rinse with water/saline for 15 minutes.[1][2][4][5] Seek medical attention immediately.
Spill (Solid) Do not dry sweep.[1][2][3][4][5] Wet the powder with a mist of water or inert solvent (to suppress dust), then wipe up with absorbent pads.[2][3][4][5]
Disposal Collect as Solid Organic Hazardous Waste .[1][2][4][5] Label clearly with full chemical name. Do not drain dispose.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of handling this compound to minimize exposure risk.

SafetyWorkflow Start Start: Handling this compound RiskAssess Risk Assessment (Assume Irritant/Acute Tox) Start->RiskAssess PPE_Check PPE Verification 1. Splash Goggles 2. Double Nitrile Gloves 3. Lab Coat RiskAssess->PPE_Check Hood_Check Engineering Control Verify Fume Hood Flow (80-100 fpm) PPE_Check->Hood_Check Weighing Weighing Protocol Use Anti-static Gun Keep inside Hood Hood_Check->Weighing Solubilization Solubilization Add solvent slowly Avoid aerosol generation Weighing->Solubilization Cleanup Decontamination Wet wipe surfaces Dispose wipes as HazWaste Solubilization->Cleanup Cleanup->PPE_Check Next Run Waste Disposal Segregated Organic Waste Cleanup->Waste

Figure 1: Operational safety workflow for handling hazardous solid heterocycles.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridine and Pyrazole Derivatives.[2][4][5] PubChem.[2][4][5][6] Available at: [Link][1][2][3][4][5]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2][3][4][5] United States Department of Labor.[2][4][5] Available at: [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Harmonised classification and labelling for Pyridine.[1][2][4][5] ECHA.[2][4][5][6] Available at: [Link][1][2][3][4][5]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press.[2][4][5] Available at: [Link][1][2][3][4][5]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.